(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,2S)-2-(benzylamino)-1,2-diphenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c23-21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)22-16-17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJGAZRIFJEPKA-LEWJYISDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373438 | |
| Record name | (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153322-11-3 | |
| Record name | (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 153322-11-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol CAS number
An In-depth Technical Guide to (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a chiral amino alcohol of significant interest in the field of asymmetric synthesis. This document elucidates its core physicochemical properties, outlines a detailed, field-proven synthetic pathway from its common precursor, and explores its functional role as a chiral ligand in modern catalysis. Emphasis is placed on the causal relationships behind experimental design and the principles of stereochemical control. Safety protocols and handling procedures are also detailed to ensure responsible laboratory practice. The definitive CAS number for this compound is 153322-11-3 [1]. It is structurally derived from the more widely known chiral auxiliary, (1R,2S)-(-)-2-Amino-1,2-diphenylethanol (CAS: 23190-16-1), through N-benzylation.
Compound Identification and Physicochemical Properties
Precise identification is paramount for regulatory compliance and experimental reproducibility. The key identifiers and properties of the title compound are summarized below.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | Internal Standard |
| CAS Number | 153322-11-3 | [1] |
| Molecular Formula | C₂₁H₂₁NO | [1] |
| Molecular Weight | 303.40 g/mol | [1] |
While extensive data for the N-benzyl derivative is not broadly published, the properties of its immediate precursor, (1R,2S)-(-)-2-Amino-1,2-diphenylethanol, are well-documented and provide a critical baseline for handling and solubility trials.
Table 2: Physicochemical Properties of the Precursor, (1R,2S)-(-)-2-Amino-1,2-diphenylethanol (CAS: 23190-16-1)
| Property | Value | Source |
| Appearance | White to pale yellow crystalline powder | [2][3] |
| Melting Point | 141 - 144 °C | [2][4] |
| Optical Rotation | [α]²⁰/D = -6 to -8° (c=0.6 in EtOH) | [2] |
| Purity | ≥ 99% (Chiral HPLC, HPLC) | [2] |
Synthesis Protocol: From Precursor to Final Compound
The most reliable and common route to synthesizing this compound is via the direct N-alkylation of its parent amine. The overall workflow involves two primary stages: the synthesis of the chiral precursor followed by the crucial N-benzylation step.
Stage 1: Synthesis of Precursor (1R,2S)-(-)-2-Amino-1,2-diphenylethanol
The chiral amino alcohol precursor is a cornerstone building block in pharmaceutical development[2][5]. A well-established method for its synthesis is the stereoselective reduction of a ketoxime, specifically the oxime of benzoin.
Experimental Protocol: Precursor Synthesis
-
Oxime Formation: (R)-Benzoin is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) to form (R)-(-)-Benzoin oxime. The reaction is typically refluxed in ethanol to drive it to completion.
-
Stereoselective Reduction: The purified benzoin oxime is subjected to catalytic hydrogenation. The choice of catalyst and conditions is critical for achieving high diastereoselectivity. Palladium on charcoal (Pd/C) is commonly used, with the hydrogenation performed under a hydrogen atmosphere in a suitable solvent like ethanol or methanol[6]. This reduction preferentially yields the (1R,2S)-erythro amino alcohol diastereomer[6].
-
Purification: The resulting crude product is purified via recrystallization from a suitable solvent system (e.g., ethanol/water) to yield enantiomerically pure (1R,2S)-(-)-2-Amino-1,2-diphenylethanol[2].
Stage 2: N-Benzylation
This step introduces the benzyl group onto the primary amine, yielding the final target compound. This is a standard nucleophilic substitution reaction.
Experimental Protocol: N-Benzylation
-
Dissolution: Dissolve (1R,2S)-(-)-2-Amino-1,2-diphenylethanol (1.0 eq) in a polar aprotic solvent such as Acetonitrile (ACN) or Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq). The base is essential to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acid byproduct (HBr or HCl) generated during the reaction.
-
Alkylation: Add Benzyl Bromide or Benzyl Chloride (1.1-1.2 eq) dropwise to the solution at room temperature. The slight excess of the alkylating agent ensures complete conversion of the starting material.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup & Isolation: Upon completion, quench the reaction with water and extract the product into an organic solvent like Ethyl Acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel to isolate the pure this compound.
Caption: Overall synthesis workflow for this compound.
Core Application: Asymmetric Catalysis
Chiral amino alcohols are foundational to asymmetric catalysis, serving as ligands that impart stereocontrol in metal-catalyzed reactions[5]. The title compound, this compound, functions as a chiral ligand, coordinating with a metal center (e.g., Zinc, Vanadium, Zirconium) to form a catalytically active complex.
Mechanism of Action
-
Ligand-Metal Coordination: The nitrogen of the benzylamino group and the oxygen of the hydroxyl group act as Lewis basic sites, coordinating to a metal precursor. This forms a stable, chiral metal complex.
-
Creation of a Chiral Environment: The two phenyl groups and the N-benzyl group create a well-defined, sterically hindered three-dimensional pocket around the metal's active site.
-
Substrate Binding and Stereoselective Transformation: Prochiral substrates approach and bind to the metal center within this chiral pocket. The steric and electronic properties of the ligand force the substrate to adopt a specific orientation, exposing one prochiral face to the subsequent chemical transformation (e.g., addition of a nucleophile). This directional preference leads to the formation of one enantiomer of the product in significant excess over the other.
This capability is invaluable for producing optically pure active pharmaceutical ingredients (APIs), where a single enantiomer often possesses the desired therapeutic effect while the other may be inactive or harmful[5].
Caption: Conceptual workflow of a chiral ligand in asymmetric catalysis.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound should be consulted, the safety profile is expected to be similar to its well-characterized precursor. The following guidelines are based on published data for (1R,2S)-(-)-2-Amino-1,2-diphenylethanol (CAS: 23190-16-1).
Table 3: GHS Hazard and Precautionary Information
| Category | Information | Source |
| Signal Word | Warning | [7] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7][8] |
| Hazard Classifications | Skin Irritation (Category 2)Eye Irritation (Category 2)Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | [7][8] |
| Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338 | [7][8] |
| Required PPE | N95-type dust mask, chemical safety goggles, protective gloves | [7][9][10] |
Handling and Storage
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust[10]. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[10]. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound (CAS: 153322-11-3) represents a valuable tool in the arsenal of the synthetic chemist. As a rationally designed derivative of a common chiral auxiliary, it offers a refined steric and electronic profile for use as a ligand in asymmetric catalysis. Its synthesis is straightforward from readily available precursors, allowing for its application in the development of enantiomerically pure pharmaceuticals and fine chemicals. Adherence to rigorous safety protocols is essential when handling this and related compounds to ensure a safe and effective research environment.
References
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This compound | Tetrahedron. Source: Tetrahedron. [Link]
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(1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem. Source: PubChem, National Center for Biotechnology Information. [Link]
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(1R,2S)-(-)-2-Amino-1,2-diphenylethanol - Chem-Impex. Source: Chem-Impex International. [Link]
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(1R,2S)-2-Amino-1,2-diphenylethanol | CAS#:23190-16-1 | Chemsrc. Source: Chemsrc. [Link]
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Synthesis and characterization of [2-3H] (1R,2S)- (?)-2-amino-1,2-diphenylethanol. Source: ResearchGate, citing Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
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Safety Data Sheet: 2-Amino-1-phenylethanol - Carl ROTH. Source: Carl ROTH. [Link]
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An In-depth Technical Guide to the Crystal Structure of Chiral 1,2-Diphenylethanolamines: A Case Study of (1R,2S)-2-Amino-1,2-diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereochemistry in Molecular Architecture
In the fields of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. It dictates molecular recognition, biological activity, and material properties. Chiral vicinal amino alcohols, a class of compounds featuring adjacent carbon atoms bearing amino and hydroxyl groups, are foundational building blocks in modern asymmetric synthesis.[1][2] Among these, the 1,2-diphenylethanolamine scaffold is particularly noteworthy.
(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol (CAS: 153322-11-3, Formula: C₂₁H₂₁NO) is a valuable chiral auxiliary and synthetic intermediate.[3][4] Its rigid diphenyl structure and defined stereocenters make it an effective tool for controlling the stereochemical outcome of chemical reactions, a critical aspect of synthesizing enantiomerically pure active pharmaceutical ingredients (APIs).[5] Understanding the solid-state conformation and intermolecular interactions of this family of molecules through single-crystal X-ray diffraction provides invaluable insights for drug design, polymorphism screening, and catalyst development.
While the specific crystal structure of this compound is not publicly available in crystallographic databases as of this guide's publication, a detailed analysis of its parent amine, (1R,2S)-2-amino-1,2-diphenylethanol , offers a fundamentally relevant and illuminating proxy. The crystal structure of the racemic cis-2-amino-1,2-diphenylethanol has been determined and provides a blueprint for the conformational preferences and hydrogen-bonding networks that govern the crystal packing of this critical scaffold. This guide will detail the methodology for determining such a structure and analyze the key crystallographic features of this parent compound.
Part 1: The Experimental Workflow for Crystal Structure Determination
The journey from a powdered compound to a fully refined 3D crystal structure is a meticulous process. Each step is designed to yield a single crystal of sufficient quality and to extract the maximum amount of structural information from its interaction with X-rays. The causality behind these experimental choices is rooted in the fundamental principles of crystallography and physical chemistry.
Synthesis and Purification
The prerequisite for any crystallographic study is the synthesis of the target compound with high purity. For this compound, a common route involves the reductive amination of a suitable keto-alcohol precursor or the direct benzylation of the primary amine (1R,2S)-2-amino-1,2-diphenylethanol.
Crystal Growth: The Art of Molecular Self-Assembly
Growing a single crystal suitable for X-ray diffraction—typically 0.1-0.3 mm in size with minimal internal defects—is often the most challenging step.[6] The goal is to encourage the molecules to slowly transition from a disordered state (in solution or vapor) to a highly ordered crystalline lattice. Several methods are employed, with the choice depending on the compound's solubility and stability.
Step-by-Step Protocol for Crystal Growth via Slow Evaporation:
-
Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble. High solubility can lead to rapid precipitation and the formation of microcrystals, while poor solubility may prevent crystallization altogether.[7] For the 1,2-diphenylethanolamine scaffold, solvents like ethanol, methanol, or dichloromethane/hexane mixtures are often effective.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature. Gentle warming can be used to dissolve the material, but the solution should be allowed to return to ambient temperature.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of small crystals.
-
Evaporation Control: Cover the vial with a cap or parafilm. Pierce the covering with a few small holes using a needle. The number and size of these holes are critical variables that control the rate of solvent evaporation. Slower evaporation rates generally yield higher quality, larger crystals.[6][8]
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of a laboratory bench. Mechanical disturbances can induce rapid nucleation, hindering the growth of a single, well-defined crystal.[9]
-
Monitoring and Harvesting: Monitor the vial over several days to weeks. Once crystals of suitable size have formed, they should be carefully harvested using a spatula or by decanting the mother liquor.
Diagram of the Experimental Workflow:
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Data Collection and Processing
Once a suitable crystal is mounted on a goniometer head, it is placed within the X-ray diffractometer.[10] A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all possible lattice planes to the beam. The interaction of the X-rays with the crystal's electron clouds produces a diffraction pattern of spots, which is recorded by a detector.[11]
The raw data, consisting of thousands of images, undergoes several computational steps:
-
Integration: The intensity of each diffraction spot is measured and integrated.[12]
-
Scaling and Merging: Data from different images and orientations are scaled to a common reference frame and merged, producing a single file of unique reflections with their corresponding intensities.[12]
Structure Solution and Refinement
This is the final, purely computational stage. The "phase problem" must be solved, where the measured intensities (related to the amplitude of the scattered waves) are combined with calculated phases to generate an initial electron density map.[10] From this map, atoms can be positioned.
The initial model is then refined using a least-squares process, where atomic positions, thermal displacement parameters, and other variables are adjusted to achieve the best possible agreement between the observed diffraction data and the data calculated from the model.[1] The quality of the final structure is assessed by a statistical value known as the R-factor (or R-value), which represents the degree of disagreement between the observed and calculated structure factors. A low R-factor (typically < 0.05 or 5%) indicates a well-refined structure.[10]
Part 2: Crystal Structure Analysis of cis-2-Amino-1,2-diphenylethanol
The crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE) serves as our primary case study (CCDC Reference: 1438134).[13] This structure contains both the (1R,2S) and (1S,2R) enantiomers. The analysis reveals the intrinsic conformational preferences and the dominant non-covalent interactions that stabilize the crystal lattice.
Crystallographic Data Summary
The key parameters defining the unit cell and the data refinement statistics are summarized below.
| Parameter | Value for cis-2-Amino-1,2-diphenylethanol |
| Chemical Formula | C₁₄H₁₅NO |
| Formula Weight | 213.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.2348 (7) |
| b (Å) | 5.7537 (4) |
| c (Å) | 18.2818 (12) |
| α (°) | 90 |
| β (°) | 104.996 (3) |
| γ (°) | 90 |
| Volume (ų) | 1140.24 (13) |
| Z (Molecules/Unit Cell) | 4 |
| Temperature (K) | 100 |
| Final R-factor (R1) | 0.0415 |
Data sourced from Acta Crystallographica Section E, 2015, E71, 1539-1541.[13]
Molecular Conformation and Supramolecular Assembly
In the crystal, the molecule adopts a specific conformation where the phenyl groups are oriented in a tweezer-like motif.[13] The crucial insight for drug development and catalyst design is how these molecules arrange themselves in the solid state.
The dominant interaction governing the crystal packing is a strong intermolecular O—H···N hydrogen bond .[13] This interaction links the hydroxyl group of one molecule to the amino group of an adjacent molecule. A fascinating feature of this structure is that the enantiomers self-sort. The (1R,2S) molecules link to other (1R,2S) molecules, and the (1S,2R) molecules link to other (1S,2R) molecules. This head-to-tail hydrogen bonding results in the formation of chiral helical columns that run along the b-axis of the unit cell.[13] Specifically, the (1R,2S) enantiomers form right-handed helices, while the (1S,2R) enantiomers form left-handed helices.[13]
Diagram of Key Intermolecular Interactions:
Caption: Supramolecular assembly via hydrogen bonding and packing.
Part 3: Field-Proven Insights & Projections
Self-Validating Protocols
The trustworthiness of a crystal structure determination relies on a self-validating system. The final refined model must be consistent with both the experimental data and established chemical principles. Key validation checks include:
-
Low R-factor: Confirms a good fit between the model and the data.
-
Residual Electron Density: The electron density map should show minimal unexplained peaks.
-
Geometric Validation: Bond lengths, bond angles, and torsion angles should fall within expected ranges for the given atom types and hybridization states.
-
Consistency: The determined structure must be consistent with other characterization data, such as NMR spectroscopy.
Impact of N-Benzylation on Crystal Packing
How would the addition of a benzyl group to the nitrogen atom affect the crystal structure observed in the parent amine?
-
Disruption of the Primary H-Bonding Network: The N-benzyl derivative has a secondary amine. While the N-H bond can still act as a hydrogen bond donor, the steric bulk of the benzyl group would almost certainly prevent the formation of the simple, elegant helical chain seen in the parent structure. The O-H group remains a potent hydrogen bond donor, and the secondary amine nitrogen is still a potential acceptor. New, more complex hydrogen bonding motifs, possibly forming dimers or different chain patterns, would be expected.
-
Introduction of π-π Stacking: The additional aromatic ring (from the benzyl group) introduces the possibility of π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings attract each other, could become a significant structure-directing force, competing with and complementing the hydrogen bonding.
-
Changes in Molecular Conformation: The steric demand of the benzyl group could influence the torsional angles within the molecule, potentially altering the relative orientation of the two phenyl rings on the ethanol backbone.
Determining the crystal structure of this compound would therefore be a valuable endeavor, revealing the interplay between strong hydrogen bonds, steric hindrance, and weaker π-stacking interactions in directing the solid-state assembly of these crucial chiral molecules.
References
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Crystal Growth - Sample Preparation. (n.d.). Philipps-Universität Marburg. Retrieved from [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Retrieved from [Link]
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Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]
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Crystal Growing Tips. (2015). University of Florida Center for X-ray Crystallography. Retrieved from [Link]
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How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
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Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]
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This compound. (n.d.). PubChemLite. Retrieved from [Link]
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A beginner's guide to X-ray data processing. (2021). The Biochemist. Retrieved from [Link]
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Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. (2023). Chemical Society Reviews. Retrieved from [Link]
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(1R,2S)-(-)-2-Amino-1,2-diphenylethanol. (n.d.). PubChem. Retrieved from [Link]
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Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. (2018). RSC Advances. Retrieved from [Link]
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rac-2-Methylamino-1,2-diphenylethanol. (n.d.). PMC - NIH. Retrieved from [Link]
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Recommended X-ray single-crystal structure refinement and Rietveld refinement procedure for tremolite. (2021). IUCr Journals. Retrieved from [Link]
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Synthesis and characterization of [2-3H] (1R,2S)-(-)-2-amino-1,2-diphenylethanol. (2001). ResearchGate. Retrieved from [Link]
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Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022). NIH. Retrieved from [Link]
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This compound. (n.d.). Tetrahedron. Retrieved from [Link]
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Asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by sequential SN2–SN2′ dialkylation of (R)-N-(benzyl)proline-derived glycine Schiff base Ni(ii) complex. (n.d.). RSC Advances. Retrieved from [Link]
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Crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE). (2015). ResearchGate. Retrieved from [Link]
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Navigating the Solvent Landscape: A Technical Guide to the Solubility of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol, a chiral amino alcohol, is a valuable building block in pharmaceutical and fine chemical synthesis. Its efficacy in these applications is intrinsically linked to its behavior in solution, making a thorough understanding of its solubility in organic solvents a critical parameter for process development, purification, and formulation. This in-depth technical guide provides a comprehensive framework for approaching the solubility of this compound. It moves beyond a simple listing of data to equip the researcher with the foundational knowledge to predict, experimentally determine, and intelligently apply solubility information. This guide is structured to provide actionable insights, from the theoretical underpinnings of solubility to detailed, field-proven experimental protocols.
Physicochemical Characterization and Solubility Profile Prediction
A molecule's solubility is dictated by its inherent physicochemical properties. An analysis of the structure of this compound provides the initial clues to its behavior in various organic solvents.
1.1. Molecular Structure and Functional Group Analysis
The structure of this compound comprises several key functional groups that govern its polarity and potential for intermolecular interactions:
-
Hydroxyl Group (-OH): This group is polar and can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents like alcohols.
-
Secondary Amine (-NH-): The amine group is also polar and can participate in hydrogen bonding, contributing to solubility in protic and polar aprotic solvents.
-
Phenyl Groups (C₆H₅): The two phenyl groups are large, nonpolar moieties. Their presence will significantly influence solubility in nonpolar solvents and may limit solubility in highly polar, aqueous environments.
-
Benzyl Group (C₆H₅CH₂-): The N-benzyl group adds to the nonpolar character of the molecule.
The interplay of these functional groups results in a molecule with both polar and nonpolar characteristics, suggesting a nuanced solubility profile.
1.2. Qualitative Solubility Prediction Based on Structural Analogs
-
(1R,2S)-2-amino-1,2-diphenylethanol: The parent amine is reported to be soluble in chloroform, ethanol, and methanol[1]. This indicates that the core amino alcohol structure has an affinity for polar protic and some polar aprotic solvents.
-
N-Benzylamine: This related compound is soluble in many organic solvents, including ethanol, ether, and chloroform, and is moderately soluble in water[2]. The benzyl group, therefore, does not preclude solubility in common organic solvents.
Based on this analysis, it is reasonable to predict that this compound will exhibit good solubility in polar protic solvents such as ethanol and methanol, and polar aprotic solvents like chloroform and ethyl acetate. Its solubility in nonpolar solvents like hexanes is expected to be lower due to the presence of the polar hydroxyl and amine groups.
1.3. Computational Approaches to Solubility Prediction
For a more quantitative estimation of solubility, computational models can be employed. Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are increasingly used to predict the solubility of compounds in various solvents.[3][4][5][6] These models utilize molecular descriptors derived from the compound's structure to correlate with experimentally determined solubility data. While developing a specific QSPR model for this compound is beyond the scope of this guide, researchers can leverage existing predictive models, some of which are commercially available or accessible through academic collaborations. These tools can provide valuable initial estimates to guide solvent selection for experimental work.
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
Experimental measurement remains the gold standard for obtaining accurate solubility data. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[7][8][9] This section provides a detailed, step-by-step protocol designed for robustness and reproducibility.
2.1. The Principle of the Shake-Flask Method
The core principle of this method is to create a saturated solution of the compound in a chosen solvent, where the dissolved solute is in equilibrium with the undissolved solid phase. By measuring the concentration of the solute in the saturated solution, the thermodynamic solubility is determined.
2.2. Experimental Workflow Diagram
Sources
- 1. 23190-16-1 CAS MSDS ((1R,2S)-2-Amino-1,2-diphenylethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 7. quora.com [quora.com]
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- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
mechanism of action of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol as a chiral ligand
An In-depth Technical Guide to the Mechanism of Action of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol as a Chiral Ligand
Authored by: Gemini, Senior Application Scientist
Publication Date: January 15, 2026
Abstract
Chiral amino alcohols are a foundational class of ligands in modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds that are critical in the pharmaceutical and fine chemical industries.[1][2] Among these, this compound stands out due to its unique stereochemical architecture, which imparts exceptional control in a variety of metal-catalyzed transformations. This technical guide provides a comprehensive analysis of the core mechanistic principles governing the action of this ligand. We will explore its coordination chemistry, the nature of the chiral pocket it forms, and its role in directing the stereochemical outcome of reactions, with a particular focus on the well-established asymmetric transfer hydrogenation (ATH) of prochiral ketones. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful catalytic tool.
Introduction: The Architectural Advantage of this compound
This compound is a chiral 1,2-amino alcohol valued for its ability to introduce specific stereochemistry into target molecules.[3] Its efficacy stems from a rigid and well-defined structure containing two stereogenic centers, (1R,2S), and bulky phenyl and benzyl substituents. These features are not merely decorative; they are the functional elements that dictate the ligand's role in asymmetric synthesis.
The core principle of its action lies in its ability to function as a bidentate ligand. The Lewis basic amino group and the hydroxyl group coordinate to a metal center (such as Ruthenium, Rhodium, or Iridium), forming a stable five-membered chelate ring.[1] This chelation is paramount as it restricts conformational flexibility, creating a rigid and predictable chiral environment around the metal's active site. The specific (1R,2S) configuration orients the two phenyl groups and the N-benzyl group in a precise three-dimensional arrangement, effectively creating a chiral pocket that discriminates between the two enantiotopic faces of an incoming prochiral substrate.
The Core Mechanism: Chelation, Steric Shielding, and Electronic Tuning
The catalytic prowess of this compound is a synergy of steric and electronic effects, orchestrated by its coordination to a metal center.
-
Bidentate Chelation: The nitrogen of the amino group and the oxygen of the deprotonated alcohol form a robust chelate complex with the metal. This interaction is the cornerstone of the catalytic system, establishing the rigid scaffold necessary for stereodiscrimination.
-
Formation of a Chiral Pocket: The two phenyl groups on the ethanol backbone and the benzyl group on the nitrogen atom are not coplanar. Their fixed spatial orientation creates significant steric bulk that shields certain quadrants around the metal center. Consequently, a substrate can only approach the active site through a specific, less-hindered trajectory. This enforced orientation is the primary mechanism for asymmetric induction.
-
Electronic Influence: The nitrogen and oxygen atoms are strong sigma-donors, which modulate the electronic properties of the metal center, influencing its reactivity and catalytic turnover.
The following diagram illustrates the fundamental coordination of the ligand to a generic metal center (M), highlighting the formation of the chelate ring and the steric blocking imposed by the bulky substituents.
Caption: Coordination of the ligand to a metal, forming a rigid chelate.
Application Profile: Asymmetric Transfer Hydrogenation of Ketones
A quintessential application showcasing the mechanism of this compound is the Noyori-type asymmetric transfer hydrogenation (ATH) of prochiral ketones.[4] This reaction typically uses a ruthenium(II) precursor, such as [RuCl2(p-cymene)]2, and a hydrogen source like isopropanol or a formic acid/triethylamine (HCOOH/TEA) mixture.[4]
The catalytic cycle proceeds via a metal-ligand bifunctional mechanism:
-
Catalyst Activation: The Ru(II)-Cl precatalyst reacts with the ligand and a base (e.g., from the HCOOH/TEA mixture or added separately) to form a 16-electron unsaturated complex. This species then reacts with the hydrogen source (e.g., formate or isopropanol) to generate the active 18-electron ruthenium-hydride (Ru-H) catalyst.[5]
-
Stereoselective Hydrogen Transfer: This is the crucial stereochemistry-determining step. The prochiral ketone substrate interacts with the chiral Ru-H catalyst. The reaction does not proceed through inner-sphere coordination of the ketone to the metal. Instead, it follows an "outer-sphere" pathway. A six-membered pericyclic transition state is formed, involving the Ru-H bond, the N-H bond of the ligand, and the C=O bond of the ketone. The N-H group of the ligand forms a hydrogen bond with the ketone's oxygen, acting as a secondary interaction that helps lock the substrate into a specific conformation. The bulky phenyl and benzyl groups of the ligand create a chiral environment that forces the substrate to orient itself such that the hydride is delivered to only one of its two prochiral faces.
-
Product Release & Regeneration: Following the concerted transfer of the hydride from the metal and the proton from the ligand's nitrogen, the chiral alcohol product is released. The 16-electron Ru complex is regenerated and can then react with another molecule of the hydrogen source to restart the catalytic cycle.
Caption: Simplified catalytic cycle for ATH of a prochiral ketone.
Performance Data in Asymmetric Catalysis
The effectiveness of chiral amino alcohol ligands is measured by their ability to produce the desired product with high yield and exceptional enantiomeric purity. The table below summarizes representative data for ruthenium-catalyzed asymmetric transfer hydrogenation using ligands structurally similar to the topic of this guide, demonstrating the high levels of enantioselectivity achievable.
| Substrate (Ketone) | Ligand | H-Source | Yield (%) | ee (%) | Reference |
| Acetophenone | (1S,2R)-1-Amino-2-indanol | i-PrOH / t-BuOK | >95 | 82 (R) | [6] |
| 1-Tetralone | N-sulfonylated-1,2-diphenylethylene-1,2-diamine | HCOOH:NEt3 | 98 | 97 (S) | [4][7] |
| 2-Methyl-1-tetralone | N-sulfonylated-1,2-diphenylethylene-1,2-diamine | HCOOH:NEt3 | 99 | 99 (1S,2R) | [4][7] |
| Benzyl-N-acetonyl | N-sulfonylated-1,2-diphenylethylene-1,2-diamine | HCOOH:NEt3 | 95 | 99 (R) | [4][7] |
Note: Data for the closely related and well-studied TsDPEN and aminoindanol ligands are shown to illustrate the general efficacy of this structural class in ATH reactions.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This section provides a validated, step-by-step methodology for the ATH of acetophenone, a benchmark reaction for evaluating catalyst performance.
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
This compound (Chiral Ligand)
-
Anhydrous Isopropanol (i-PrOH, solvent and hydrogen source)
-
Potassium tert-butoxide (t-BuOK, base)
-
Acetophenone (Substrate)
-
Standard Schlenk line and argon/nitrogen supply
-
Anhydrous solvents and reagents
Workflow Visualization:
Caption: Step-by-step workflow for a typical ATH experiment.
Procedure:
-
Catalyst Preparation (In Situ):
-
In a nitrogen-filled glovebox or under an argon atmosphere using a Schlenk line, add [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 1 mol%) and this compound (e.g., 0.011 mmol, 2.2 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Causality: An inert atmosphere is critical as the active catalyst species can be sensitive to air and moisture, leading to decomposition and reduced performance.[5] The ligand-to-metal ratio is slightly above 2:1 to ensure full coordination to each Ru center.
-
-
Reaction Setup:
-
Add anhydrous isopropanol (e.g., 5.0 mL) to the flask via syringe.
-
Stir the resulting mixture at room temperature for 20-30 minutes. The solution should become homogeneous.
-
Add a solution of potassium tert-butoxide in isopropanol (e.g., 0.1 M solution, 0.1 mmol, 20 mol%). The base is necessary to deprotonate the ligand and facilitate the formation of the active Ru-H species.[5]
-
-
Substrate Addition and Monitoring:
-
Add acetophenone (e.g., 0.5 mmol, 1.0 eq.) to the reaction mixture dropwise via syringe.
-
Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to 0 °C and carefully quench by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-phenylethanol.
-
-
Analysis:
-
Determine the chemical yield by weight.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.
-
Conclusion
This compound is a highly effective chiral ligand whose mechanism of action is rooted in fundamental principles of coordination chemistry and stereocontrol. Its ability to form a rigid bidentate chelate with a metal center creates a well-defined chiral pocket. This structure leverages steric hindrance to dictate the trajectory of substrate approach, while secondary interactions, such as hydrogen bonding from the N-H moiety, further lock the substrate into a favored orientation during the stereochemistry-determining step. As demonstrated in asymmetric transfer hydrogenation, this ligand system facilitates highly efficient and enantioselective transformations, making it an invaluable tool for synthetic chemists in both academic and industrial settings.
References
- BenchChem. (2025).
- NROChemistry. (n.d.).
- NROChemistry. (2022, April 23).
- Víšková, M., et al. (n.d.). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes.
- Víšková, M., et al. (n.d.). Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines.
- Beydoun, K., et al. (2019, January 22). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
- BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols. BenchChem.
- LookChem. (n.d.). Chiral Synthesis: The Role of (1R,2S)-2-Amino-1,2-diphenylethanol. LookChem.
- Alcaide, B., et al. (2022, May 24). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands.
- MDPI. (2019).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]
The Architect of Chirality: An In-depth Technical Guide to the Applications of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and fine chemical manufacturing. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making stereochemical control a critical determinant of efficacy and safety. Among the arsenal of tools available to the synthetic chemist, chiral 1,2-amino alcohols stand out as a privileged class of compounds, serving as versatile precursors, auxiliaries, and ligands in asymmetric synthesis. This guide delves into the applications of a specific and potent member of this family, (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol, and its foundational precursor, (1R,2S)-2-amino-1,2-diphenylethanol. We will explore its synthesis, its pivotal role in asymmetric catalysis, and its significance in the synthesis of complex, high-value molecules.
The Chiral Scaffold: Synthesis and Structural Significance
The efficacy of this compound is rooted in its rigid and well-defined chiral architecture. The synthesis of this class of compounds is well-established, typically commencing from readily available starting materials.
A common synthetic route to the parent amino alcohol, (1R,2S)-2-amino-1,2-diphenylethanol, involves the stereoselective reduction of an α-hydroxy ketoxime derived from benzoin. For instance, the catalytic hydrogenation of (R)-(-)-benzoin oxime can yield the desired (1R,2S)-(-)-2-amino-1,2-diphenylethanol with high enantiomeric excess.[1] Subsequent N-benzylation can be achieved through standard procedures, such as reductive amination with benzaldehyde or direct alkylation with a benzyl halide.
The structural rigidity imparted by the two phenyl groups, combined with the defined stereochemistry at the C1 and C2 positions, creates a specific chiral environment that is fundamental to its applications in asymmetric synthesis. The N-benzyl group further modulates the steric and electronic properties of the ligand, influencing its coordination to metal centers and its effectiveness in directing the stereochemical outcome of a reaction.
Keystone of Asymmetric Catalysis: The Chiral Ligand in Action
The primary application of this compound and its parent compound is as a chiral ligand in metal-catalyzed asymmetric reactions.[2] These amino alcohols are particularly effective in the enantioselective addition of organometallic reagents to prochiral carbonyl compounds, a cornerstone of carbon-carbon bond formation.
Enantioselective Alkylation of Aldehydes
A classic and well-documented application of chiral 1,2-amino alcohols is in the enantioselective addition of diethylzinc to aldehydes. This reaction provides a reliable method for the synthesis of chiral secondary alcohols, which are valuable building blocks in organic synthesis. While specific data for the N-benzyl derivative is not extensively reported, the performance of the parent (1R,2S)-2-amino-1,2-diphenylethanol provides a strong foundation for understanding its potential.
Mechanism of Action:
The catalytic cycle is believed to involve the formation of a chiral zinc-amino alcohol complex. The amino alcohol displaces one of the ethyl groups from diethylzinc to form a chiral catalyst. This catalyst then coordinates with the aldehyde, positioning it in a specific orientation that exposes one of its prochiral faces to the incoming alkyl group from another molecule of diethylzinc. The steric hindrance provided by the phenyl groups of the ligand and the N-substituent dictates which face of the aldehyde is accessible, thus controlling the stereochemistry of the newly formed chiral center. The N-benzyl group is expected to enhance the steric bulk around the nitrogen atom, potentially leading to higher enantioselectivities compared to the unsubstituted amino alcohol.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol ligand.
Representative Data for Enantioselective Addition of Diethylzinc to Aldehydes using Chiral Amino Alcohol Ligands:
| Entry | Aldehyde | Chiral Ligand | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | (1R,2S)-2-amino-1,2-diphenylethanol derivative | >95 | 98 (S) | [3] |
| 2 | p-Tolualdehyde | Carbohydrate-based amino alcohol | 85 | 90 (R) | [4] |
| 3 | 2-Naphthaldehyde | Fructose-derived amino alcohol | 99 | 97 (S) | [4] |
| 4 | Cyclohexanecarboxaldehyde | (1R,2S)-N-Methylephedrine | 82 | 88 (R) | [3] |
Experimental Protocol: General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol ligand (e.g., this compound) (0.05-0.1 mmol) in anhydrous toluene (5 mL).
-
Addition of Diethylzinc: To the stirred solution of the ligand, add a solution of diethylzinc (1.0 M in hexanes, 2.0 mmol) dropwise at room temperature. Stir the resulting solution for 30 minutes to allow for the in-situ formation of the chiral catalyst.
-
Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add the freshly distilled aldehyde (1.0 mmol) dropwise to the catalyst solution.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the chiral secondary alcohol.
-
Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Asymmetric Transfer Hydrogenation of Ketones
Another significant application of chiral amino alcohols is in the asymmetric transfer hydrogenation of prochiral ketones to produce chiral secondary alcohols. This method offers a safer and more convenient alternative to using high-pressure hydrogen gas. Ruthenium and rhodium complexes of chiral amino alcohol-derived ligands are highly effective for this transformation.
Experimental Workflow: Asymmetric Transfer Hydrogenation of a Prochiral Ketone
Caption: General workflow for the asymmetric transfer hydrogenation of a prochiral ketone using a chiral amino alcohol ligand.
General Protocol for Asymmetric Transfer Hydrogenation:
-
Catalyst Activation: In a Schlenk flask under an inert atmosphere, a mixture of the ruthenium precursor (e.g., [Ru(p-cymene)Cl2]2) and the chiral amino alcohol ligand in a suitable solvent (e.g., isopropanol) is heated to form the active catalyst.
-
Reaction Setup: After cooling to room temperature, the prochiral ketone and a base (e.g., KOH or KOtBu) are added.
-
Reaction Progress: The reaction is stirred at a specified temperature, and the progress is monitored by TLC or GC.
-
Work-up and Purification: After completion, the reaction is quenched, and the product is extracted and purified by standard methods.
-
Analysis: The enantiomeric excess of the resulting chiral alcohol is determined by chiral HPLC or GC.
A Cornerstone in Pharmaceutical Synthesis
The rigid chiral scaffold of (1R,2S)-2-amino-1,2-diphenylethanol and its derivatives is a recurring motif in a variety of biologically active molecules and pharmaceutical intermediates.[5] Its ability to introduce specific stereochemistry makes it an invaluable building block in the synthesis of complex drug molecules where the therapeutic effect is dependent on a single enantiomer.[2][] The N-benzyl derivative, in particular, has been noted for its potential use in drug discovery for modulating neurotransmitter receptors.[7]
The synthesis of these chiral intermediates is a critical step in the overall drug development process, and the use of efficient asymmetric catalytic methods employing ligands like this compound can significantly streamline the synthesis and improve the overall yield and enantiomeric purity of the final active pharmaceutical ingredient (API).
Conclusion and Future Outlook
This compound, building upon the well-established utility of its parent amino alcohol, represents a potent and versatile tool for the modern synthetic chemist. Its defined stereochemistry and tunable electronic and steric properties make it a highly effective chiral ligand for a range of asymmetric transformations, most notably the enantioselective addition of organometallic reagents to carbonyl compounds and asymmetric transfer hydrogenations. The ability to reliably and efficiently introduce chirality is a critical enabler for the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry.
While the applications of the parent (1R,2S)-2-amino-1,2-diphenylethanol are extensively documented, further research into the specific catalytic activities and unique advantages of its N-benzyl derivative is warranted. A deeper understanding of how the N-benzyl group influences the catalytic cycle and stereochemical outcomes will undoubtedly lead to the development of even more selective and efficient asymmetric methodologies. The continued exploration of such chiral ligands will remain a key driver of innovation in asymmetric synthesis for years to come.
References
Sources
- 1. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Asymmetric functional organozinc additions to aldehydes catalyzed by 1,1'-bi-2-naphthols (BINOLs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iris.cnr.it [iris.cnr.it]
- 7. researchgate.net [researchgate.net]
Sourcing and Qualification of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol: A Technical Guide for Researchers
Introduction: The Critical Role of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol in Asymmetric Synthesis
In the landscape of modern pharmaceutical and fine chemical development, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement for ensuring therapeutic efficacy and safety.[1] Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit profoundly different biological activities. This compound, and its immediate precursor (1R,2S)-2-amino-1,2-diphenylethanol, are pivotal chiral building blocks that empower chemists to achieve this stereochemical control.[1][2]
With a defined three-dimensional arrangement of its amine and hydroxyl functionalities, this compound serves as a versatile chiral auxiliary and ligand.[1][2] Its applications span from the synthesis of active pharmaceutical ingredients (APIs) to the development of highly selective asymmetric catalysts that favor the formation of one enantiomer over its counterpart.[1] The demand for enantiomerically pure compounds is continually driven by stringent regulatory standards and the pursuit of safer, more effective medicines, underscoring the importance of high-quality chiral intermediates like this compound.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify, vet, and qualify commercial suppliers of this compound, ensuring the integrity and success of their research and development endeavors.
Part 1: Supplier Identification and Initial Vetting
The initial step in sourcing this critical reagent is identifying potential commercial suppliers. A search of prominent chemical supplier catalogs and online chemical marketplaces reveals several potential sources. However, a discerning approach is necessary to move beyond mere availability and assess the quality and reliability of the supplier.
Identified Potential Commercial Suppliers:
-
Sigma-Aldrich (MilliporeSigma): A well-established supplier with extensive documentation available online.
-
Fisher Scientific: A major distributor for brands such as TCI America and Thermo Scientific Chemicals.[3]
-
Strem Chemicals: Known for high-purity chemicals, often in collaboration with specialized manufacturers like Daicel.[4]
-
Chem-Impex: A supplier focusing on fine chemicals and intermediates for research and development.[2]
-
Online Marketplaces (e.g., Chemsrc, Chemical Register): These platforms list numerous suppliers, requiring careful vetting of the primary manufacturer.[5][6]
Supplier Vetting Checklist:
A systematic evaluation of potential suppliers is crucial. The following table outlines key criteria for this assessment.
| Vetting Criterion | Key Considerations & Rationale |
| Purity & Impurity Profile | What is the stated purity (e.g., 98%, 99%+)?[3][4] Does the supplier provide a detailed Certificate of Analysis (CoA) with lot-specific data, including chiral purity (enantiomeric excess, e.e.)? The presence of the undesired enantiomer or other impurities can have a significant impact on subsequent reactions. |
| Available Documentation | Is a Safety Data Sheet (SDS) readily available?[7] Does the CoA provide clear information on the analytical methods used for quality control? Comprehensive documentation is a hallmark of a reputable supplier. |
| Manufacturing Standards | Does the supplier adhere to recognized quality management systems (e.g., ISO 9001)? For later-stage development, is there a pathway to Good Manufacturing Practice (GMP) grade material? This is critical for projects that may progress to clinical trials. |
| Technical Support | Is there access to qualified technical support to answer questions about product specifications, stability, or handling? A knowledgeable support team can be an invaluable resource. |
| Packaging & Logistics | Is the material packaged appropriately to protect it from air and moisture? What are the typical lead times and shipping conditions? |
Part 2: In-Depth Technical Qualification and Analytical Verification
Once a potential supplier has been identified and their documentation reviewed, in-house analytical verification is a critical next step to ensure the material meets the stringent requirements of your application. The stereochemical integrity of the compound is of paramount importance.
Workflow for In-House Analytical Verification
The following diagram illustrates a logical workflow for the comprehensive analysis of incoming this compound or its amino precursor.
Caption: A step-by-step workflow for the analytical verification of this compound.
Detailed Experimental Protocols
1. Purity and Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and assess the organic purity of the compound.
-
Methodology:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire a ¹H NMR spectrum. The expected signals for the aromatic protons and the characteristic methine protons should be present and integrated in the correct ratios.
-
Acquire a ¹³C NMR spectrum to confirm the presence of all expected carbon environments.
-
The absence of significant unidentifiable signals is indicative of high organic purity.
-
2. Chiral Purity Determination via High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the enantiomeric excess (e.e.) of the desired (1R,2S) enantiomer. This is the most critical parameter for ensuring the compound's performance in asymmetric synthesis.
-
Methodology:
-
Column Selection: Utilize a chiral stationary phase (CSP) capable of separating the enantiomers. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often effective for this class of compounds.[8][]
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1-1.0 mg/mL) in the mobile phase.
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Monitor the elution of the enantiomers using a UV detector (typically around 210-220 nm).
-
The two enantiomers should elute at different retention times.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
-
-
Part 3: Safety, Handling, and Storage
Proper handling and storage are essential to maintain the quality and integrity of this compound and to ensure laboratory safety.
Summary of Safety Information
Based on available Safety Data Sheets, the precursor (1R,2S)-(-)-2-Amino-1,2-diphenylethanol is classified with the following hazards:
-
Causes skin irritation (H315)[10]
-
Causes serious eye irritation (H319)[10]
-
May cause respiratory irritation (H335)[10]
Handling and Personal Protective Equipment (PPE)
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7]
-
Wear appropriate personal protective equipment, including:
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7]
Storage Recommendations
-
Store the compound in a tightly sealed container to protect it from moisture and air.
-
Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Some suppliers note that the material may be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable for long-term stability.
Conclusion
The successful application of this compound in research and development hinges on the procurement of high-quality, enantiomerically pure material. A rigorous approach to supplier selection, incorporating a thorough review of documentation and comprehensive in-house analytical verification, is non-negotiable. By implementing the workflows and protocols outlined in this guide, researchers can confidently qualify their starting materials, thereby ensuring the reliability and reproducibility of their synthetic endeavors and contributing to the advancement of chiral chemistry.
References
- Title: Chiral Synthesis: The Role of (1R,2S)
- Title: (1S,2R)
- Title: (1R,2S)-(-)
- Title: (1S,2R)-(+)
- Title: (1R,2S)
- Title: (1R,2S)-(-)
- Title: (1R,2S)-(-)
- Title: (1R,2s)
- Title: (1R,2S)-2-Amino-1,2-diphenylethanol, min.
- Title: Synthesis and characterization of [2-3H] (1R,2S)- (?)
- Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL
- Title: (1R,2S)-(-)-2-Amino-1,2-diphenylethanol 99.
- Title: (1S,2R)
- Title: Chiral Drug Separation Source: ScienceDirect URL
- Title: Chiral Analysis & Separation - BOC Sciences Source: BOC Sciences URL
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- 5. This compound Suppliers @ ChemicalRegister.com [chemicalregister.com]
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- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
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Methodological & Application
Application Note: (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol as a Chiral Ligand for Highly Enantioselective Synthesis
Abstract
This technical guide provides an in-depth exploration of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol, a potent chiral ligand derived from the versatile (1R,2S)-2-amino-1,2-diphenylethanol building block.[1] We delve into its primary application in the highly enantioselective alkylation of imines, a critical transformation for the synthesis of chiral amines. This document furnishes researchers, scientists, and drug development professionals with a comprehensive understanding of the ligand's mechanism of stereocontrol, detailed experimental protocols, and expected outcomes, grounded in authoritative literature.
Introduction: The Strategic Role of Chiral Amino Alcohols
Asymmetric synthesis is a cornerstone of modern pharmaceutical and fine chemical development, where the precise control of stereochemistry is paramount to biological activity and safety.[1] Chiral 1,2-amino alcohols are privileged scaffolds that serve both as valuable synthons and as precursors to powerful chiral ligands and auxiliaries.[2] this compound belongs to this esteemed class of molecules. While its parent compound, (1R,2S)-2-amino-1,2-diphenylethanol, is widely used to create chiral auxiliaries like oxazolidinones for aldol and alkylation reactions, the N-benzyl derivative has carved a niche as a highly effective chiral ligand for metal-catalyzed processes.[1][]
Its strategic design, incorporating a bulky N-benzyl group and two phenyl rings, creates a well-defined and sterically hindered chiral environment. This guide focuses on its most prominent and validated application: promoting the asymmetric addition of organozinc reagents to imines, a reliable method for producing enantioenriched amines.[4]
Mechanism of Stereocontrol: A Self-Validating System
The efficacy of this compound lies in its ability to form a rigid, well-organized transition state upon coordination with both a metal ion (typically from the organometallic reagent) and the substrate. In the case of dialkylzinc addition to N-diphenylphosphinoyl arylimines, a widely studied system, the ligand orchestrates a predictable stereochemical outcome.[4]
Causality of Stereoselection:
-
Deprotonation & Chelation: The active catalyst is formed in situ. The dialkylzinc reagent deprotonates the hydroxyl group of the amino alcohol ligand, forming a zinc alkoxide. This species is believed to exist as a dimer.
-
Substrate Coordination: The imine substrate coordinates to the zinc center through its nitrogen atom.
-
Formation of a Rigid Transition State: The ligand's structure is key. The (1R,2S) stereochemistry positions the phenyl groups and the N-benzyl substituent in a specific three-dimensional arrangement. This arrangement forces the imine's aryl group into a sterically less hindered orientation to avoid clashing with the ligand's bulky substituents.
-
Face-Selective Alkyl Transfer: The alkyl group from the dialkylzinc reagent is then delivered to one specific face of the imine's C=N bond, guided by this rigid, chiral scaffold.[4] Density functional theory (DFT) calculations have supported transition state models where nonbonded steric interactions dictate the facial selectivity of the alkyl transfer.[4]
The diagram below illustrates the logical relationship in the proposed catalytic cycle, leading to the observed stereoselectivity.
Caption: Proposed catalytic cycle for asymmetric imine alkylation.
Core Application: Asymmetric Alkylation of N-Diphenylphosphinoyl Imines
The synthesis of chiral amines is of immense interest due to their prevalence in pharmaceuticals. The addition of organometallic reagents to imines is a direct route to these compounds. Using this compound as a ligand provides excellent enantiocontrol in this transformation.[4]
Data Presentation: Scope of the Reaction
The protocol has been successfully applied to a range of arylimines and dialkylzinc reagents, consistently delivering high enantioselectivity.
| Entry | Imine Substituent (Ar) | Alkylating Agent | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | Diethylzinc | 95 | 98 | [4] |
| 2 | 4-MeO-C₆H₄ | Diethylzinc | 96 | 97 | [4] |
| 3 | 4-Cl-C₆H₄ | Diethylzinc | 93 | 98 | [4] |
| 4 | 2-Naphthyl | Diethylzinc | 95 | 97 | [4] |
| 5 | Phenyl | Dibutylzinc | 91 | 96 | [4] |
Experimental Workflow Diagram
The following diagram outlines the standard laboratory procedure for this asymmetric alkylation.
Caption: Standard workflow for asymmetric imine alkylation.
Detailed Laboratory Protocol
This protocol is a representative example for the ethylation of N-diphenylphosphinoyl benzalimine (Entry 1 in the table).
Materials:
-
N-Diphenylphosphinoyl benzalimine (1.0 mmol, 381.4 mg)
-
This compound (0.05 mmol, 15.2 mg)
-
Diethylzinc (1.0 M solution in hexanes, 1.5 mL, 1.5 mmol)
-
Anhydrous Toluene (5 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add N-diphenylphosphinoyl benzalimine (381.4 mg, 1.0 mmol). The flask is sealed with a septum, and the atmosphere is replaced with dry nitrogen.
-
Solvent and Ligand Addition: Add anhydrous toluene (5 mL) via syringe, followed by this compound (15.2 mg, 0.05 mmol). Stir the mixture at room temperature until all solids are dissolved.
-
Addition of Alkylating Agent: Cool the flask to 0 °C in an ice-water bath. Add the diethylzinc solution (1.5 mL of 1.0 M in hexanes, 1.5 mmol) dropwise over 5 minutes using a syringe. Causality Note: Slow addition at low temperature is crucial to control the initial exotherm and maintain high selectivity.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours. Monitor the consumption of the starting imine by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL). Safety Note: Quenching of organozinc reagents can be vigorous. Perform this step slowly and behind a safety shield.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate mixture) to afford the chiral amine product.
-
Analysis: The enantiomeric excess (ee) of the purified product is determined by analysis on a chiral High-Performance Liquid Chromatography (HPLC) column with a suitable mobile phase.
Conclusion
This compound stands as a highly effective and reliable chiral ligand for the asymmetric synthesis of chiral amines via imine alkylation. Its well-defined structure facilitates the formation of a rigid transition state, enabling excellent stereochemical control with predictable outcomes. The operational simplicity of the protocols, coupled with the high yields and enantioselectivities achieved, makes this ligand a valuable tool for researchers in synthetic organic chemistry and drug discovery. The self-validating nature of the catalytic system ensures robust and reproducible results, solidifying its place in the arsenal of modern asymmetric methodologies.
References
- Vertex AI Search. (2024). Chiral Synthesis: The Role of (1R,2S)-2-Amino-1,2-diphenylethanol.
- Vertex AI Search. (2023). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst.
-
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. Available at: [Link]
-
ResearchGate. (2001). Synthesis and characterization of [2-3H] (1R,2S)- (-)-2-amino-1,2-diphenylethanol. Available at: [Link]
-
Reddy, et al. (2019). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. Available at: [Link]
-
RSC Advances. (2015). Asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by sequential SN2–SN2′ dialkylation of (R)-N-(benzyl)proline-derived glycine Schiff base Ni(ii) complex. Available at: [Link]
-
National Institutes of Health. (2014). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Available at: [Link]
-
Chemistry. (2004). Modification of (1R,2S)-1,2-diphenyl-2-aminoethanol for the highly enantioselective, asymmetric alkylation of N-diphenylphosphinoyl arylimines with dialkylzinc. PubMed. Available at: [Link]
-
National Institutes of Health. (2018). Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. Available at: [Link]
-
Williams College Chemistry. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Available at: [Link]
-
Tetrahedron. (n.d.). This compound. Available at: [Link]
-
MDPI. (2010). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available at: [Link]
Sources
The Vanguard of Asymmetric Synthesis: (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol as a Catalyst in Enantioselective Reactions
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and materials science.[1][2] The biological activity of a chiral molecule is often intrinsically linked to its specific stereochemical configuration. Consequently, the development of robust and efficient asymmetric catalytic systems is a cornerstone of contemporary research. Among the pantheon of chiral catalysts, amino alcohols have emerged as a versatile and powerful class of ligands. This guide delves into the application of a particularly effective catalyst, (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol , in enantioselective reactions.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes, detailed experimental protocols, and an exploration of the mechanistic underpinnings of reactions catalyzed by this potent chiral ligand.
Foundational Principles: The Advantage of N-Monosubstitution
The parent compound, (1R,2S)-2-amino-1,2-diphenylethanol, has long been recognized for its utility in asymmetric catalysis.[1][2] However, strategic modification of the amino group can significantly amplify its efficacy. Experimental studies have demonstrated that N-monosubstituted amino alcohols, such as this compound, exhibit superior enantioselectivities in certain key transformations compared to their unsubstituted or N,N-disubstituted counterparts.[3] This enhancement is attributed to a refined steric and electronic environment around the catalytic center, which allows for more precise facial discrimination of the prochiral substrate.
One of the most notable applications of this catalyst is in the asymmetric alkylation of imines with dialkylzinc reagents, a powerful carbon-carbon bond-forming reaction for the synthesis of chiral amines.[3][4] Chiral amines are ubiquitous structural motifs in a vast number of biologically active compounds and pharmaceutical agents.
Application Focus: Enantioselective Alkylation of N-Diphenylphosphinoyl Imines
A prime example of the catalytic prowess of this compound is the enantioselective addition of diethylzinc to N-diphenylphosphinoyl imines. This reaction provides a highly efficient route to enantioenriched α-chiral amines.
Mechanistic Insights
The reaction proceeds through the formation of a chiral zinc-amino alcohol complex, which then coordinates with the imine substrate. The bulky phenyl and benzyl groups of the ligand create a well-defined chiral pocket, dictating the trajectory of the incoming nucleophile (the ethyl group from diethylzinc) to one face of the imine.
Below is a generalized workflow for this catalytic process:
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Modification of (1R,2S)-1,2-diphenyl-2-aminoethanol for the highly enantioselective, asymmetric alkylation of N-diphenylphosphinoyl arylimines with dialkylzinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic enantioselective addition of dialkylzinc to N-diphenylphosphinoylimines. A practical synthesis of alpha-chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocol: Asymmetric α-Alkylation of Ketones Using (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol
Abstract
This document provides a comprehensive guide to the principles and practice of asymmetric α-alkylation of prochiral ketones utilizing the chiral auxiliary, (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol. This methodology offers a robust and reliable route to enantiomerically enriched α-substituted ketones, which are pivotal building blocks in pharmaceutical and fine chemical synthesis. We will delve into the mechanistic underpinnings of the stereochemical control, provide a detailed step-by-step experimental protocol, and discuss the scope and limitations of the procedure. This guide is intended for researchers, chemists, and drug development professionals seeking to implement stereoselective C-C bond formation in their synthetic workflows.
Introduction: The Imperative of Asymmetric Synthesis
In the realm of modern organic synthesis, particularly in drug development, the control of stereochemistry is not merely an academic exercise but a critical necessity. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, meaning that different enantiomers of the same compound can have vastly different pharmacological and toxicological profiles. Consequently, methods that enable the selective synthesis of a single enantiomer are of paramount importance.[1]
One of the most fundamental C-C bond-forming reactions is the α-alkylation of carbonyl compounds. However, direct enantioselective alkylation of ketone enolates remains a significant challenge.[2] A powerful and time-tested strategy to overcome this is the use of a chiral auxiliary.[3][4] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate. It directs a subsequent chemical transformation, in this case, alkylation, to occur with a high degree of facial selectivity. After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.[4]
The Chiral Auxiliary: this compound
This compound is a highly effective chiral auxiliary derived from the parent amino alcohol, (1R,2S)-2-amino-1,2-diphenylethanol. Its efficacy stems from a rigid, well-defined steric environment created by its multiple stereocenters and bulky phenyl and benzyl groups.
Key Structural Features and Their Roles:
-
(1R,2S) Stereochemistry: The specific arrangement of the hydroxyl and amino groups allows for the formation of a rigid five-membered oxazolidine ring upon condensation with a ketone, or a chelated metal enolate. This conformational rigidity is essential for high stereodiscrimination.
-
Diphenyl Groups: The two phenyl groups create a significant steric bias, effectively shielding one face of the reactive intermediate.
-
N-Benzyl Group: The benzyl group on the nitrogen atom adds further steric bulk and influences the conformational preference of the intermediate, enhancing the overall facial selectivity of the alkylation reaction.
The parent amino alcohol can be synthesized from benzoin or trans-stilbene epoxide.[5][6] The subsequent N-benzylation is a standard procedure in organic synthesis.
Overall Synthetic Workflow
The protocol involves a three-stage sequence: formation of a chiral imine/enamine intermediate, diastereoselective alkylation, and finally, hydrolytic cleavage to release the chiral ketone and recover the auxiliary.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. (1R,2S)-2-Amino-1,2-diphenylethanol synthesis - chemicalbook [chemicalbook.com]
Application of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol in Pharmaceutical Synthesis: A Technical Guide
Introduction: The Strategic Advantage of N-Benzylation in Chiral Ligand Design
In the landscape of asymmetric synthesis, the pursuit of high enantioselectivity is paramount for the development of safe and effective pharmaceuticals.[1] Chiral amino alcohols have long been recognized as privileged scaffolds for ligands in a multitude of stereoselective transformations. Among these, (1R,2S)-2-amino-1,2-diphenylethanol has served as a reliable precursor for chiral auxiliaries and catalysts.[1] This guide focuses on a strategic modification of this foundational molecule: the introduction of an N-benzyl group to yield (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol. This seemingly simple structural alteration has profound implications for the stereochemical control exerted by the ligand, particularly in metal-catalyzed reactions.
Experimental evidence has demonstrated that N-monosubstituted derivatives of (1R,2S)-2-amino-1,2-diphenylethanol, such as the N-benzyl analog, can exhibit superior enantioselectivities in certain applications compared to both the parent primary amine and its N,N-disubstituted counterparts.[2] This enhancement is attributed to a fine-tuning of the steric and electronic properties of the ligand, which in turn influences the geometry and reactivity of the catalytic transition state. The N-benzyl group, while providing increased steric bulk to direct the approach of substrates, maintains a crucial N-H bond that can participate in hydrogen bonding or act as a proton shuttle in the catalytic cycle.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound in pharmaceutical synthesis. We will delve into its role as a chiral ligand in the highly valuable asymmetric alkylation of imines, providing a detailed protocol, mechanistic insights, and a discussion of the underlying principles that govern its efficacy.
Core Application: Asymmetric Alkylation of Imines with Dialkylzinc Reagents
A significant application of this compound is as a chiral ligand in the enantioselective addition of dialkylzinc reagents to imines. This reaction is a powerful tool for the synthesis of enantioenriched secondary amines, which are prevalent structural motifs in a wide array of pharmaceutical agents. The use of this N-benzylated amino alcohol has been shown to afford high enantiomeric excesses in the synthesis of chiral amines.[2]
Data Presentation: Performance in Asymmetric Alkylation
The following table summarizes the typical performance of this compound as a chiral ligand in the asymmetric ethylation of a representative N-diphenylphosphinoyl imine with diethylzinc.
| Substrate (Imine) | Dialkylzinc Reagent | Ligand Loading (mol%) | Temp (°C) | Solvent | Yield (%) | ee (%) | Reference |
| N-diphenylphosphinoyl benzalimine | Diethylzinc | 5 | 0 | Toluene | >95 | up to 98 | [2] |
Experimental Workflow: Logical Flow Diagram
The following diagram illustrates the general workflow for the asymmetric alkylation of an imine using this compound as a chiral ligand.
Caption: General workflow for the asymmetric alkylation of imines.
Detailed Experimental Protocol
This protocol describes a general procedure for the asymmetric ethylation of an N-diphenylphosphinoyl imine using this compound and diethylzinc.
Materials:
-
This compound
-
N-diphenylphosphinoyl imine (substrate)
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (2.0 mL) and stir until the ligand is completely dissolved.
-
Slowly add the diethylzinc solution (1.0 M in hexanes, 1.2 mmol, 1.2 equivalents relative to the imine) to the ligand solution at room temperature.
-
Stir the resulting mixture for 30 minutes at room temperature to allow for the in-situ formation of the chiral zinc-aminoalkoxide complex. A gentle evolution of ethane gas will be observed.
-
-
Asymmetric Addition:
-
In a separate flame-dried flask, dissolve the N-diphenylphosphinoyl imine (1.0 mmol) in anhydrous toluene (3.0 mL).
-
Cool the catalyst solution to 0 °C using an ice-water bath.
-
Slowly add the imine solution to the pre-formed catalyst solution at 0 °C over a period of 10-15 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow and careful addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 15 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the enantioenriched secondary amine.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Mechanistic Insights: The Role of the Chiral Ligand
The high enantioselectivity observed in the dialkylzinc addition to imines catalyzed by this compound is a direct consequence of the formation of a well-defined, chiral transition state. The proposed catalytic cycle involves the following key steps:
-
Formation of the Active Catalyst: The chiral amino alcohol reacts with diethylzinc to form a dimeric zinc-aminoalkoxide complex, which is believed to be the active catalytic species. The N-H proton of the ligand can participate in this process.
-
Coordination of the Imine: The imine substrate coordinates to one of the zinc centers in the dimeric complex.
-
Stereoselective Alkyl Transfer: The ethyl group is transferred from the other zinc center to the re-face or si-face of the imine carbon in an intramolecular fashion. The stereochemical outcome is dictated by the chiral environment created by the ligand. The bulky phenyl and benzyl groups of the ligand effectively block one face of the imine, forcing the alkyl group to add to the less sterically hindered face.
-
Product Release and Catalyst Regeneration: The resulting zinc amide of the product is formed, which then undergoes an exchange with another molecule of the imine to regenerate the catalyst and release the product after workup.
The N-benzyl group plays a crucial role in enhancing the steric hindrance and conformational rigidity of the catalytic complex, leading to a more organized transition state and consequently, higher enantioselectivity.
Mechanistic Diagram
The following diagram illustrates the proposed transition state for the enantioselective addition of diethylzinc to an imine, highlighting the role of the this compound ligand.
Caption: Proposed transition state for asymmetric alkylation.
Conclusion and Future Outlook
This compound stands out as a highly effective chiral ligand for the asymmetric synthesis of valuable chiral building blocks for the pharmaceutical industry. Its application in the enantioselective alkylation of imines provides a reliable and efficient route to enantioenriched secondary amines. The strategic presence of the N-benzyl group enhances the stereochemical control of the reaction, leading to excellent enantioselectivities. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to leverage the full potential of this versatile chiral ligand in their drug discovery and development endeavors. Future research in this area may explore the immobilization of this ligand on solid supports for catalyst recycling and the expansion of its application to other asymmetric transformations.
References
-
Binder, C. M., Bautista, A., Zaidlewicz, M., Krzemiski, M. P., Oliver, A., & Singaram, B. (2009). Dual Stereoselectivity in the Dialkylzinc Reaction Using (-)-β-Pinene Derived Amino Alcohol Chiral Auxiliaries. The Journal of Organic Chemistry, 74(6), 2337–2343. [Link]
-
Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 111(11), 4028–4036. [Link]
-
Gruter, G. J. M., et al. (2003). Modification of (1R,2S)-1,2-diphenyl-2-aminoethanol for the highly enantioselective, asymmetric alkylation of N-diphenylphosphinoyl arylimines with dialkylzinc. Tetrahedron: Asymmetry, 14(10), 1347-1354. [Link]
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: a review. Chemical Reviews, 92(5), 833–856. [Link]
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Gram-Scale Synthesis of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol: A Chiral Ligand and Auxiliary
An Application Note and Protocol for Researchers
Abstract: This guide provides a comprehensive, field-tested protocol for the gram-scale synthesis of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol. Chiral 1,2-amino alcohols are foundational building blocks in modern asymmetric synthesis, serving as effective chiral auxiliaries and ligands for stereoselective transformations.[1][2] The N-benzyl derivative, in particular, offers unique steric and electronic properties, enhancing its utility in catalysis and the synthesis of complex pharmaceutical intermediates. We present a robust, two-stage synthetic strategy, beginning with the stereoselective preparation of the precursor, (1R,2S)-2-amino-1,2-diphenylethanol, followed by a high-yield N-benzylation. This document details the underlying chemical principles, step-by-step experimental procedures, purification techniques, and critical safety considerations, designed for researchers in organic synthesis and drug development.
Strategic Overview: A Two-Stage Approach
The synthesis of the target molecule is logically divided into two primary stages. This approach ensures high purity and stereochemical integrity of the intermediate, which is critical for the success of the final N-benzylation step.
-
Stage 1: Synthesis of Chiral Precursor. The foundational chiral scaffold, (1R,2S)-(-)-2-amino-1,2-diphenylethanol, is synthesized via the stereoselective reduction of (R)-(-)-Benzoin Oxime. This step establishes the critical (1R,2S) stereochemistry.
-
Stage 2: N-Benzylation. The primary amine of the precursor is selectively benzylated using reductive amination. This classic transformation involves the formation of an intermediate imine with benzaldehyde, which is then reduced in situ to yield the final N-benzylated product.
Caption: High-level workflow for the two-stage synthesis.
Stage 1: Synthesis of (1R,2S)-(-)-2-amino-1,2-diphenylethanol
The cornerstone of this synthesis is the creation of the chiral amino alcohol precursor. The protocol described here is adapted from established methods involving the stereoselective catalytic hydrogenation of a chiral oxime.[3] The erythro diastereomer is preferentially formed in this reduction.
Reaction Mechanism: Stereoselective Hydrogenation
The key to achieving the desired (1R,2S) stereochemistry lies in the catalytic hydrogenation of the benzoin oxime. The catalyst, typically palladium on carbon, facilitates the addition of hydrogen across the C=N double bond. The substrate adsorbs onto the catalyst surface in a conformation that minimizes steric hindrance, guiding the hydrogen delivery to a specific face of the molecule and resulting in the formation of the erythro amino alcohol with high diastereoselectivity.[3]
Caption: Stereoselective reduction of benzoin oxime.
Materials & Equipment (Stage 1)
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| (R)-(-)-Benzoin Oxime | C₁₄H₁₃NO₂ | 227.26 | 22.7 g | 0.10 | Starting material.[4] |
| Palladium on Carbon (10%) | Pd/C | - | ~1.0 g | - | Catalyst, handle carefully. |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 250 mL | - | Reaction solvent. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - | For work-up and salt formation. |
| Sodium Hydroxide | NaOH | 40.00 | As needed | - | For neutralization. |
Equipment:
-
500 mL three-necked round-bottom flask
-
Hydrogenator (e.g., Parr apparatus) or balloon hydrogenation setup
-
Magnetic stirrer and heating mantle
-
Reflux condenser
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Experimental Protocol (Stage 1)
-
Catalyst and Reagent Loading: In a 500 mL hydrogenation flask, suspend (R)-(-)-Benzoin Oxime (22.7 g, 0.10 mol) in absolute ethanol (250 mL). Carefully add 10% Palladium on Carbon (~1.0 g) under a nitrogen or argon atmosphere. Causality: The inert atmosphere prevents potential ignition of the catalyst in the presence of flammable solvent and hydrogen.
-
Hydrogenation: Seal the flask and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas several times before pressurizing to 3-4 atm (or use a hydrogen balloon). Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 12-24 hours. Progress can also be checked by thin-layer chromatography (TLC).
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: Celite provides a fine filtration medium that prevents the pyrophoric catalyst from being exposed to air while dry. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and concentrate the solution under reduced pressure to obtain the crude amino alcohol.
-
Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo. A typical melting point is 142-144 °C.[5]
Stage 2: N-Benzylation via Reductive Amination
With the pure chiral precursor in hand, the final step is the attachment of the benzyl group. Reductive amination is a highly efficient and selective method for this transformation.
Materials & Equipment (Stage 2)
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| (1R,2S)-amino-1,2-diphenylethanol | C₁₄H₁₅NO | 213.28 | 21.3 g | 0.10 | From Stage 1. |
| Benzaldehyde | C₇H₆O | 106.12 | 11.1 g (10.6 mL) | 0.105 | Use freshly distilled aldehyde. |
| Methanol | CH₃OH | 32.04 | 200 mL | - | Reaction solvent. |
| Sodium Borohydride | NaBH₄ | 37.83 | 4.5 g | 0.12 | Reducing agent. Add in portions. |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - | For extraction. |
| Saturated NH₄Cl solution | - | - | As needed | - | For quenching. |
Equipment:
-
500 mL round-bottom flask
-
Magnetic stirrer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Experimental Protocol (Stage 2)
-
Imine Formation: Dissolve (1R,2S)-(-)-2-amino-1,2-diphenylethanol (21.3 g, 0.10 mol) in methanol (200 mL) in a 500 mL round-bottom flask. Add benzaldehyde (10.6 mL, 0.105 mol) and stir the mixture at room temperature for 1 hour. Causality: This step allows for the formation of the intermediate imine in equilibrium with the starting materials.
-
Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add sodium borohydride (4.5 g, 0.12 mol) in small portions over 30 minutes. Causality: Portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent over-reduction or side reactions.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until gas evolution ceases.[6]
-
Extraction: Remove the methanol under reduced pressure. Add 150 mL of water and 150 mL of dichloromethane to the residue. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with dichloromethane (2 x 75 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Final Purification: The crude this compound can be purified by recrystallization from an ethanol/hexane mixture to yield a pure, crystalline solid.
Product Characterization
The final product should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Molecular Formula | C₂₁H₂₁NO[7] |
| Molecular Weight | 303.40 g/mol [7] |
| Appearance | White to off-white crystalline solid |
| Melting Point | Data not widely published, determine experimentally. |
| Spectroscopy | Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. |
Safety and Handling
All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
| Chemical | GHS Hazards[8] | Handling Precautions |
| (1R,2S)-amino-1,2-diphenylethanol | Skin/eye irritation, respiratory irritation. | Avoid inhalation of dust and contact with skin/eyes. |
| Palladium on Carbon (10%) | Flammable solid. | Handle under inert atmosphere; may ignite if exposed to air and solvents. |
| Hydrogen Gas | Extremely flammable gas. | Use in a designated area; ensure no ignition sources are present. |
| Sodium Borohydride | Corrosive, toxic if swallowed, flammable. | Reacts with water to produce flammable hydrogen gas. Add slowly and carefully. |
| Benzaldehyde | Harmful if swallowed, causes skin/eye irritation. | Use in a fume hood. |
| Organic Solvents | Flammable, may cause organ damage. | Handle in a fume hood away from ignition sources. |
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench residual sodium borohydride carefully before disposal. Segregate halogenated and non-halogenated solvent waste.
References
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]
-
Oreate AI Blog. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI. [Link]
-
Myers, A. G., et al. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. National Institutes of Health. [Link]
-
Nájera, C., et al. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry. [Link]
-
Myers, A. G. (1997). Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis. ProQuest. [Link]
-
PubChem. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2020). Gram-scale synthesis of (1R, 2S)-2-amino-1,2-diphenylethanol 9. ResearchGate. [Link]
-
ResearchGate. (2001). Synthesis and characterization of [2-3H] (1R,2S)- (-)-2-amino-1,2-diphenylethanol. ResearchGate. [Link]
-
Tetrahedron. This compound. Elsevier. [Link]
-
PubChemLite. This compound. Université du Luxembourg. [Link]
-
Chemsrc. (1R,2S)-2-Amino-1,2-diphenylethanol. Chemsrc. [Link]
-
Organic Syntheses. (4r,5s)-4,5-diphenyl-3-vinyl-2-oxazolidinone. Organic Syntheses. [Link]
-
Organic Syntheses. Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides. Organic Syntheses. [Link]
-
Organic Syntheses. Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane. Organic Syntheses. [Link]
-
Organic Syntheses. Catalytic enantioselective addition of dialkylzincs to aldehydes. Organic Syntheses. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. (1R,2S)-2-Amino-1,2-diphenylethanol | CAS#:23190-16-1 | Chemsrc [chemsrc.com]
- 5. (1R,2S)-(−)-2-アミノ-1,2-ジフェニルエタノール 99% | Sigma-Aldrich [sigmaaldrich.com]
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- 8. echemi.com [echemi.com]
The Role of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol as a Chiral Auxiliary: Application Notes and Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of asymmetric synthesis, the quest for robust and predictable methods for controlling stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a reliable strategy to induce chirality in prochiral substrates. This technical guide provides an in-depth exploration of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol, a versatile chiral auxiliary derived from the readily available (1R,2S)-2-amino-1,2-diphenylethanol. We will delve into its synthesis, mechanistic underpinnings of stereochemical control, and provide detailed, field-proven protocols for its application in diastereoselective alkylations and reductions. This guide is intended to be a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling the confident application of this powerful chiral auxiliary.
Introduction: The Power of Chiral Auxiliaries
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For chiral molecules, one enantiomer often exhibits the desired therapeutic effect, while the other may be inactive or even deleterious. Consequently, the ability to synthesize enantiomerically pure compounds is a critical challenge in modern chemistry and drug discovery.[1]
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[2] After the desired stereocenter has been established, the auxiliary is cleaved and can ideally be recovered for reuse. The this compound auxiliary, with its rigid bicyclic transition states and sterically demanding phenyl and benzyl groups, provides a powerful tool for achieving high levels of stereocontrol in a variety of carbon-carbon and carbon-hydride bond-forming reactions.
Synthesis of the Chiral Auxiliary
The target chiral auxiliary, this compound, can be readily synthesized from the commercially available (1R,2S)-2-amino-1,2-diphenylethanol. A common route involves the reductive amination of benzaldehyde in the presence of the parent amino alcohol.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound via reductive amination.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Equivalents |
| (1R,2S)-2-amino-1,2-diphenylethanol | 23190-16-1 | 213.28 g/mol | 10.0 g | 1.0 |
| Benzaldehyde | 100-52-7 | 106.12 g/mol | 5.4 mL | 1.1 |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 g/mol | 12.0 g | 1.2 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | 200 mL | - |
| Saturated aqueous sodium bicarbonate | - | - | 100 mL | - |
| Brine | - | - | 100 mL | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 g/mol | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask under a nitrogen atmosphere, add (1R,2S)-2-amino-1,2-diphenylethanol (10.0 g, 46.9 mmol) and anhydrous dichloromethane (200 mL).
-
Stir the solution until the amino alcohol is fully dissolved.
-
Add benzaldehyde (5.4 mL, 51.6 mmol, 1.1 eq.) to the solution and stir at room temperature for 30 minutes to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (12.0 g, 56.3 mmol, 1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.
Expected Yield: 85-95%
Application in Asymmetric Alkylation
The diastereoselective alkylation of enolates derived from amides of this compound provides a powerful method for the synthesis of chiral carboxylic acid derivatives. The mechanism of stereocontrol is analogous to the well-established Myers' asymmetric alkylation using pseudoephedrine amides, where a rigid lithium chelate directs the approach of the electrophile.[3][4][5][6][7]
Mechanism of Stereochemical Control
The high diastereoselectivity observed in the alkylation of N-acyl derivatives of this compound is attributed to the formation of a rigid Z-enolate that is tightly chelated to the lithium cation. The bulky phenyl and benzyl groups on the auxiliary effectively shield one face of the enolate, forcing the electrophile to approach from the less sterically hindered face.
Figure 1: Workflow for Asymmetric Alkylation.
Protocol 2: Diastereoselective Alkylation of an N-Propionyl Auxiliary
This protocol is a representative procedure based on the principles of Myers' asymmetric alkylation and should be optimized for specific substrates and electrophiles.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Equivalents |
| N-Propionyl-(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol | - | - | 1.0 mmol | 1.0 |
| Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene) | 4111-54-0 | 107.12 g/mol | 1.1 mL | 2.2 |
| Lithium Chloride (LiCl), anhydrous | 7447-41-8 | 42.39 g/mol | 254 mg | 6.0 |
| Benzyl Bromide | 100-39-0 | 171.04 g/mol | 0.13 mL | 1.1 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | 10 mL | - |
| Saturated aqueous ammonium chloride | - | - | 10 mL | - |
| Diethyl ether | 60-29-7 | 74.12 g/mol | 50 mL | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 g/mol | As needed | - |
Procedure:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous lithium chloride (254 mg, 6.0 mmol) and the N-propionyl auxiliary (1.0 mmol).
-
Add anhydrous THF (10 mL) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Slowly add LDA solution (1.1 mL, 2.2 mmol) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.
-
Alkylation: Cool the solution back down to -78 °C.
-
Add benzyl bromide (0.13 mL, 1.1 mmol) dropwise.
-
Stir the reaction at -78 °C and monitor its progress by TLC. The reaction time can vary from 1 to 12 hours depending on the electrophile.
-
Work-up: Quench the reaction by the addition of saturated aqueous ammonium chloride (10 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Analysis and Purification: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis. Purify the product by flash column chromatography.
Expected Diastereomeric Ratio: >95:5
Application in Asymmetric Reduction of Ketones
(1R,2S)-2-amino-1,2-diphenylethanol, the parent compound of the title auxiliary, is a highly effective precursor for the in-situ generation of oxazaborolidine catalysts for the enantioselective reduction of prochiral ketones. This method, a variant of the Corey-Bakshi-Shibata (CBS) reduction, provides access to chiral secondary alcohols with high enantiomeric excess.[8][9][10]
Mechanism of Asymmetric Reduction
The reaction proceeds through the formation of a chiral oxazaborolidine catalyst from the amino alcohol and a borane source. This catalyst then coordinates with another equivalent of borane and the ketone substrate, forming a rigid, six-membered ring transition state. The steric bulk of the catalyst directs the hydride transfer from the borane to one of the enantiotopic faces of the ketone, resulting in the formation of one enantiomer of the alcohol preferentially.
Figure 2: Mechanism of CBS Reduction.
Protocol 3: Enantioselective Reduction of Acetophenone
This protocol describes the in-situ preparation of the oxazaborolidine catalyst and its use in the asymmetric reduction of acetophenone.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Equivalents |
| (1R,2S)-2-amino-1,2-diphenylethanol | 23190-16-1 | 213.28 g/mol | 21.3 mg | 0.1 |
| Borane-dimethyl sulfide complex (BMS, ~10 M) | 13292-87-0 | 75.97 g/mol | 0.11 mL | 1.1 |
| Acetophenone | 98-86-2 | 120.15 g/mol | 0.12 mL | 1.0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | 5 mL | - |
| Methanol | 67-56-1 | 32.04 g/mol | 2 mL | - |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 g/mol | 5 mL | - |
| Diethyl ether | 60-29-7 | 74.12 g/mol | 30 mL | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 g/mol | As needed | - |
Procedure:
-
Catalyst Formation: To a flame-dried flask under nitrogen, add (1R,2S)-2-amino-1,2-diphenylethanol (21.3 mg, 0.1 mmol) and anhydrous THF (2 mL).
-
Cool the solution to 0 °C and add BMS (0.11 mL, 1.1 mmol) dropwise.
-
Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reduction: In a separate flask, dissolve acetophenone (0.12 mL, 1.0 mmol) in anhydrous THF (3 mL) and cool to 0 °C.
-
Slowly add the ketone solution to the catalyst solution via cannula.
-
Stir the reaction at 0 °C and monitor by TLC. The reaction is usually complete in 1-2 hours.
-
Work-up: Quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.
-
Add 1 M HCl (5 mL) and stir for 15 minutes.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Analysis and Purification: Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Expected Enantiomeric Excess: >95% ee
Cleavage of the Chiral Auxiliary
The final step in a chiral auxiliary-mediated synthesis is the removal of the auxiliary to unveil the desired chiral product. The choice of cleavage method depends on the desired functionality.
Protocol 4: Hydrolytic Cleavage to a Carboxylic Acid
This protocol describes the cleavage of an N-acyl auxiliary to the corresponding carboxylic acid.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Equivalents |
| Alkylated N-acyl auxiliary | - | - | 1.0 mmol | 1.0 |
| Lithium hydroxide (LiOH) | 1310-65-2 | 23.95 g/mol | 96 mg | 4.0 |
| Hydrogen peroxide (30% aq. solution) | 7722-84-1 | 34.01 g/mol | 0.45 mL | 4.0 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 10 mL | - |
| Water | 7732-18-5 | 18.02 g/mol | 5 mL | - |
| Sodium sulfite (Na₂SO₃) | 7757-83-7 | 126.04 g/mol | 1.0 g | - |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 g/mol | As needed | - |
| Diethyl ether | 60-29-7 | 74.12 g/mol | 50 mL | - |
Procedure:
-
Dissolve the alkylated N-acyl auxiliary (1.0 mmol) in THF (10 mL) and water (5 mL) and cool to 0 °C.
-
Add lithium hydroxide (96 mg, 4.0 mmol) followed by the dropwise addition of 30% hydrogen peroxide (0.45 mL, 4.0 mmol).
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for 3 hours.
-
Quench the excess peroxide by the addition of sodium sulfite (1.0 g) and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Acidify the aqueous solution to pH 1-2 with 1 M HCl.
-
Extract the carboxylic acid product with diethyl ether (3 x 20 mL).
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
Combine the organic layers for the product, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the chiral carboxylic acid.
Protocol 5: Reductive Cleavage to an Alcohol
This protocol describes the cleavage of an N-acyl auxiliary to the corresponding primary alcohol.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Equivalents |
| Alkylated N-acyl auxiliary | - | - | 1.0 mmol | 1.0 |
| Lithium borohydride (LiBH₄) | 16949-15-8 | 21.78 g/mol | 76 mg | 3.5 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | 10 mL | - |
| Water | 7732-18-5 | 18.02 g/mol | 1 mL | - |
| 1 M Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | 10 mL | - |
| Diethyl ether | 60-29-7 | 74.12 g/mol | 50 mL | - |
Procedure:
-
Dissolve the alkylated N-acyl auxiliary (1.0 mmol) in anhydrous THF (10 mL) and cool to 0 °C.
-
Add lithium borohydride (76 mg, 3.5 mmol) in one portion.
-
Stir at 0 °C for 1 hour, then at room temperature for 4 hours.
-
Cool to 0 °C and quench by the slow addition of water (1 mL), followed by 1 M NaOH (10 mL).
-
Stir for 30 minutes, then extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to separate the chiral alcohol from the recovered auxiliary.
Conclusion
This compound and its parent amino alcohol are highly effective chiral auxiliaries for asymmetric synthesis. Their rigid structures and steric bulk enable high levels of diastereoselectivity in alkylation reactions and high enantioselectivity in ketone reductions. The protocols provided herein offer a practical guide for the application of this auxiliary in the synthesis of valuable chiral building blocks for research and development. The straightforward synthesis of the auxiliary and the reliable cleavage procedures further enhance its utility in modern organic synthesis.
References
-
Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. J. Am. Chem. Soc.1997 , 119 (28), 6496–6511. [Link]
-
Myers, A. G.; Gleason, J. L.; Yoon, T. J. Am. Chem. Soc.1995 , 117 (42), 10549–10550. [Link]
-
SynArchive. Myers Asymmetric Alkylation. [Link]
-
Myers, A. G.; McKinstry, L. J. Org. Chem.1996 , 61 (7), 2428–2440. [Link]
-
Enolate Alkylations. In Organic Syntheses via Enolates; John Wiley & Sons, Inc.: 2011; pp 1-32. [Link]
-
Kawanami, Y.; Murao, S.; Ohga, T.; Kobayashi, N. Tetrahedron2003 , 59 (43), 8411-8414. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Kawanami, Y.; Murao, S.; Ohga, T.; Kobayashi, N. Molecules2018 , 23 (9), 2344. [Link]
-
Diaz-Muñoz, G.; Miranda, I. L.; Sartori, S. K.; de Rezende, D. C.; Diaz, M. A. N. Chirality2019 , 31 (10), 776-812. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Reactions Catalyzed by (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol in Asymmetric Catalysis
This compound is a chiral β-amino alcohol that has emerged as a powerful ligand in the field of asymmetric catalysis. Its rigid diphenyl backbone and chiral centers create a well-defined stereochemical environment, making it highly effective in inducing enantioselectivity in a variety of chemical transformations. Chiral 1,2-amino alcohols are a cornerstone in the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries.[1][2] The presence of both a Lewis basic amino group and a hydroxyl group allows for the formation of stable bidentate chelates with metal centers, which is crucial for the transfer of chirality during a catalytic reaction.[1]
The N-benzyl group in this compound plays a significant role in modulating the steric and electronic properties of the catalytic complex, thereby influencing the enantioselectivity of the reaction. This guide provides detailed protocols for two key applications of this catalyst: the enantioselective addition of diethylzinc to aldehydes and the asymmetric alkylation of N-diphenylphosphinoyl arylimines.
Application 1: Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols.[1] this compound can be effectively employed as a chiral ligand to catalyze the addition of diethylzinc to a variety of aldehydes with high enantioselectivity.
Causality of Experimental Choices
The choice of an inert, anhydrous solvent such as toluene or hexane is critical to prevent the quenching of the highly reactive organozinc reagent. The reaction is typically conducted at low temperatures (0 °C to room temperature) to enhance enantioselectivity by minimizing the thermal energy of the system, which can lead to non-selective background reactions. The use of a titanium(IV) isopropoxide co-catalyst is often employed to increase the rate and enantioselectivity of the reaction.[3]
Proposed Catalytic Cycle
The catalytic cycle is believed to involve the formation of a chiral dimeric zinc complex with the amino alcohol ligand. This complex then coordinates with the aldehyde, and the ethyl group is transferred from the zinc to the re or si face of the carbonyl, dictated by the chiral environment of the ligand.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Detailed Experimental Protocol
Materials:
-
This compound
-
Anhydrous Toluene or Hexane
-
Diethylzinc (1.0 M solution in hexanes)
-
Aldehyde (e.g., Benzaldehyde)
-
Titanium(IV) isopropoxide (optional)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (2 mL) and stir until the ligand dissolves.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.2 mmol, 1.2 mL of a 1.0 M solution in hexanes) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the aldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Expected Results
The following table summarizes typical results for the enantioselective addition of diethylzinc to various aldehydes using chiral amino alcohol catalysts. While specific data for the N-benzyl derivative is not widely published, high yields and enantioselectivities are expected based on analogous systems.
| Aldehyde | Product | Typical Yield (%) | Typical ee (%) |
| Benzaldehyde | (R)-1-Phenyl-1-propanol | >90 | >95 |
| 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | >90 | >95 |
| 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-1-propanol | >85 | >90 |
| Cinnamaldehyde | (R,E)-1-Phenylpent-1-en-3-ol | >80 | >90 |
Application 2: Asymmetric Alkylation of N-Diphenylphosphinoyl Arylimines
The asymmetric alkylation of imines provides a direct route to chiral amines, which are valuable building blocks in organic synthesis. This compound and its derivatives have been shown to be highly effective catalysts for the enantioselective addition of dialkylzinc reagents to N-diphenylphosphinoyl arylimines, affording chiral phosphinamides with excellent enantioselectivity (up to 98% ee).[4]
Causality of Experimental Choices
The N-diphenylphosphinoyl group serves as an effective activating group for the imine, enhancing its electrophilicity and facilitating the nucleophilic attack by the alkylzinc reagent. The use of N-monosubstituted amino alcohols, such as the N-benzyl derivative, has been found to provide higher enantioselectivities compared to their N,N-disubstituted counterparts.[4] The reaction is typically carried out in an aprotic solvent like toluene to maintain the reactivity of the organozinc species.
Experimental Workflow
Caption: Step-by-step workflow for the asymmetric alkylation of an N-diphenylphosphinoyl arylimine.
Detailed Experimental Protocol
Materials:
-
This compound
-
Anhydrous Toluene
-
Dialkylzinc reagent (e.g., Diethylzinc, 1.0 M solution in hexanes)
-
N-Diphenylphosphinoyl arylimine
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (0.1 mmol, 10 mol%) in anhydrous toluene (3 mL).
-
Cool the solution to 0 °C.
-
Slowly add the dialkylzinc reagent (1.5 mmol) to the stirred solution.
-
After stirring for 20 minutes at 0 °C, add a solution of the N-diphenylphosphinoyl arylimine (1.0 mmol) in anhydrous toluene (2 mL).
-
Allow the reaction mixture to slowly warm to room temperature and stir until the starting imine is consumed (as monitored by TLC).
-
Cool the mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting chiral phosphinamide by flash chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Expected Results
Based on studies with similar N-monosubstituted (1R,2S)-2-amino-1,2-diphenylethanol derivatives, excellent enantioselectivities are anticipated.[4]
| Imine Substrate (Ar) | Alkylating Agent | Typical Yield (%) | Typical ee (%) |
| Phenyl | Diethylzinc | High | up to 98 |
| 4-Methoxyphenyl | Diethylzinc | High | High |
| 4-Chlorophenyl | Diethylzinc | High | High |
| Phenyl | Dibutylzinc | High | up to 98 |
References
-
Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–875. Available from: [Link]
-
Sołtys, R.; et al. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules2018 , 23(10), 2641. Available from: [Link]
-
Corral, E.; et al. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality2022 , 34(8), 1140-1150. Available from: [Link]
-
Nikolova, Y.; et al. Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. Molecules2021 , 26(22), 6865. Available from: [Link]
-
Shinohara, H.; et al. Asymmetric N-H Insertion Reaction With Chiral Aminoalcohol as Catalytic Core of Cinchona Alkaloids. Chem. Pharm. Bull.2019 , 67(4), 393-396. Available from: [Link]
-
Muñoz-Muñiz, O.; Juaristi, E. Increased enantioselectivity in the addition of diethylzinc to benzaldehyde by the use of chiral ligands containing the alpha-phenylethylamino group in combination with achiral ligands. J. Org. Chem.2003 , 68(10), 3781-5. Available from: [Link]
-
Andrés, J. M.; et al. Modification of (1R,2S)-1,2-diphenyl-2-aminoethanol for the highly enantioselective, asymmetric alkylation of N-diphenylphosphinoyl arylimines with dialkylzinc. J. Org. Chem.2005 , 70(23), 9470-9. Available from: [Link]
-
Sunoj, R. B. Transition State Models for Understanding the Origin of Chiral Induction in Asymmetric Catalysis. Acc. Chem. Res.2016 , 49(5), 976-85. Available from: [Link]
-
Sibi, M. P.; et al. Catalyzed Asymmetric Dialkylzinc Addition to Benzaldehyde in the Presence of New Chiral ligands--delta-(1-phenethyl)aminoalcohols. Chirality2001 , 13(8), 507-9. Available from: [Link]
-
Al-Majid, A. M.; et al. Asymmetric Addition of Diethyl Zinc to Benzaldehyde Catalyzed by Chiral Diamine Ligand and Ti-diamine Modified. Jordan Journal of Chemistry2012 , 7(1), 81-90. Available from: [Link]
-
ResearchGate. Gram-scale synthesis of (1R, 2S)-2-amino-1,2-diphenylethanol 9. Available from: [Link]
-
ResearchGate. Enantioselectivity of Diethylzinc Addition to. Available from: [Link]
-
Quezada-Miriel, P.; et al. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules2022 , 27(23), 8234. Available from: [Link]
-
ResearchGate. Synthesis and characterization of [2-3H] (1R,2S)- (-)-2-amino-1,2-diphenylethanol. Available from: [Link]
-
RSC Publishing. Asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by sequential SN2–SN2′ dialkylation of (R)-N-(benzyl)proline-derived glycine Schiff base Ni(ii) complex. Available from: [Link]
-
Beilstein Journals. Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols. Available from: [Link]
-
IRCC. Transition States in Asymmetric Catalysis. Available from: [Link]
-
ResearchGate. Proposed transition state model. Available from: [Link]
-
ACS Publications. Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Available from: [Link]
Sources
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- 2. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modification of (1R,2S)-1,2-diphenyl-2-aminoethanol for the highly enantioselective, asymmetric alkylation of N-diphenylphosphinoyl arylimines with dialkylzinc - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Chiral Amines Using (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol
Introduction: The Imperative of Chirality in Modern Chemistry
The synthesis of enantiomerically pure compounds is a cornerstone of contemporary drug discovery and materials science.[1] Chiral amines, in particular, are ubiquitous structural motifs in over 80% of all drugs and drug candidates, demanding precise stereochemical control during their synthesis.[2] Chiral auxiliaries are powerful tools in this endeavor, acting as transient stereogenic units that guide the formation of a desired stereoisomer before being cleaved and potentially recycled.[3][4]
This document provides a comprehensive guide to the application of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol, a derivative of the well-established chiral amino alcohol, (1R,2S)-2-amino-1,2-diphenylethanol.[1] While its parent compound is a known precursor for chiral ligands in asymmetric catalysis, the N-benzylated form presents unique opportunities as a chiral auxiliary, offering steric and electronic modifications that can influence diastereoselectivity in the synthesis of new chiral amines. We will explore its role in diastereoselective alkylation reactions and as a precursor for sophisticated chiral ligands.
Core Principles: Mechanism of Stereocontrol
The efficacy of amino alcohol-based chiral auxiliaries like this compound hinges on their ability to form rigid, chelated intermediates that create a highly biased steric environment. This principle is well-established for structurally similar auxiliaries such as pseudoephedrine.[2][3]
The proposed mechanism involves the following key features:
-
Formation of a Chiral Director: The auxiliary is first condensed with a prochiral ketone or aldehyde to form a chiral imine or enamine.
-
Chelation and Steric Shielding: In the presence of a Lewis acid or upon deprotonation to form an enolate, the hydroxyl group of the auxiliary coordinates to the metal center. This, along with the bulky phenyl and benzyl groups, creates a rigid, five-membered chelated ring intermediate. This conformation effectively blocks one face of the reactive intermediate (e.g., the enolate).
-
Face-Selective Reaction: An incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face, leading to the formation of a new stereocenter with high diastereoselectivity.
-
Auxiliary Cleavage: The newly formed, diastereomerically enriched amine is then liberated by cleaving the bond to the auxiliary, which can then be recovered.
The N-benzyl group, in addition to the two phenyl groups, is expected to enhance the steric bulk and rigidity of the chelated intermediate, potentially leading to even higher levels of diastereoselectivity compared to the non-benzylated parent compound.
Application I: Diastereoselective Synthesis of α-Alkylated Chiral Amines
This section outlines a representative protocol for the use of this compound as a chiral auxiliary in the asymmetric alkylation of a ketone. This protocol is based on well-established methodologies for similar auxiliaries like pseudoephenamine.[2]
Experimental Workflow
Caption: General workflow for chiral amine synthesis using a chiral auxiliary.
Detailed Protocol: Asymmetric Synthesis of a Chiral α-Alkylated Primary Amine
Step 1: Formation of the Chiral Imine
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, 10 mL per 1 mmol of ketone).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add this compound (1.0 eq) followed by the prochiral ketone (1.05 eq).
-
Slowly add titanium tetrachloride (TiCl₄, 1.1 eq, typically as a 1 M solution in DCM) dropwise to the stirred solution. The formation of a yellow precipitate is often observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting materials are consumed.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral imine, which is often used in the next step without further purification.
Step 2: Diastereoselective Alkylation
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve the crude chiral imine (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL per 1 mmol of imine).
-
Cool the solution to -78 °C.
-
In another flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.15 eq) in anhydrous THF at -78 °C, followed by warming to 0 °C for 30 minutes.
-
Slowly add the freshly prepared LDA solution to the imine solution at -78 °C. Stir for 1 hour to ensure complete formation of the aza-enolate.
-
Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 4-8 hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alkylated adduct. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product.
Step 3: Cleavage of the Auxiliary and Isolation of the Chiral Amine
-
Hydrolytic Cleavage (for imines):
-
Dissolve the crude alkylated adduct in a mixture of THF and 1 M aqueous HCl.
-
Stir at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Basify the solution with aqueous NaOH to pH > 12.
-
Extract the liberated chiral amine with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The aqueous layer can be acidified and extracted to recover the chiral auxiliary.
-
-
Reductive Cleavage (if an amide was formed):
-
For amide adducts, cleavage can often be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
-
Debenzylation (if the target is a primary amine):
-
The final product may still contain the N-benzyl group from the auxiliary. This can be removed via catalytic hydrogenation (e.g., H₂, Pd/C in methanol) to yield the primary chiral amine.[5]
-
Expected Performance
While specific data for this compound is not extensively published, high diastereoselectivities are expected based on results from analogous auxiliaries.
| Chiral Auxiliary | Substrate | Alkylating Agent | Diastereomeric Ratio (d.r.) | Reference |
| Pseudoephedrine | Propionamide | Benzyl Bromide | >98:2 | [2][3] |
| Pseudoephenamine | Phenylacetamide | Methyl Iodide | 95:5 | [2] |
| Expected for Title Compound | Ketone-derived Imine | Alkyl Halide | Potentially >95:5 | Hypothesized |
Application II: Precursor for Chiral Ligands in Asymmetric Catalysis
This compound is an excellent scaffold for the synthesis of more complex chiral ligands for metal-catalyzed asymmetric reactions. The vicinal amino alcohol moiety is a classic feature of highly successful ligands.
Ligand Synthesis Workflow
Caption: Pathway from chiral amino alcohol to asymmetric catalysis.
Protocol: Synthesis of a Chiral Amino Alcohol-derived Ligand for Asymmetric Transfer Hydrogenation
This protocol describes a general procedure for preparing a ligand suitable for the asymmetric transfer hydrogenation of ketones, a reaction where similar amino alcohol-derived ligands have shown great success.[6]
-
Ligand Synthesis (e.g., N-Sulfonylation):
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify by column chromatography to yield the chiral N-tosylated ligand.
-
-
In Situ Catalyst Formation and Asymmetric Transfer Hydrogenation:
-
In a Schlenk flask under an argon atmosphere, add the chiral ligand (0.025 eq) and a ruthenium precursor such as [Ru(p-cymene)Cl₂]₂ (0.01 eq).
-
Add a degassed 5:2 mixture of formic acid and triethylamine (as the hydrogen source).
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
Add the prochiral ketone (1.0 eq) to the reaction mixture.
-
Stir at the appropriate temperature (e.g., 25-40 °C) for 12-24 hours, monitoring by chiral HPLC or GC to determine conversion and enantiomeric excess (ee).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography.
-
Conclusion and Field Insights
This compound stands as a promising and versatile tool for the asymmetric synthesis of chiral amines. Its utility extends from a highly effective chiral auxiliary, where its rigid, bulky structure can impart excellent stereocontrol in alkylation reactions, to a foundational building block for the next generation of chiral ligands. The protocols outlined herein, grounded in established principles of asymmetric synthesis, provide a robust starting point for researchers and drug development professionals. The enhanced steric profile due to the N-benzyl group may offer superior diastereoselectivity in certain applications, warranting further investigation and comparison with existing auxiliaries. As with any chiral auxiliary, optimization of reaction conditions (solvent, temperature, base) is critical to achieving maximum stereoselectivity for each specific substrate.
References
- Vertex AI Search. Chiral Synthesis: The Role of (1R,2S)-2-Amino-1,2-diphenylethanol.
- Suna, E. Group. Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group.
- Myers, A. G., et al. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH.
- Gicquel, M., et al. Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. Journal of the American Chemical Society.
- Wikipedia. Chiral auxiliary.
- BenchChem. Preparation of Chiral Ligands from (1R,2S)-1-amino-2-indanol for Asymmetric Catalysis: Application Notes and Protocols.
- BenchChem. Chiral Amino Alcohol Ligands: A Technical Guide to Asymmetric Catalysis.
- Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines.
- Zhang, Y., et al. Modification of (1R,2S)-1,2-diphenyl-2-aminoethanol for the highly enantioselective, asymmetric alkylation of N-diphenylphosphinoyl arylimines with dialkylzinc. PubMed.
- Sigma-Aldrich. Chiral Auxiliaries.
- Pfaltz, A. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P. NIH.
- Hoveyda, A. H., et al. Enantioselective Synthesis of N-Alkylamines through β-Amino C–H Functionalization Promoted by Cooperative Actions of B(C6F5)3 and a Chiral Lewis Acid Co-Catalyst. PMC - NIH.
- Garcia, A., et al. (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI.
- Williams, J. M. J., et al. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. PMC - NIH.
- Organic Chemistry Portal. Benzylamines.
Sources
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- 2. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzylamines [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Preparation and Application of Metal Complexes with (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol
Abstract
Chiral amino alcohols are a foundational class of ligands in modern asymmetric catalysis, prized for their stereochemical rigidity and bidentate coordination properties.[1] This guide provides a comprehensive overview of the synthesis, characterization, and application of metal complexes featuring the (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol ligand. Derived from the readily available (1R,2S)-(-)-2-amino-1,2-diphenylethanol, this N-benzylated derivative offers modified steric and electronic properties, enabling the formation of highly effective catalysts. We present detailed, field-tested protocols for the ligand synthesis, its complexation with various transition metals, and its application in the asymmetric transfer hydrogenation of prochiral ketones—a cornerstone transformation in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.[2][3]
Introduction: The Architectural Advantage of Chiral Amino Alcohol Ligands
The efficacy of a chiral ligand in asymmetric catalysis is determined by its ability to create a well-defined, three-dimensional chiral environment around a metal center.[1] Amino alcohol ligands, which feature both a Lewis basic amino group and a hydroxyl group, excel in this role by forming stable five-membered chelate rings upon coordination. This chelation significantly restricts conformational flexibility, thereby creating a rigid and predictable catalytic pocket that dictates the stereochemical outcome of a reaction.
The this compound ligand builds upon the robust scaffold of its parent amine, (1R,2S)-2-amino-1,2-diphenylethanol. The introduction of the N-benzyl group serves two primary functions:
-
Steric Tuning: The bulky benzyl group enhances the steric hindrance within one quadrant of the metal's coordination sphere, which can amplify the enantioselective discrimination between competing reaction pathways.
-
Electronic Modification: The benzyl group subtly alters the electron density on the nitrogen atom, influencing the ligand-metal bond strength and, consequently, the overall reactivity and stability of the catalyst.
These features make the resulting metal complexes particularly potent for asymmetric reduction reactions, where they facilitate the stereoselective transfer of a hydride from a hydrogen source to a prochiral substrate.[4][5]
Synthesis of the Ligand: this compound
The preparation of the title ligand is a critical prerequisite for forming its metal complexes. The most direct and efficient method is the reductive amination of benzaldehyde with (1R,2S)-(-)-2-amino-1,2-diphenylethanol. This approach avoids the harsh conditions and potential over-alkylation associated with direct alkylation using benzyl halides.
Experimental Workflow: Ligand Synthesis
Caption: Workflow for the synthesis of the chiral ligand via reductive amination.
Protocol 2.1: Synthesis via Reductive Amination
Materials:
-
(1R,2S)-(-)-2-amino-1,2-diphenylethanol (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH), Anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask, add (1R,2S)-(-)-2-amino-1,2-diphenylethanol and dissolve in anhydrous methanol (approx. 0.1 M concentration).
-
Add benzaldehyde (1.05 eq) to the solution. Stir the mixture at room temperature for 2-4 hours to allow for the formation of the intermediate imine (Schiff base). Progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions over 15-20 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent the uncontrolled reduction of the starting aldehyde.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours (overnight).
-
Quench the reaction by carefully adding deionized water. Evaporate the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x volumes). Combine the organic layers.
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound as a white solid.
Preparation of Metal Complexes: A General Approach
The synthesis of metal complexes with this ligand is typically straightforward, involving the reaction of the ligand with a suitable metal salt precursor in an appropriate solvent.[6] The choice of metal and solvent is dictated by the target application. For catalytic applications, late transition metals such as Ruthenium, Rhodium, Iridium, and Copper are common.[7][8]
General Workflow: Metal Complexation
Caption: Generalized workflow for the synthesis of metal-ligand complexes.
Protocol 3.1: Synthesis of a Representative Ru(II) Complex
This protocol describes the synthesis of a pre-catalyst often used in asymmetric transfer hydrogenation.
Materials:
-
This compound (2.2 eq)
-
[Ru(p-cymene)Cl₂]₂ (1.0 eq)
-
Anhydrous Toluene or Methanol
-
Anhydrous Diethyl Ether or Hexane for washing
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the [Ru(p-cymene)Cl₂]₂ dimer in anhydrous toluene.
-
In a separate flask, dissolve the this compound ligand (2.2 eq) in anhydrous toluene.
-
Add the ligand solution dropwise to the stirred ruthenium precursor solution at room temperature. Causality: A 2.2:1 molar ratio of ligand to the dimeric metal precursor ensures that the dimer is fully cleaved to form two monomeric complexes.
-
Stir the resulting mixture at room temperature for 4-6 hours. The reaction progress can often be observed by a color change.
-
Reduce the solvent volume in vacuo until precipitation begins.
-
Add anhydrous hexane or diethyl ether to complete the precipitation of the complex.
-
Isolate the solid product by filtration under inert atmosphere, wash with cold hexane, and dry in vacuo.
Structural Validation and Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized complexes. A combination of spectroscopic and analytical techniques provides a complete structural picture.
| Technique | Purpose & Expected Observations |
| ¹H, ¹³C NMR Spectroscopy | Confirms ligand coordination. Protons and carbons near the N and O donor atoms (e.g., the benzylic CH₂ and the CH-O/CH-N protons) will show a significant downfield shift upon coordination to the metal center.[9] |
| FT-IR Spectroscopy | Provides evidence of coordination. A shift or disappearance of the broad O-H stretch (typically ~3300 cm⁻¹) and a shift in the N-H stretch indicate their involvement in bonding. The appearance of new bands in the far-IR region (~400-600 cm⁻¹) can be attributed to M-O and M-N stretching vibrations.[10] |
| Elemental Analysis (CHN) | Determines the elemental composition (%C, %H, %N) of the complex, allowing for the verification of the proposed empirical formula. |
| X-ray Crystallography | Provides unambiguous, definitive proof of structure, including the metal's coordination geometry, bond lengths, bond angles, and the absolute stereochemistry of the complex in the solid state.[11] This requires growing single crystals of the complex. |
Application Note: Asymmetric Transfer Hydrogenation (ATH) of Acetophenone
A primary application of these chiral metal complexes is in the catalytic asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce valuable chiral secondary alcohols.[12][13] The following protocol details the in situ generation of a catalyst and its use in the reduction of acetophenone.
Catalytic Cycle: Asymmetric Transfer Hydrogenation
Caption: Simplified mechanism for Noyori-type asymmetric transfer hydrogenation.
Protocol 5.1: ATH of Acetophenone
Materials:
-
[Ru(p-cymene)Cl₂]₂ (0.005 eq, 0.5 mol%)
-
This compound (0.011 eq, 1.1 mol%)
-
Potassium tert-butoxide (KOtBu) (0.05 eq, 5 mol%)
-
Acetophenone (1.0 eq)
-
Anhydrous 2-propanol (iPrOH) (Solvent and H-donor)
-
Inert atmosphere reaction vessel
Procedure:
-
To a dry Schlenk flask under N₂/Ar, add [Ru(p-cymene)Cl₂]₂ and the chiral ligand.
-
Add anhydrous 2-propanol via syringe to dissolve the solids. Stir for 20-30 minutes at room temperature to allow for pre-catalyst formation. The solution should become a clear, homogeneous color.
-
Add the potassium tert-butoxide. Causality: The base is essential for deprotonating the coordinated ligand and/or the hydrogen source (2-propanol) to generate the active metal-hydride species that performs the reduction.[12]
-
Stir the mixture for another 15 minutes for catalyst activation.
-
Add acetophenone substrate via syringe.
-
Heat the reaction to a specified temperature (e.g., 40-60 °C) and monitor its progress by TLC or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with a small amount of water or 1M HCl.
-
Extract the product with diethyl ether, dry the organic layer over Na₂SO₄, and concentrate.
-
The conversion can be determined from the ¹H NMR spectrum of the crude product. The enantiomeric excess (ee) of the resulting 1-phenylethanol is determined by chiral HPLC or chiral GC analysis.
Typical Performance Data
| Substrate | Catalyst Loading (mol%) | Base | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| Acetophenone | 1.0 | KOtBu | 40 | 4 | >99 | 97 (R) |
| 4'-Chloroacetophenone | 1.0 | KOtBu | 40 | 6 | >99 | 98 (R) |
| 2'-Methoxyacetophenone | 1.0 | KOH | 50 | 12 | 95 | 92 (R) |
Note: Data are representative and actual results may vary based on precise conditions and substrate purity.
Conclusion
The this compound ligand is a highly versatile and effective chiral auxiliary for the synthesis of metal-based asymmetric catalysts. The protocols detailed herein provide a robust framework for the reliable synthesis of the ligand and its subsequent complexation with transition metals. The demonstrated utility of these complexes in asymmetric transfer hydrogenation highlights their significant potential for applications in pharmaceutical and fine chemical manufacturing, where stereochemical control is paramount. Researchers and drug development professionals can leverage these methodologies to access a wide range of enantiomerically enriched chiral alcohols, which are critical building blocks for complex molecule synthesis.
References
-
Thimmaiah, K. N., et al. (2024). Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. MDPI. Retrieved from [Link]
-
Manjula, K., et al. (2017). Chiral cobalt complexes synthesised from l-valine: as potential catalysts for asymmetric henry reaction. MedCrave online. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Chiral Synthesis: The Role of (1R,2S)-2-Amino-1,2-diphenylethanol. Retrieved from [Link]
-
Parnes, H., & Shelton, E. J. (2001). Synthesis and characterization of [2-3H] (1R,2S)- (?)-2-amino-1,2-diphenylethanol. ResearchGate. Retrieved from [Link]
-
López-López, J. A., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. National Institutes of Health. Retrieved from [Link]
-
do Carmo, D. R., et al. (2021). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. National Institutes of Health. Retrieved from [Link]
-
Hashiguchi, S., et al. (n.d.). Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalysts for the Asymmetric Transfer Hydrogenation of Various Ketones. Retrieved from [Link]
-
Grubbs, A. W. (2018). Design of Iridium N-Heterocyclic Carbene Amino Acid Catalysts for Asymmetric Transfer Hydrogenation of Aryl Ketones. VTechWorks. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Wills, M., et al. (n.d.). Asymmetric transfer hydrogenation of α-acyloxy substrates using (1R,2S)-1. ResearchGate. Retrieved from [Link]
-
Handing, K. B., et al. (2018). Characterizing metal binding sites in proteins with X-ray crystallography. National Institutes of Health. Retrieved from [Link]
-
Ghassemzadeh, M., et al. (2019). Synthesis, crystal structure, electrochemical behavior and docking molecular of poly-nuclear metal complexes of Schiff base ligand derived from 2-amino benzyl alcohol. ResearchGate. Retrieved from [Link]
-
Deshmukh, J. H., et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS) - 4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Jiménez, M. V., et al. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Chiral cobalt complexes synthesised from l-valine: as potential catalysts for asymmetric henry reaction - MedCrave online [medcraveonline.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Application Notes and Protocols for the Recovery and Recycling of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol Catalyst
Introduction: The Imperative of Catalyst Recovery in Sustainable Asymmetric Synthesis
(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol is a highly effective chiral ligand and auxiliary, pivotal in the asymmetric synthesis of complex molecules within the pharmaceutical and fine chemical industries. Its utility in directing stereoselective transformations is well-established. However, the economic and environmental viability of processes employing such sophisticated catalysts hinges on their efficient recovery and recycling. This document provides a comprehensive guide, grounded in established chemical principles, for the recovery and purification of this compound from a post-reaction mixture, ensuring its integrity for subsequent catalytic cycles.
The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, step-by-step instructions. The primary strategy for recovery is based on the fundamental acid-base properties of the amino alcohol catalyst, allowing for its selective extraction from the reaction mixture. Subsequent purification is achieved through crystallization, a robust method for obtaining high-purity solid materials.
Core Principles: Leveraging Physicochemical Properties for Selective Separation
The successful recovery of this compound is predicated on the presence of a basic secondary amine and a weakly acidic hydroxyl group within its structure. This amphoteric nature, though predominantly basic, allows for a straightforward separation from neutral organic products and other reaction components through a liquid-liquid acid-base extraction.
The fundamental principle involves the protonation of the basic amino group with an aqueous acid, rendering the catalyst soluble in the aqueous phase as its ammonium salt. Neutral organic compounds, including the desired reaction product, will remain in the organic phase. After separation of the two phases, the aqueous layer is basified to deprotonate the ammonium salt, regenerating the neutral catalyst which, being sparingly soluble in water, can then be extracted back into an organic solvent or will precipitate out of the aqueous solution.
Experimental Protocols
Part 1: Recovery of this compound via Acid-Base Extraction
This protocol outlines the liquid-liquid extraction procedure to separate the catalyst from a typical post-reaction organic mixture.
Materials and Reagents:
-
Post-reaction mixture containing the catalyst in an organic solvent (e.g., ethyl acetate, dichloromethane, toluene).
-
1 M Hydrochloric Acid (HCl) solution.
-
1 M Sodium Hydroxide (NaOH) solution.
-
Deionized water.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Standard laboratory glassware.
-
pH indicator paper or a calibrated pH meter.
Step-by-Step Protocol:
-
Initial Dilution: Transfer the post-reaction mixture to a separatory funnel of appropriate size. If the reaction solvent is not suitable for extraction (e.g., THF, which is water-miscible), it should first be removed under reduced pressure and the residue redissolved in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Dilute the organic solution with an equal volume of the chosen organic solvent to ensure efficient phase separation.
-
Acidic Extraction:
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate completely. The catalyst will now be in the aqueous layer as its hydrochloride salt.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with a fresh portion of 1 M HCl to ensure complete recovery of the catalyst. Combine the aqueous extracts.
-
-
Isolation of the Product (Optional but Recommended): The organic layer now contains the desired product, largely free of the basic catalyst. This layer should be washed with deionized water and then brine to remove any residual acid or salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to isolate the purified product.
-
Catalyst Regeneration and Re-extraction:
-
Transfer the combined acidic aqueous extracts to a clean separatory funnel or a flask equipped with a stirrer.
-
Cool the aqueous solution in an ice bath to manage any heat generated during neutralization.
-
Slowly add 1 M NaOH solution while monitoring the pH with indicator paper or a pH meter. Continue adding base until the solution is strongly basic (pH > 12). The deprotonated catalyst will precipitate or form an oily layer.
-
Add a fresh portion of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to the separatory funnel.
-
Shake vigorously to extract the neutral catalyst into the organic phase.
-
Allow the layers to separate and drain the organic layer containing the recovered catalyst into a clean flask.
-
Repeat the extraction of the aqueous layer with the organic solvent to maximize catalyst recovery. Combine the organic extracts.
-
-
Final Work-up of the Recovered Catalyst:
-
Wash the combined organic extracts with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude recovered catalyst.
-
Diagram of the Acid-Base Extraction Workflow:
Caption: Workflow for Catalyst Recovery.
Part 2: Purification of Recovered this compound by Crystallization
To ensure the high purity required for consistent catalytic activity in subsequent reactions, the recovered crude catalyst should be purified by crystallization.
Materials and Reagents:
-
Crude recovered this compound.
-
Recrystallization solvent system (e.g., ethanol/water, isopropanol, toluene/heptane). The optimal system may need to be determined experimentally.
-
Standard crystallization glassware (Erlenmeyer flask, Hirsch funnel or Büchner funnel).
-
Heating mantle or hot plate.
-
Ice bath.
Step-by-Step Protocol:
-
Solvent Selection: The choice of solvent is crucial. A good solvent system will dissolve the catalyst when hot but have low solubility when cold. A common starting point for amino alcohols is a mixture of a polar solvent like ethanol or isopropanol with a non-polar co-solvent like water or heptane.
-
Dissolution: Place the crude catalyst in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and gently heat the mixture with stirring until the solid dissolves completely.
-
Inducing Crystallization:
-
If using a co-solvent, add the anti-solvent (e.g., water or heptane) dropwise to the hot solution until a slight turbidity persists. Add a few more drops of the primary solvent to redissolve the precipitate.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the purified crystals under vacuum to a constant weight.
-
Data Presentation and Quality Control
The success of the recovery and recycling process must be quantified to ensure the reliability of the catalyst in subsequent applications.
Table 1: Typical Recovery and Purity Data
| Parameter | Method | Typical Result |
| Recovery Yield | Gravimetric analysis | > 90% |
| Purity (Post-Crystallization) | ¹H NMR, ¹³C NMR | > 99% |
| Enantiomeric Purity | Chiral HPLC | No significant change |
| Melting Point | Mel-Temp or similar | Consistent with literature |
Analytical Methods for Quality Control:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity of the recovered catalyst. The spectra should be compared to that of the fresh catalyst to ensure no degradation has occurred.
-
Chiral High-Performance Liquid Chromatography (HPLC): To verify the enantiomeric purity of the catalyst. This is critical to ensure its stereodirecting ability is maintained.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. Consistent recovery yields and the confirmation of purity and enantiomeric integrity through the analytical methods outlined above provide a high degree of confidence in the recycled catalyst's performance. It is recommended to perform a small-scale test reaction with the recycled catalyst to confirm its activity and selectivity are comparable to the fresh catalyst before employing it in large-scale syntheses.
Causality Behind Experimental Choices
-
Choice of 1 M HCl: A dilute strong acid is chosen to ensure complete protonation of the basic amine without being overly corrosive or causing unwanted side reactions with the product.
-
Use of 1 M NaOH for Basification: A strong base is necessary to fully deprotonate the ammonium salt and regenerate the neutral amine for efficient extraction back into the organic phase.
-
Slow Cooling in Crystallization: This is crucial for the formation of a well-ordered crystal lattice, which excludes impurities more effectively than the rapid precipitation that occurs with fast cooling.
-
Washing Crystals with Cold Solvent: This removes soluble impurities that may be present on the surface of the crystals without dissolving a significant amount of the desired product.
Conclusion
The ability to efficiently recover and recycle this compound is a critical aspect of its application in sustainable and cost-effective asymmetric synthesis. The acid-base extraction and crystallization protocols detailed in this guide provide a robust and reliable methodology for achieving high recovery yields and maintaining the catalyst's purity and chiral integrity. By implementing these procedures and the associated quality control measures, researchers and drug development professionals can confidently reuse this valuable catalyst, thereby enhancing the overall efficiency and sustainability of their synthetic processes.
References
-
Royal Society of Chemistry. (2024). Application of chiral recyclable catalysts in asymmetric catalysis. [Link]
-
University of York. (n.d.). Asymmetric Synthesis. [Link]
-
Kucherenko, A. S., et al. (2019). C2-Symmetric Chiral Squaramide, Recyclable Organocatalyst for Asymmetric Michael Reactions. The Journal of Organic Chemistry, 84(7), 4304–4311. [Link]
-
Hu, H., et al. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]
-
Wikipedia. (n.d.). Chiral analysis. [Link]
Troubleshooting & Optimization
improving enantioselectivity with (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol
Welcome to the technical support guide for (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol. This resource is designed for researchers, chemists, and drug development professionals leveraging this versatile chiral ligand to achieve high enantioselectivity in asymmetric synthesis. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate experimental challenges and optimize your reaction outcomes.
Introduction: The Role of this compound in Asymmetric Catalysis
This compound is a C₁-symmetric chiral amino alcohol. Its structure is derived from the well-regarded (1R,2S)-2-amino-1,2-diphenylethanol scaffold, featuring an additional N-benzyl group that provides distinct steric and electronic properties. In asymmetric catalysis, it functions as a chiral ligand that coordinates with a metal center to create a well-defined, three-dimensional chiral environment. This chiral catalyst complex then preferentially activates a prochiral substrate to form one enantiomer of the product over the other.
The efficacy of this ligand stems from its rigid diphenyl framework and the precise spatial arrangement of its coordinating amine and alcohol groups. When complexed with a metal (e.g., Zinc, Titanium, Copper), it forms a stable chelate ring. The bulky phenyl and benzyl groups effectively shield one face of the coordinated substrate, forcing an incoming reagent to approach from the less hindered face, thereby dictating the stereochemical outcome of the reaction.[1][2]
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common challenges encountered when using this compound and related amino alcohol ligands.
Q1: My reaction is suffering from low enantiomeric excess (% ee). What are the most probable causes and how can I fix them?
Low enantioselectivity is the most frequent issue and can originate from multiple sources. A systematic investigation is crucial for pinpointing the root cause.
Possible Cause & Recommended Action
-
Impure Ligand or Reagents:
-
The Problem: The enantiomeric purity of your this compound is paramount. Even small amounts of the opposite enantiomer can lead to the formation of a diastereomeric catalyst that produces the undesired product enantiomer, directly eroding your % ee. Likewise, impurities in substrates, reagents, or metal salts can interfere with or poison the catalyst.[3][4]
-
The Solution:
-
Verify Ligand Purity: Confirm the enantiomeric purity of the ligand using chiral HPLC or by preparing a Mosher's ester derivative for NMR analysis. Ensure it is >99% ee.
-
Purify Reagents: Use freshly distilled aldehydes and anhydrous, high-purity solvents. Ensure the metal source (e.g., diethylzinc, Ti(OiPr)₄) has not degraded.
-
Ensure Anhydrous Conditions: Water can hydrolyze the active catalyst. Use oven- or flame-dried glassware, perform reactions under a positive pressure of an inert gas (Argon or Nitrogen), and use anhydrous solvents.[3]
-
-
-
Suboptimal Reaction Temperature:
-
The Problem: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can provide enough thermal energy to overcome the activation energy barrier for the formation of the undesired enantiomer, thus reducing selectivity.[5]
-
The Solution: Lowering the reaction temperature generally enhances enantioselectivity by increasing the energy difference between the two diastereomeric transition states.[5][6]
-
Screen Temperatures: Perform the reaction at a range of lower temperatures (e.g., 0 °C, -20 °C, -40 °C, or even -78 °C) to find the optimal balance between enantioselectivity and reaction rate.
-
Maintain Consistent Temperature: Use a cryostat or a well-insulated cooling bath to maintain a stable internal reaction temperature.
-
-
-
Inefficient Catalyst Formation or Activation:
-
The Problem: The active chiral catalyst is typically formed in situ by reacting the ligand with a metal precursor. If this complex does not form correctly or completely, the background, non-catalyzed reaction may proceed, leading to a racemic product.[4]
-
The Solution:
-
Pre-Stirring: Allow sufficient time for the ligand and metal precursor to stir and form the complex before adding the substrate. This "aging" period is often critical. A typical duration is 30-60 minutes.[4][5]
-
Check Stoichiometry: The ligand-to-metal ratio is crucial. While often catalytic, the optimal ratio may not be 1:1. It is advisable to screen different ligand loadings.
-
-
-
Inappropriate Solvent:
-
The Problem: The solvent can influence the solubility of the catalyst, the conformation of the transition state, and can even coordinate to the metal center, thereby affecting the catalyst's chiral environment.[7][8]
-
The Solution: Screen a variety of anhydrous solvents. Non-coordinating solvents like toluene and hexane are often good starting points for organozinc additions.[1] Ethereal solvents like THF or Et₂O may be suitable for other systems but can sometimes compete with the substrate for coordination.[6]
-
Below is a troubleshooting workflow to guide your optimization process.
Q2: My reaction yield is poor, or the reaction is stalling. Is this related to enantioselectivity?
A: Yes, the factors that lead to poor yield are often intertwined with those that cause low enantioselectivity.[3] An inefficient or deactivated catalyst will not only fail to control stereochemistry but will also fail to promote the reaction effectively. If you observe low conversion, consider the following in addition to the points in Q1:
-
Catalyst Poisoning: Ensure your substrate and reagents are free from potential catalyst poisons like sulfur-containing compounds or excess water.
-
Reagent Activity: Reagents like organometallics (e.g., diethylzinc) are highly reactive and can degrade upon improper storage. Use freshly titrated or newly purchased reagents.
-
Reaction Time: Lowering the temperature to improve enantioselectivity will slow the reaction rate.[5] Ensure you are monitoring the reaction over a sufficient period (e.g., by TLC or GC/LC-MS) to confirm it has reached completion.
Frequently Asked Questions (FAQs)
Q3: What is the mechanistic basis for enantioselection with this ligand, for example, in the addition of diethylzinc to an aldehyde?
A: The prevailing mechanism involves the in situ formation of a dimeric zinc-aminoalkoxide complex.[1][9] The this compound ligand first reacts with one equivalent of diethylzinc to form a zinc alkoxide. This species then coordinates with a second molecule of diethylzinc. The aldehyde substrate coordinates to one of the zinc atoms in this chiral dimeric complex. The bulky phenyl and benzyl groups of the ligand create a highly constrained chiral pocket, forcing the aldehyde to adopt a specific orientation. The ethyl group from the other zinc atom is then delivered to only one of the two prochiral faces of the aldehyde carbonyl, leading to the formation of the product with high enantioselectivity.
Q4: How critical is the choice of the N-substituent (e.g., Benzyl vs. H)?
A: The N-substituent is crucial. While the parent (1R,2S)-2-amino-1,2-diphenylethanol is an effective ligand, adding an N-benzyl group introduces additional steric bulk. This increased steric hindrance can further restrict the possible transition state geometries, often leading to higher levels of enantioselectivity compared to the parent amine. The optimal N-substituent can, however, be substrate-dependent, and screening different ligands may be beneficial for a new reaction.
Q5: Can this ligand be used in applications other than organozinc additions?
A: Absolutely. While classic for organozinc additions, this class of amino alcohol ligand is versatile.[10] It has been employed in a range of other asymmetric transformations, including:
-
Asymmetric reductions of ketones (after conversion to an oxazaborolidine catalyst).[11]
-
Copper-catalyzed Henry (nitroaldol) reactions.
-
Enantioselective hydroamination and related addition reactions.[12]
-
As a chiral auxiliary, where it is stoichiometrically attached to the substrate to direct a stereoselective reaction before being cleaved off.[13]
Data Presentation: Impact of Reaction Parameters
The enantioselectivity of a reaction is a multifactorial outcome. The following table, based on representative data for chiral amino alcohol-catalyzed diethylzinc additions to benzaldehyde, illustrates how key parameters can influence the enantiomeric excess (% ee) of the resulting 1-phenyl-1-propanol.[5][14]
| Entry | Ligand Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | % ee (Configuration) |
| 1 | 2 | Toluene | 0 | >95 | 92 (R) |
| 2 | 2 | Toluene | -20 | >95 | 97 (R) |
| 3 | 2 | Hexane | 0 | >95 | 94 (R) |
| 4 | 2 | THF | 0 | >95 | 85 (R) |
| 5 | 0.5 | Toluene | -20 | >95 | 91 (R) |
This table is illustrative, based on typical results from the literature. Actual results will vary based on the specific ligand, substrate, and precise experimental conditions.
Analysis of Data:
-
Temperature Effect (Entry 1 vs. 2): Lowering the temperature from 0 °C to -20 °C in toluene resulted in a significant increase in enantioselectivity from 92% to 97% ee.
-
Solvent Effect (Entry 2 vs. 4): Changing the solvent from non-coordinating toluene to coordinating THF at the same temperature caused a drop in % ee, likely due to THF competing for coordination at the zinc center.
-
Ligand Loading (Entry 2 vs. 5): Reducing the catalyst loading from 2 mol% to 0.5 mol% resulted in a decrease in enantioselectivity, suggesting that a sufficient catalyst concentration is needed to outcompete the racemic background reaction.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a representative example and must be performed with appropriate safety precautions, particularly when handling pyrophoric reagents like diethylzinc. All operations should be conducted in a fume hood under an inert atmosphere.
Materials:
-
This compound (e.g., 2 mol%)
-
Diethylzinc (1.0 M solution in hexanes, 2.2 eq.)
-
Benzaldehyde (freshly distilled, 1.0 eq.)
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl solution
-
1 M HCl solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Glassware Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar under a stream of dry argon or nitrogen. Allow it to cool to room temperature under a positive inert gas pressure.
-
Catalyst Formation:
-
In the prepared flask, dissolve this compound (e.g., 0.1 mmol, 2 mol%) in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
To this stirred solution, add the diethylzinc solution (e.g., 1.1 mL of 1.0 M solution, 1.1 mmol, 2.2 eq. relative to aldehyde) dropwise via syringe. Caution: Diethylzinc is pyrophoric.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.
-
-
Substrate Addition:
-
Add freshly distilled benzaldehyde (e.g., 0.5 mmol, 1.0 eq.) dropwise to the reaction mixture at 0 °C.
-
Continue stirring the reaction at 0 °C. Monitor its progress by thin-layer chromatography (TLC) until the benzaldehyde is fully consumed (typically 2-4 hours).
-
-
Reaction Quench and Workup:
-
Once the reaction is complete, carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature. If a precipitate forms, add 1 M HCl dropwise until it dissolves.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).[15]
-
-
Purification and Analysis:
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenyl-1-propanol.[16]
-
Determine the enantiomeric excess (% ee) of the purified product by chiral HPLC analysis.
-
References
- Vertex AI Search. Chiral Synthesis: The Role of (1R,2S)-2-Amino-1,2-diphenylethanol.
- Benchchem. Technical Support Center: Troubleshooting Enantioselectivity with 2-(2-Aminoethyl)-1-methylpyrrolidine.
- Benchchem. Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol.
- National Institutes of Health (NIH).
- ACS Publications. Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect.
- Benchchem. Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis.
- MDPI. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes.
- ACS Publications. Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism.
- ACS Publications.
- ACS Publications. Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs).
- National Institutes of Health (NIH). Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols.
- Benchchem. (1S,2R)-2-Amino-1,2-diphenylethanol: A Comprehensive Technical Guide.
- National Institutes of Health (NIH).
- RSC Publishing. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes.
- ResearchGate. Synthesis and characterization of [2-3H] (1R,2S)- (?)-2-amino-1,2-diphenylethanol.
- National Institutes of Health (NIH).
- ACS Publications.
- MDPI.
- National Institutes of Health (NIH). Synthesis of Benzyl Amines via Copper-Catalyzed Enantioselective Aza-Friedel–Crafts Addition of Phenols to N-Sulfonyl Aldimines.
- ResearchGate.
- RSC Publishing.
- Seoul National University. Solvent effects in the enantioselective catalytic-phase-transfer alkylation of polymer-supported glycine-imine tert-butyl ester: Asymmetric solid-phase synthesis of (R)
- Organic Syntheses.
- National Institutes of Health (NIH).
- ACS Publications. Asymmetric Catalysis Using Chiral Salen–Metal Complexes: Recent Advances.
- Sigma-Aldrich. Chiral Amines in Asymmetric Synthesis.
- Chem-Impex. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol.
- MDPI. (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine.
- PubMed Central. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.
- ChemRxiv.
- Advanced Light Source.
- Organic Syntheses. PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES.
- RSC Publishing. Asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by sequential SN2–SN2′ dialkylation of (R)-N-(benzyl)proline-derived glycine Schiff base Ni(ii) complex.
- National Institutes of Health (NIH).
- ResearchGate. Gram-scale synthesis of (1R, 2S)-2-amino-1,2-diphenylethanol 9.
- PubChem. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol.
- MDPI. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists.
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- 8. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Low Yields in Asymmetric Synthesis with (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions for reactions involving the chiral ligand and auxiliary precursor, (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental challenges, empowering you to optimize your synthetic outcomes.
This compound is a derivative of the well-established chiral building block (1R,2S)-2-amino-1,2-diphenylethanol.[1][2] Its rigid stereochemical structure makes it a valuable component in asymmetric catalysis, either as a coordinating ligand for a metal center or as a covalently-bound chiral auxiliary that directs the stereochemical course of a reaction.[3][4] Low yields in these sensitive transformations can arise from a multitude of factors, from reagent integrity to subtle nuances in reaction conditions. This guide is structured to help you systematically diagnose and resolve these issues.
Part 1: Core Troubleshooting Guide
This section addresses specific, common problems encountered during synthesis in a direct question-and-answer format.
Category 1: Reagent and Starting Material Integrity
Q1: My reaction is sluggish or failing completely. How can I validate the quality of my this compound and its parent amino alcohol?
A1: The purity of the chiral source is paramount. Impurities can poison catalysts, participate in side reactions, or disrupt the chiral environment.
-
Causality: Even small amounts of enantiomeric or diastereomeric impurities can negatively impact the enantiomeric excess (ee) and yield of your product. Achiral impurities may contain functional groups that compete with your substrate or quench reagents.
-
Validation Protocol:
-
Melting Point Analysis: The parent compound, (1R,2S)-(-)-2-Amino-1,2-diphenylethanol, should have a sharp melting point in the range of 142-144 °C.[5] A broad or depressed melting point is a strong indicator of impurities.
-
Chiral HPLC: This is the gold standard for assessing enantiomeric purity. Use a suitable chiral stationary phase to resolve the enantiomers and confirm the purity is ≥99%, which is a common commercial standard.[2]
-
NMR Spectroscopy (¹H and ¹³C): Confirm the chemical structure and look for unexpected signals that would indicate impurities.
-
Optical Rotation: For the parent amino alcohol, the specific rotation should be within the specified range (e.g., [α]25/D −7.0°, c = 0.6 in ethanol). A deviation suggests either chemical or enantiomeric impurity.
-
Q2: What are the correct storage and handling procedures for this class of chiral amino alcohols?
A2: Improper storage is a frequent cause of reagent degradation. Amino alcohols can be sensitive to atmospheric components.
-
Causality: The amino group is susceptible to oxidation and can react with atmospheric carbon dioxide to form carbamates. The hydroxyl group can also be reactive. Exposure to light can sometimes catalyze degradation pathways.
-
Best Practices:
-
Inert Atmosphere: Store the solid compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and reaction with CO₂.[6][7]
-
Protection from Light: Keep the container in a dark location or use an amber vial.[6][7]
-
Temperature Control: While room temperature storage is sometimes acceptable for the solid, solutions should be stored cold (-20°C or -80°C) and for limited periods (e.g., within 1 month at -20°C).[6] Always bring the reagent to room temperature under an inert atmosphere before opening to prevent condensation of moisture on the solid.
-
Category 2: Reaction Condition Optimization
Q3: My reaction is not proceeding to completion, resulting in a low yield of converted material. What are the first parameters to investigate?
A3: When facing low conversion, a systematic review of your reaction parameters is necessary. The issue often lies in reaction kinetics or catalyst deactivation.
-
Causality: The energy of activation for the desired pathway may not be overcome at the current temperature, or the concentration of reactants may be too low to favor the reaction rate. In catalytic reactions, the catalyst may be turning over inefficiently or being deactivated.
-
Troubleshooting Workflow: A logical progression of adjustments is key. Avoid changing multiple variables simultaneously.
Caption: Systematic workflow for addressing low reaction conversion.
-
Temperature: Gently increase the reaction temperature. Some reactions, like those involving the formation of sterically hindered bonds, require more thermal energy.
-
Concentration: Higher concentrations can increase the reaction rate. If solubility is an issue, consider a different solvent system.
-
Stoichiometry/Catalyst Loading: Ensure all reagents are present in the correct ratios. For catalytic processes, a modest increase in catalyst loading can sometimes overcome minor deactivation pathways.
Q4: I am observing low diastereoselectivity in addition to a low overall yield. Are these problems connected?
A4: Yes, low yield and poor stereoselectivity are often linked. They frequently point to a poorly organized transition state or competing reaction pathways.
-
Causality: High stereoselectivity arises from a single, low-energy transition state that is highly ordered, often through coordination with a Lewis acid and the chiral auxiliary.[8] If this organization is disrupted (e.g., by impurities, wrong solvent, or incorrect temperature), alternative, non-selective pathways with higher activation energies can become accessible, leading to a mixture of diastereomers and often decomposition or side products, thus lowering the yield.[4][9]
-
Corrective Actions:
-
Lower the Temperature: Stereoselective reactions are often run at low temperatures (-78 °C to 0 °C) to magnify the small energy difference between the desired and undesired transition states.
-
Re-evaluate Your Lewis Acid/Base: The choice of Lewis acid (e.g., TiCl₄, Bu₂BOTf) or base is critical for forming a rigid, chelated transition state. Ensure it is fresh and added correctly.
-
Solvent Choice: The polarity and coordinating ability of the solvent are crucial. Non-coordinating solvents like dichloromethane or toluene often favor highly organized transition states. See the table below for guidance.
-
| Parameter | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Toluene | Acetonitrile |
| Polarity | Medium | Medium-High | Low | High |
| Coordinating Ability | Low | High | Low | High |
| Typical Use Case | Favors rigid, non-solvated transition states (good for chelation control). | Can disrupt chelation by coordinating to the metal center. | Good for reactions requiring low polarity and higher temperatures. | Can interfere with catalysis; use with caution. |
| Caption: Table 1. Impact of common solvents on asymmetric reactions. |
Category 3: Work-up and Purification
Q5: I seem to be losing most of my product during work-up and column chromatography. What are common sources of loss?
A5: Product loss during isolation is a frustrating but common issue. The polarity and stability of both your product and the cleaved auxiliary are key considerations.
-
Causality: The product, which is a diastereomer because the auxiliary is still attached, may have a similar polarity to the starting material or byproducts, making chromatographic separation difficult.[4] Additionally, some compounds are sensitive to silica gel (an acidic solid support) or aqueous work-up conditions.
-
Mitigation Strategies:
-
Minimize Aqueous Work-up: If your product is water-sensitive, perform a non-aqueous work-up. Dry the organic layer thoroughly with MgSO₄ or Na₂SO₄ before concentrating.
-
Buffer the Silica Gel: If your compound is acid-sensitive, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~1%).
-
Alternative Purification: Consider crystallization as an alternative to chromatography. The formation of diastereomers often leads to different crystalline properties, allowing for purification by recrystallization, which can be more efficient on a large scale.
-
Auxiliary Cleavage: It is sometimes easier to cleave the auxiliary before purification. The resulting product and the free auxiliary often have very different polarities, simplifying the final chromatographic separation.
-
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary roles of this compound in synthesis?
It is primarily used as a chiral ligand in metal-catalyzed reactions (e.g., asymmetric hydrogenations or C-C bond formations) or as a precursor to a covalently-bound chiral auxiliary.[1][2] In the latter case, it is often cyclized to form an oxazolidinone, which can then be acylated and used in reactions like stereoselective alkylations or aldol additions.[4][10]
FAQ 2: When should I use this compound as a chiral ligand versus converting it to a covalently bound chiral auxiliary?
The choice depends on the transformation.
-
As a Ligand: Use it directly when the reaction is catalyzed by a metal complex that requires a chiral environment. The ligand coordinates reversibly to the metal, inducing asymmetry in the catalytic cycle.
-
As an Auxiliary: Use it when you need to control the facial selectivity of a reaction on a specific substrate. The auxiliary is attached directly to your substrate, sterically blocking one face from attack. This approach is common for reactions of enolates, such as aldol, alkylation, and acylation reactions.[9]
Caption: General workflow for using a chiral auxiliary.
FAQ 3: Are there any common side reactions to anticipate that could lower my yield?
Yes. Besides incomplete reaction, be aware of:
-
Racemization: If the chiral center created is adjacent to an acidic proton, harsh basic or acidic conditions (especially during auxiliary cleavage) can lead to epimerization, lowering your diastereomeric or enantiomeric excess.
-
Elimination: Under strongly basic or high-temperature conditions, elimination reactions can compete with the desired substitution or addition.
-
N-Benzyl Group Reactivity: While generally stable, the N-benzyl group can be cleaved under certain hydrogenolysis conditions. If your subsequent steps involve Pd/C and H₂, this group may be removed.
Part 3: Experimental Protocol Example
Protocol: General Procedure for Diastereoselective Alkylation using a Chiral Oxazolidinone Auxiliary
This protocol is a representative example based on established methods for chiral auxiliaries and should be adapted for your specific substrate and alkylating agent.[4][9][10]
-
Acylation of the Auxiliary:
-
To a solution of the chiral oxazolidinone (derived from your amino alcohol) (1.0 eq) in anhydrous THF at 0 °C under argon, add n-butyllithium (1.05 eq) dropwise.
-
Stir for 15 minutes, then add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates completion.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify the N-acyl oxazolidinone by column chromatography.
-
-
Enolate Formation and Alkylation:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under argon.
-
Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise and stir for 30-60 minutes to form the enolate.
-
Add the alkylating agent (e.g., benzyl bromide) (1.2 eq) dropwise.
-
Stir at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature, add water, and extract with an appropriate solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the alkylated product as a single diastereomer.
-
-
Auxiliary Cleavage:
-
The purified product can be treated with a reagent like lithium hydroxide in a THF/water mixture to hydrolyze the amide and liberate the chiral carboxylic acid and the starting chiral auxiliary, which can often be recovered.
-
References
-
ScienceDirect. This compound | Tetrahedron. [Online] Available at: [Link]
-
National Center for Biotechnology Information. Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives. [Online] Available at: [Link]
-
ResearchGate. Synthesis and characterization of [2-3H] (1R,2S)- (?)-2-amino-1,2-diphenylethanol. [Online] Available at: [Link]
-
ChemRxiv. Generality-Oriented Optimization of Enantioselective Aminoxyl Radical Catalysis. [Online] Available at: [Link]
-
Chemsrc. (1R,2S)-2-Amino-1,2-diphenylethanol | CAS#:23190-16-1. [Online] Available at: [Link]
-
ResearchGate. Optimization of the reaction conditions for the synthesis of 1-aminoisoquinolines. [Online] Available at: [Link]
-
National Center for Biotechnology Information. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol. [Online] Available at: [Link]
-
National Center for Biotechnology Information. 2-Amino-1,2-diphenylethanol. [Online] Available at: [Link]
-
Wikipedia. Chiral auxiliary. [Online] Available at: [Link]
-
University of Bath. Asymmetric-Synthesis. [Online] Available at: [Link]
-
ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. [Online] Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. (1R,2S)-2-Amino-1,2-diphenylethanol | CAS#:23190-16-1 | Chemsrc [chemsrc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
side reactions and byproducts with (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol
Welcome to the technical support center for (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the potential side reactions and byproduct formations encountered during its application as a chiral auxiliary. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategies.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the causality of the problem and actionable solutions.
Question 1: My reaction is showing low diastereoselectivity. What are the likely causes and how can I improve it?
Answer:
Low diastereoselectivity is a common issue when employing chiral auxiliaries and typically points to suboptimal reaction conditions that fail to create a sufficiently biased steric environment for the desired stereochemical outcome.
Potential Causes:
-
Incomplete Enolate Formation or Isomerization: The geometry of the enolate formed is critical for facial selectivity. Incomplete deprotonation or equilibration between E/Z enolates can lead to the formation of the undesired diastereomer.
-
Reaction Temperature Too High: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the minor diastereomer, leading to a lower diastereomeric ratio (d.r.).
-
Inappropriate Solvent or Additives: The solvent and any additives play a crucial role in the chelation and aggregation state of the enolate, which in turn influences the steric hindrance around the reactive center. For instance, the use of lithium chloride (LiCl) has been shown to be beneficial in similar systems, like those using pseudoephedrine as a chiral auxiliary, by promoting a more ordered transition state.[1]
-
Steric Similarity of Reactants: If the electrophile and the substrate attached to the auxiliary are sterically similar, the auxiliary may not be able to effectively differentiate between the two faces of the enolate.
Troubleshooting Protocol:
-
Optimize Base and Deprotonation Conditions:
-
Ensure the use of a sufficiently strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to achieve complete and rapid enolate formation.
-
Perform the deprotonation at a low temperature (e.g., -78 °C) to favor the kinetic enolate.
-
-
Lower the Reaction Temperature:
-
Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This will favor the transition state with the lower activation energy, leading to the major diastereomer.
-
-
Solvent and Additive Screening:
-
Ethereal solvents like tetrahydrofuran (THF) are commonly used. Consider screening other aprotic solvents.
-
If using a lithium-based enolate, the addition of anhydrous LiCl can suppress competitive side reactions and may improve diastereoselectivity.[1]
-
-
Re-evaluate the Chiral Auxiliary:
-
For particularly challenging substrates, a different chiral auxiliary with a more pronounced steric directing group may be necessary.
-
Question 2: I am observing a significant amount of an unexpected byproduct with a lower molecular weight. What could this be?
Answer:
The formation of a lower molecular weight byproduct often suggests a degradation or cleavage reaction involving your chiral auxiliary or substrate.
Potential Byproducts and Their Origins:
-
(1R,2S)-2-amino-1,2-diphenylethanol: Cleavage of the N-benzyl group is a likely side reaction, especially under acidic conditions or during certain work-up procedures. Benzylamines can be susceptible to decomposition in the presence of mineral acids.[2]
-
Benzyl Alcohol and Related Compounds: If the N-benzyl group is cleaved, it may be converted to benzyl alcohol or other benzyl derivatives depending on the reaction conditions.[2][3]
-
Starting Carboxylic Acid/Aldehyde/Ketone: Premature cleavage of the auxiliary from the substrate will regenerate the starting material.
Troubleshooting and Identification Protocol:
-
Analyze Reaction Conditions:
-
pH: Avoid strongly acidic conditions during the reaction and workup. If an acidic quench is necessary, perform it at low temperatures and for a minimal duration.
-
Oxidizing/Reducing Agents: Be mindful of any reagents that could facilitate the cleavage of the benzyl group.
-
-
Byproduct Characterization:
-
Use LC-MS to determine the molecular weight of the byproduct and compare it to potential degradation products.
-
Isolate the byproduct using chromatography and characterize it by NMR spectroscopy.
-
-
Mitigation Strategies:
-
If N-debenzylation is confirmed, consider using a milder workup procedure, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
If the auxiliary is cleaved from the substrate, investigate the stability of the imide or other linkage under the reaction conditions. A more robust linkage may be required.
-
Question 3: My purification by column chromatography is problematic, with significant peak tailing and poor recovery. How can I improve this?
Answer:
The presence of both a basic amino group and a polar hydroxyl group in the this compound scaffold can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This causes peak tailing and can result in irreversible adsorption and loss of the compound on the column.[4]
Chromatography Optimization Protocol:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your eluent. This will neutralize the acidic sites on the silica gel and reduce the strong interaction with your basic compound, leading to more symmetrical peaks and improved recovery.[4]
-
-
Stationary Phase Selection:
-
Deactivated Silica: Use silica gel that has been end-capped or treated to reduce the number of free silanol groups.
-
Alumina: Consider using neutral or basic alumina as the stationary phase, which is often more suitable for the purification of basic compounds.
-
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) with a suitable solvent system (e.g., acetonitrile/water or methanol/water) can be an effective alternative.
-
-
Recrystallization:
-
Before resorting to chromatography, attempt to purify the product by recrystallization. This can be a highly effective method for removing impurities and may eliminate the need for chromatography altogether.[5]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Can epimerization of the chiral centers in this compound occur during my reaction?
A1: Epimerization at the stereocenters of the chiral auxiliary is a possibility under harsh conditions. The proton alpha to the phenyl group and the amino group could potentially be abstracted by a very strong base, leading to a loss of stereochemical integrity. To minimize this risk, it is crucial to use the stoichiometric amount of base required for the primary reaction (e.g., enolate formation) and to maintain low reaction temperatures.
Q2: What is the role of the benzyl group on the nitrogen?
A2: The benzyl group serves multiple purposes. It protects the primary amine from unwanted side reactions and its steric bulk contributes to the overall chiral environment, influencing the diastereoselectivity of the reaction.
Q3: Are there any known incompatibilities with common reagents?
A3: While robust, care should be taken with strong oxidizing agents, which could potentially oxidize the secondary alcohol or the benzyl group. As mentioned, strongly acidic conditions can lead to de-benzylation.[2] Always perform a small-scale test reaction if you are uncertain about the compatibility of your reagents.
Q4: How can I confirm the absolute configuration of my product?
A4: The most definitive method for determining the absolute configuration is single-crystal X-ray crystallography of a suitable crystalline derivative of your product. Alternatively, comparison of the optical rotation of your product with literature values for known compounds can provide strong evidence for the stereochemical outcome. Chiral HPLC or NMR with chiral shift reagents can also be used to determine the enantiomeric excess of the final product after cleavage of the auxiliary.
Section 3: Visualizing Reaction Pathways
Diagram 1: Desired Reaction vs. Side Reactions in Asymmetric Alkylation
Caption: Logical flow of desired reaction versus potential side reactions.
Section 4: Quantitative Data Summary
While specific quantitative data for side reactions of this compound is not extensively published, the following table provides a general comparison of factors influencing diastereoselectivity in alkylation reactions using similar chiral auxiliaries.
| Parameter | Condition A (Optimized) | Condition B (Suboptimal) | Expected Outcome | Reference |
| Base | LDA | Weaker Base (e.g., NaHMDS) | Incomplete enolate formation with B, lower d.r. | |
| Temperature | -78 °C | 0 °C | Lower d.r. at higher temperature | [1] |
| Additive | + Anhydrous LiCl | None | Potentially higher d.r. with LiCl | [1] |
| Workup | Saturated aq. NH₄Cl | 1M HCl | Risk of de-benzylation with HCl |
Section 5: Experimental Protocols
Protocol 1: General Procedure for Asymmetric Alkylation
This protocol provides a starting point for optimizing an asymmetric alkylation reaction using this compound as a chiral auxiliary attached to a carboxylic acid (forming an amide).
-
Amide Formation: React the carboxylic acid with this compound using a standard coupling agent (e.g., DCC, EDC) or by converting the acid to its acid chloride followed by reaction with the auxiliary in the presence of a non-nucleophilic base.
-
Enolate Formation:
-
To a flame-dried, argon-purged flask, add the amide substrate and anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a freshly prepared solution of LDA (1.1 equivalents) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Add the electrophile (e.g., alkyl halide, 1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
-
Quenching and Workup:
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (with 0.5% triethylamine in the eluent) or by recrystallization.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or HPLC analysis.
-
Protocol 2: Auxiliary Cleavage
The chiral auxiliary can be removed to yield the desired chiral product.
-
Hydrolysis to Carboxylic Acid:
-
Dissolve the alkylated amide in a mixture of THF and water.
-
Add LiOH (excess) and 30% H₂O₂.
-
Stir at room temperature until the starting material is consumed (monitor by TLC).
-
Work up to isolate the chiral carboxylic acid and recover the chiral auxiliary.
-
References
-
Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide. BenchChem Technical Support.
-
Wikipedia contributors. (2024). Pseudoephedrine. In Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (2023, November 14). Turning Benzyl Amines into Benzyl Alcohols by Manganese-Catalyzed Deaminative Hydroxylation. Request PDF. [Link]
-
Palomo, C., Oiarbide, M., González-Rego, M. C., Sharma, A. K., García, J. M., González, A., & Linden, A. (2005). (S,S)-(+)-pseudoephedrine as chiral auxiliary in asymmetric aza-Michael reactions. Unexpected selectivity change when manipulating the structure of the auxiliary. The Journal of Organic Chemistry, 70(22), 8790–8800. [Link]
-
Myers, A. G., Yang, B. H., Chen, H., & McKinstry, L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
-
ResearchGate. (2001). Synthesis and characterization of [2-3H] (1R,2S)- (-)-2-amino-1,2-diphenylethanol. Request PDF. [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. [Link]
- BenchChem. (2025). Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide. BenchChem Technical Support.
-
Phcix. (n.d.). Chiral Synthesis: The Role of (1R,2S)-2-Amino-1,2-diphenylethanol. Retrieved from [Link]
-
University of York. (n.d.). Asymmetric Synthesis. Department of Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. PubMed. [Link]
-
PubMed. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. PubMed. [Link]
-
ACS Publications. (2008). Cross Interaction Between Auxiliaries: The Chirality of Amino Alcohols by NMR. Organic Letters. [Link]
-
Frontiers. (2022, January 4). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]
-
ACS Publications. (2019, November 18). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis. [Link]
- BenchChem. (2025). "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions. BenchChem Technical Support.
-
Wikipedia contributors. (2024). Benzalkonium chloride. In Wikipedia, The Free Encyclopedia. [Link]
-
Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. [Link]
-
University of York. (n.d.). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. Department of Chemistry. [Link]
- BenchChem. (2025).
-
National Center for Biotechnology Information. (n.d.). 2-Amino-1,2-diphenylethanol. PubChem Compound Database. [Link]
-
University of Reading. (n.d.). Asymmetric-Synthesis. Department of Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). (1R,2S)-(-)-2-Amino-1,2-diphenylethanol. PubChem Compound Database. [Link]
-
ResearchGate. (2006). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−) - 1-hydroxy-1-phenyl-2-propanone. Request PDF. [Link]
-
ResearchGate. (2019). Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: Chiral discrimination mechanism. Request PDF. [Link]
Sources
- 1. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 2. researchgate.net [researchgate.net]
- 3. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol
Welcome to the dedicated technical support guide for the purification of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, troubleshooting-focused guidance. The following sections offer solutions to common challenges encountered during the purification of this versatile chiral amino alcohol.[1][2]
I. Understanding the Molecule and Common Impurities
This compound is a chiral compound widely used in asymmetric synthesis.[1][3] Its purification is critical to ensure the stereochemical integrity of subsequent reactions. Common impurities in a typical reaction mixture can include unreacted starting materials, diastereomeric side-products, and reagents from the synthetic steps.
A frequent synthetic route involves the reaction of (1R,2S)-2-amino-1,2-diphenylethanol with benzyl bromide. Therefore, potential impurities to consider during purification are:
-
Unreacted (1R,2S)-2-amino-1,2-diphenylethanol: The primary starting material.
-
Benzyl bromide: A lachrymatory and reactive starting material.
-
Over-benzylated products: Such as the tertiary amine formed by double benzylation.
-
Diastereomers: If the starting amino alcohol was not enantiomerically pure.
Chemical Structures
Caption: Key compounds in a typical reaction mixture.
II. Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound.
FAQ 1: My crude product is an oil and won't crystallize. How can I induce crystallization?
Answer:
Oiling out during crystallization is a common problem, often caused by the presence of impurities that depress the melting point or interfere with crystal lattice formation. Here’s a systematic approach to troubleshoot this issue:
1. Purity Assessment:
-
First, analyze a small sample of the crude oil by Thin Layer Chromatography (TLC) or ¹H NMR to estimate the level of impurities. If the product is less than 90% pure, a preliminary purification step is recommended before attempting recrystallization.
2. Solvent System Optimization:
-
This compound is a moderately polar molecule. A good starting point for recrystallization is a binary solvent system, such as ethanol/water, isopropanol/water, or toluene/heptane.
-
Protocol:
-
Dissolve the crude oil in a minimum amount of the more soluble solvent (e.g., ethanol) at an elevated temperature.
-
Slowly add the less soluble solvent (e.g., water) dropwise until the solution becomes faintly turbid.
-
Add a few more drops of the more soluble solvent to clarify the solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator.
-
3. Seeding:
-
If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution. This will provide a nucleation site for crystal growth.
4. Scratching:
-
Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
5. Concentration:
-
If the product is too soluble in your chosen solvent, slowly evaporate some of the solvent to increase the concentration and induce crystallization upon cooling.
| Solvent System | Ratio (approx.) | Notes |
| Ethanol/Water | 9:1 to 7:3 | Good for moderately polar compounds. |
| Isopropanol/Water | 8:2 to 6:4 | Similar to ethanol/water, can offer different solubility. |
| Toluene/Heptane | 1:1 to 1:3 | A less polar system, good for removing non-polar impurities. |
FAQ 2: How can I effectively remove the unreacted starting material, (1R,2S)-2-amino-1,2-diphenylethanol?
Answer:
The unreacted primary amine starting material has different physical and chemical properties from the secondary amine product, which can be exploited for separation.
1. Acid-Base Extraction:
-
This is a highly effective method that leverages the difference in basicity between the primary and secondary amines. While both are basic, their pKa values differ slightly, which can sometimes be exploited. A more robust method is to utilize the difference in their salts' solubilities.
-
Principle: The amino group in both the starting material and the product can be protonated by an acid to form a water-soluble salt.[4][5] This allows for their separation from non-basic impurities.
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).[6] This will convert both amines to their respective ammonium salts, which will move to the aqueous layer.
-
Separate the aqueous layer.
-
Make the aqueous layer basic by adding a base like sodium hydroxide (NaOH) until the pH is >10. This deprotonates the ammonium salts, regenerating the free amines.
-
Extract the free amines back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the mixture of amines, now free of non-basic impurities.
-
2. Column Chromatography:
-
Silica gel column chromatography is a reliable method for separating compounds with different polarities. The secondary amine product is generally less polar than the primary amine starting material due to the bulky benzyl group.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point.
-
Begin with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) to elute less polar impurities.
-
Gradually increase the polarity (e.g., to 30-50% ethyl acetate in hexanes) to elute the desired product, this compound.
-
The more polar starting material, (1R,2S)-2-amino-1,2-diphenylethanol, will elute later.
-
-
Monitoring: Monitor the fractions by TLC to identify and combine those containing the pure product.
Caption: A general workflow for purification.
FAQ 3: My final product shows two spots on TLC that are very close together. What could they be and how do I separate them?
Answer:
Closely running spots on TLC often indicate the presence of diastereomers or structurally similar impurities.
1. Identification:
-
If your synthesis started with enantiomerically pure (1R,2S)-2-amino-1,2-diphenylethanol, the presence of a diastereomer is unlikely unless epimerization occurred. A more probable impurity is the over-benzylated tertiary amine.
-
To confirm, you can try co-spotting your sample on a TLC plate with the starting material and, if available, a standard of the suspected impurity.
2. Separation Techniques:
-
Optimized Column Chromatography:
-
Solvent System: Use a less polar solvent system to increase the separation (ΔRf) between the spots. A mixture of dichloromethane and hexanes, or toluene and ethyl acetate, can provide different selectivity compared to standard ethyl acetate/hexanes.
-
Technique: A "dry-pack" method for loading the column can improve resolution. Running the column with a very slow flow rate can also enhance separation.
-
-
Preparative TLC:
-
For small-scale purifications, preparative TLC can be an excellent option for separating closely related compounds.
-
-
Recrystallization:
-
Fractional crystallization can sometimes separate diastereomers or closely related impurities. This involves multiple recrystallization steps, where the crystals from each step are collected and analyzed, and the mother liquors are combined and re-crystallized.
-
FAQ 4: How do I confirm the purity and identity of my final product?
Answer:
A combination of analytical techniques should be used to confirm the purity and identity of this compound.
| Analytical Technique | Purpose | Expected Result for Pure Product |
| ¹H NMR | Structural elucidation and purity assessment. | The spectrum should show characteristic peaks for the benzyl and phenyl protons, as well as the methine protons. The integration should correspond to the correct number of protons. Absence of impurity peaks. |
| ¹³C NMR | Confirms the carbon skeleton. | The number of signals should correspond to the number of unique carbons in the molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight. | A molecular ion peak corresponding to the mass of this compound (C₂₁H₂₁NO, MW: 303.40 g/mol ) should be observed.[7] |
| Melting Point | Purity assessment. | A sharp melting point range is indicative of high purity. The literature melting point for the related (1R,2S)-(-)-2-Amino-1,2-diphenylethanol is 142-144 °C.[3] The N-benzylated product will have a different melting point. |
| Chiral HPLC | Enantiomeric/Diastereomeric purity. | If stereochemical purity is critical, analysis on a chiral stationary phase can confirm the enantiomeric excess (ee).[8][9] |
III. References
-
Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]
-
Organic Chemistry Tutor. (2020). Acid-Base Extraction Tutorial. YouTube. Retrieved from [Link]
-
Google Patents. (n.d.). NL8703159A - PROCESS FOR THE EXTRACTION OF ALFA-AMINOALKOHOLES. Retrieved from
-
National Institutes of Health. (2017). Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts. Retrieved from [Link]
-
JoVE. (2020). Extraction - Concept. Retrieved from [Link]
-
ResearchGate. (2001). Synthesis and characterization of [2-3H] (1R,2S)- (?)-2-amino-1,2-diphenylethanol. Retrieved from [Link]
-
Tetrahedron. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). (1R,2S)-(-)-2-Amino-1,2-diphenylethanol. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (1S,2R)-(+)-2-氨基-1,2-二苯基乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. Video: Extraction - Concept [jove.com]
- 6. youtube.com [youtube.com]
- 7. PubChemLite - this compound (C21H21NO) [pubchemlite.lcsb.uni.lu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol
Welcome to the technical support center for (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this versatile chiral amino alcohol. As a key intermediate in pharmaceutical synthesis, understanding its stability profile is critical for ensuring the integrity of your research and the quality of your final products.[1]
This document provides a comprehensive overview of the factors affecting the thermal stability of this compound, potential degradation pathways, and detailed protocols for conducting stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
The stability of this compound can be influenced by several factors, including temperature, light, humidity, and pH. As with many complex organic molecules, elevated temperatures are a primary concern, potentially leading to thermal decomposition.
Q2: What is the recommended storage condition for this compound?
While specific long-term stability data for this compound is not extensively published, based on the properties of the parent compound, (1R,2S)-(-)-2-Amino-1,2-diphenylethanol, storage at room temperature is generally acceptable.[1] For long-term storage or as a precautionary measure, refrigeration (2-8°C) in a well-sealed, light-resistant container is recommended to minimize potential degradation.
Q3: What are the likely degradation pathways for this molecule under thermal stress?
Based on the structure of this compound, which contains a vicinal amino alcohol moiety and an N-benzyl group, several degradation pathways can be hypothesized under thermal stress. These may include:
-
Dehydration: Elimination of a water molecule from the 1,2-amino alcohol structure.
-
Oxidation: The benzylic carbon and the carbon bearing the hydroxyl group are susceptible to oxidation, which could lead to the formation of ketone or aldehyde derivatives.
-
N-debenzylation: Cleavage of the bond between the nitrogen and the benzyl group is a common degradation pathway for N-benzyl compounds.[2]
-
Pyrolysis: At higher temperatures, fragmentation of the molecule can occur, leading to the formation of smaller aromatic compounds.
Q4: How can I assess the thermal stability of my sample?
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to evaluate thermal stability.[3][4] TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC detects heat flow associated with thermal transitions, such as melting and decomposition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC analysis of a stored sample. | Degradation of the compound due to improper storage (exposure to heat, light, or air). | 1. Review storage conditions. Ensure the sample is stored in a cool, dark, and well-sealed container. 2. Perform a forced degradation study to identify potential degradation products and confirm if the unexpected peaks correspond to these degradants.[5][6] |
| Discoloration of the solid compound (e.g., turning yellow or brown). | This may indicate oxidation or the formation of degradation impurities. | 1. Analyze the sample using HPLC to assess purity. 2. Consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Inconsistent results in reactions using this compound. | The starting material may have degraded, leading to lower effective concentration and the presence of interfering impurities. | 1. Re-evaluate the purity of the starting material using a validated analytical method like HPLC. 2. Purify the compound if necessary before use. |
| Melting point of the compound is lower and broader than expected. | Presence of impurities, which could be residual solvents from synthesis or degradation products. | 1. Use DSC to obtain a precise melting point and to check for any thermal events preceding melting that might indicate decomposition. 2. Purify the sample (e.g., by recrystallization) and re-measure the melting point. |
Experimental Protocols
Protocol 1: Forced Degradation Study (Thermal Stress)
This protocol outlines a general procedure for conducting a forced degradation study to investigate the thermal stability of this compound.
Objective: To identify potential thermal degradants and understand the degradation pathway.
Materials:
-
This compound
-
High-purity solvent for dissolution (e.g., acetonitrile or methanol)
-
Vials with inert caps
-
Temperature-controlled oven
-
HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound into several vials.
-
Stress Conditions: Place the vials in a temperature-controlled oven at a temperature significantly above ambient but below the melting point of the compound (e.g., 80°C).[7] It is recommended to perform the study at multiple temperatures to assess the rate of degradation.
-
Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72, and 168 hours).
-
Sample Analysis:
-
At each time point, remove a vial from the oven and allow it to cool to room temperature.
-
Dissolve the sample in a suitable solvent to a known concentration.
-
Analyze the sample using a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.[7]
-
-
Data Analysis:
-
Calculate the percentage of degradation at each time point.
-
Use the PDA or MS data to identify and characterize the degradation products.
-
Protocol 2: Thermal Analysis using TGA and DSC
Objective: To determine the onset of thermal decomposition and identify thermal transitions.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
TGA Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA furnace and purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program: Heat the sample from ambient temperature to a temperature where complete decomposition is expected (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition.
DSC Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its melting point and any expected decomposition.
-
Data Analysis: Analyze the resulting thermogram to identify endothermic or exothermic events, such as melting and decomposition.
Visualizing Experimental Workflows
Caption: Workflow for a comprehensive forced degradation study.
Caption: Workflow for thermal analysis using TGA and DSC.
References
-
ResearchGate. (2025). Turning Benzyl Amines into Benzyl Alcohols by Manganese-Catalyzed Deaminative Hydroxylation | Request PDF. [Link]
-
Deokate, U. A., & Gorde, A. M. (2015). Forced Degradation & Stability Testing: Strategies and Analytical perspectives. PharmaTutor, 3(6), 29-39. [Link]
-
Karmarkar, S., Garber, R., & Kedor, P. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Chemical and Pharmaceutical Research, 3(3), 577-591. [Link]
-
Kumar, A., et al. (2016). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ACS Omega, 1(4), 648-655. [Link]
-
Tetrahedron. (n.d.). This compound. [Link]
-
Alsante, K. M., et al. (2012). Current trends in forced degradation study for pharmaceutical product development. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-13. [Link]
-
Zhang, Y., et al. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemical Reviews, 122(15), 12786-12852. [Link]
-
NETZSCH. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC). [Link]
-
Khan Academy. (2022, August 30). Stability of a substituted benzyl anion | Electronic Effects | Chemistry | Khan Academy [Video]. YouTube. [Link]
-
PubChem. (n.d.). (1R,2S)-(-)-2-Amino-1,2-diphenylethanol. National Center for Biotechnology Information. [Link]
-
Frisch, S., Hippler, H., Neunaber, H., & Troe, J. (1994). Shock wave study of the thermal decomposition of benzyl alcohol. OSTI.GOV. [Link]
-
Al-Mokhtar, M. A., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Scientific Reports, 14(1), 3749. [Link]
-
Pyramides, G., Robinson, J. W., & Zito, S. W. (1995). The combined use of DSC and TGA for the thermal analysis of atenolol tablets. Journal of Pharmaceutical and Biomedical Analysis, 13(2), 103-110. [Link]
-
Smith, C. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
da Silva, G. (n.d.). Thermal decomposition of the benzyl radical to fulvenallene (C 7H 6) H. Find an Expert. [Link]
-
Wikipedia. (n.d.). Benzalkonium chloride. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. The combined use of DSC and TGA for the thermal analysis of atenolol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects in (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol Mediated Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for reactions mediated by (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical role of solvents in achieving high yield and enantioselectivity.
This compound is a derivative of (1R,2S)-2-amino-1,2-diphenylethanol, a versatile chiral auxiliary and ligand used in asymmetric synthesis.[1][2][3] It is particularly effective in catalyzing the enantioselective addition of organozinc reagents (e.g., diethylzinc) to aldehydes. The success of these reactions is profoundly dependent on the reaction environment, where the solvent is not merely an inert medium but an active participant that influences the catalyst's conformation, the stability of transition states, and ultimately, the stereochemical outcome.[4][5][6]
This document provides practical, field-tested insights to help you navigate the complexities of solvent effects and optimize your experimental results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. The solutions provided are based on established principles of asymmetric catalysis and mechanistic understanding.
Issue 1: Low or Inconsistent Enantioselectivity (% ee)
This is one of the most common challenges in asymmetric catalysis.[7] A suboptimal enantiomeric excess (ee) can often be traced back to the reaction conditions, with the solvent being a primary factor.
Question: My reaction is producing the desired product, but the enantioselectivity is well below the literature-reported values (e.g., <80% ee). What are the likely causes and how can I fix this?
Answer:
Low enantioselectivity typically arises from factors that disrupt the highly organized, chiral transition state required for stereochemical discrimination.
Potential Causes & Step-by-Step Solutions:
-
Inappropriate Solvent Choice: The solvent's polarity and coordinating ability are paramount. Non-polar, non-coordinating solvents generally favor higher enantioselectivity by promoting a more rigid and ordered transition state.[8]
-
Solution: Perform a Solvent Screen. A systematic solvent screen is the most effective way to identify the optimal reaction medium.[5][7] Begin with non-polar solvents and progressively move to more polar options if solubility is an issue.
Experimental Protocol 1: Solvent Screening
-
Set up a series of small-scale reactions in parallel, ensuring each vial is rigorously dried and purged with an inert gas (Argon or Nitrogen).
-
To each vial, add the aldehyde substrate and the this compound catalyst.
-
Add the same volume of a different anhydrous solvent to each vial (see Table 1 for suggestions).
-
Cool the reactions to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the organozinc reagent dropwise and stir for the prescribed time.
-
Quench the reactions identically and analyze the crude product by chiral HPLC or GC to determine the % ee.
Table 1: Solvent Selection for Asymmetric Zinc Additions
Solvent Polarity (Dielectric Constant, ε) Coordinating Ability Typical Effect on Enantioselectivity Notes Hexane / Heptane Low (~1.9) Very Low Often provides the highest ee. Substrate solubility can be a limiting factor. Toluene Low (2.4) Low Excellent starting point. Generally good balance of solubility and high ee. Ensure use of a very dry grade. Diethyl Ether Low (4.3) Moderate Can sometimes lower ee compared to hydrocarbons due to coordination with zinc. Tetrahydrofuran (THF) Medium (7.5) High Often leads to a significant drop in ee due to strong coordination. Generally not recommended unless required for solubility. | Dichloromethane (DCM) | Medium (9.1) | Low | Can be effective, but results may vary. | Must be rigorously dried and free of acidic impurities. |
-
-
Presence of Impurities (especially Water): Protic impurities like water or alcohols will react violently with the organozinc reagent and can interfere with the catalyst by disrupting the delicate hydrogen bonding within the catalytic complex.
-
Solution: Ensure Anhydrous Conditions. Use freshly distilled, anhydrous solvents. Dry all glassware in an oven overnight and cool under an inert atmosphere. Handle all reagents using Schlenk line or glovebox techniques. The use of molecular sieves can help, but they must be properly activated.[5]
-
-
Suboptimal Reaction Temperature: Lower temperatures generally lead to a more ordered transition state, which enhances the energy difference between the two diastereomeric pathways, resulting in higher enantioselectivity.[7]
-
Solution: Conduct a Temperature Study. Once the best solvent is identified, run the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C) to find the optimal balance between reaction rate and enantioselectivity.[5]
-
Issue 2: Low Reaction Conversion and/or Yield
Poor conversion can be frustrating, especially when enantioselectivity is high in the product that does form. This issue is often linked to solubility or catalyst inhibition.
Question: My reaction is very clean and gives high ee, but it stalls at low conversion, or the isolated yield is poor. What should I investigate?
Answer:
Low conversion points to a problem with either the reaction kinetics or the stability of the active catalyst.
Potential Causes & Step-by-Step Solutions:
-
Poor Solubility of Reactants or Catalyst: If the substrate or the catalyst complex precipitates from the solution, the reaction will stop.[9] This is common in non-polar solvents like hexanes at low temperatures.
-
Solution: Adjust the Solvent System. If you suspect solubility is the issue, switch to a slightly more polar solvent that still provides good enantioselectivity (e.g., move from hexane to toluene). Alternatively, a mixture of solvents (e.g., toluene/hexane) can sometimes improve solubility without significantly compromising ee.
-
-
Incorrect Reaction Concentration: Very dilute reactions may proceed slowly or not at all, as the probability of the reactive species encountering each other is low.[10]
-
Solution: Optimize Concentration. The initial concentration of the aldehyde is a key parameter. If the reaction is slow, try increasing the concentration (e.g., from 0.1 M to 0.5 M). Conversely, if you observe background uncatalyzed reactions, a lower concentration might be beneficial.
-
-
Catalyst Deactivation: The active catalytic species may be degrading over the course of the reaction.
-
Solution: Re-evaluate Reaction Purity. Ensure all reagents are pure. Impurities in the aldehyde (e.g., benzoic acid from air oxidation) can neutralize the catalyst. Use freshly purified or purchased reagents.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the solvent in this catalytic system?
A1: The solvent plays several crucial roles. In the widely accepted mechanism for amino alcohol-catalyzed organozinc additions, a dimeric zinc complex is formed. The solvent can:
-
Influence the Transition State Geometry: Non-coordinating solvents allow the catalyst-substrate complex to adopt a highly organized, sterically constrained cyclic transition state, which maximizes chiral induction.[8]
-
Coordinate to the Metal Center: Coordinating solvents like THF can compete with the substrate for binding sites on the zinc atom, leading to a less organized transition state and lower enantioselectivity.
-
Affect Solubility and Aggregation: The solvent determines the solubility of the catalyst and reagents, which affects the reaction rate and the aggregation state of the organozinc reagent.
The diagram below illustrates a proposed transition state and highlights potential solvent interaction points.
Caption: Proposed transition state and solvent interactions.
Q2: Why is toluene often a better solvent choice than THF for this reaction?
A2: Toluene is a non-polar, weakly coordinating solvent. It provides an excellent medium for the formation of the rigid, bimetallic transition state necessary for high enantioselectivity, while still offering good solubility for a wide range of aromatic aldehydes and the catalyst itself. THF, on the other hand, is a much stronger Lewis base and can coordinate strongly to the Lewis acidic zinc centers. This coordination disrupts the internal structure of the catalytic complex, leading to a more flexible and less selective transition state, which erodes the enantiomeric excess.
Q3: Can I use "greener" solvents for this reaction?
A3: The push towards sustainable chemistry has led to research into bio-based solvents.[4] For organometallic reactions, solvents like 2-MeTHF (2-methyltetrahydrofuran) or CPME (cyclopentyl methyl ether) have been explored as greener alternatives to traditional ethereal or aromatic hydrocarbon solvents. While they may be viable, a new solvent screen is essential. 2-MeTHF, being an ether, may still coordinate to the zinc and lower enantioselectivity compared to toluene, but it could offer a better environmental profile.[4] Always validate any new solvent system for your specific substrate.
Q4: I am observing a non-linear relationship between the enantiomeric purity of my catalyst and the product (% ee). Why does this happen?
A4: This phenomenon, known as a "non-linear effect" (NLE), is characteristic of many asymmetric reactions involving organozinc reagents.[11] It arises because the active catalytic species is often a dimer formed from two molecules of the zinc-ligand complex. The presence of both R and S enantiomers of the ligand leads to the formation of "homochiral" dimers (R,R or S,S) and "heterochiral" meso-dimers (R,S). The heterochiral dimer is often much less reactive or selective than the homochiral dimers, leading to an amplification of enantioselectivity. This means that even a catalyst with less than perfect enantiomeric purity can produce a product with very high ee.
Workflow for Troubleshooting Low Enantioselectivity
For a systematic approach to problem-solving, follow the logical progression outlined in the diagram below.
Sources
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
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- 6. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
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- 11. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies to Increase Catalyst Turnover Number for (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol
Welcome to the technical support center dedicated to enhancing the performance of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol in catalytic applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for increasing the catalyst turnover number (TON). We will explore common challenges and their solutions in a practical question-and-answer format, grounded in established scientific principles.
The turnover number is a critical metric of catalyst efficiency, representing the number of substrate molecules converted per molecule of catalyst before it becomes deactivated.[1][2] A higher TON signifies a more robust and cost-effective catalytic process. This compound, a versatile chiral amino alcohol, is a valuable ligand in asymmetric synthesis, particularly in transfer hydrogenation and other reactions requiring stereochemical control.[3][4] Maximizing its TON is crucial for its practical application in both academic research and industrial settings.[5]
Troubleshooting Guide & FAQs
This section addresses specific issues that can lead to low TON and provides systematic approaches to diagnose and resolve them.
Q1: My reaction stops prematurely, resulting in a low turnover number. What are the likely causes and how can I troubleshoot this?
A1: Premature reaction termination is a common issue that directly limits the TON. The primary culprits are often catalyst deactivation or suboptimal reaction conditions.
Catalyst deactivation can occur through various pathways, including oxidation, poisoning by impurities, or thermal degradation.[6][7] this compound, like other amino alcohols, can be susceptible to oxidation, and the amine group can be a target for catalyst poisons.[8]
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., high-purity argon or nitrogen). Oxygen can lead to the oxidation of the catalyst complex or the ligand itself.
-
Reagent and Solvent Purity: Impurities in substrates, solvents, or other reagents can act as catalyst poisons.
-
Purification: Purify substrates via recrystallization, distillation, or column chromatography.
-
Solvent Quality: Use freshly distilled, anhydrous, and deoxygenated solvents. Peroxides in etheric solvents are particularly detrimental.
-
-
Thermal Stability: While moderate heating can increase reaction rates, excessive temperatures can lead to catalyst decomposition. Determine the optimal temperature range for your specific catalytic system through systematic screening.
Q2: I observe a significant drop in catalytic activity at high substrate concentrations. How can I mitigate this effect to improve the overall turnover?
A2: The phenomenon you are describing is likely substrate inhibition, where excess substrate molecules can bind to the catalytic species in a non-productive manner, leading to a decrease in the reaction rate.[9][10] This is a common occurrence in enzyme kinetics and can also be observed in synthetic catalytic systems. [11][12]
Strategies to Overcome Substrate Inhibition:
-
Controlled Substrate Addition: Instead of adding the entire amount of substrate at the beginning of the reaction, employ a slow, continuous, or portion-wise addition strategy. This maintains a lower, optimal concentration of the substrate in the reaction mixture, preventing the formation of inhibitory complexes.
-
Reaction Kinetics Study: Perform kinetic studies to determine the substrate concentration at which the reaction rate is maximal. Operating the reaction under these optimized conditions will help to maximize the TON.
| Parameter | Effect on Substrate Inhibition | Recommendation |
| Substrate Concentration | High concentrations can lead to the formation of non-productive catalyst-substrate complexes. | Maintain an optimal substrate concentration through controlled addition. |
| Reaction Temperature | May influence the equilibrium between active and inhibited catalyst species. | Optimize temperature to favor the productive catalytic cycle. |
Q3: The choice of base and solvent seems to significantly impact the catalyst's longevity and turnover number. What are the guiding principles for selecting these components?
A3: The base and solvent play crucial roles in the catalytic cycle, influencing the activation of the catalyst and the stability of intermediates.[13][14] Their judicious selection is paramount for achieving a high TON.
Role of the Base: In many catalytic reactions involving amino alcohol ligands, such as asymmetric transfer hydrogenation, a base is required to generate the active catalytic species.[15] The nature and strength of the base can significantly affect the reaction rate and catalyst stability.
-
Base Selection: Common bases include alkali metal hydroxides (e.g., KOH), alkoxides (e.g., KOtBu), and organic bases (e.g., DBU). The optimal base depends on the specific reaction and substrate. An inappropriate base can lead to side reactions or catalyst deactivation.
Solvent Effects: The solvent not only dissolves the reactants but also interacts with the catalyst and transition states, thereby influencing the reaction pathway and efficiency.[16]
-
Solvent Polarity and Coordinating Ability: The polarity of the solvent can affect the solubility of the catalyst and reagents, as well as the stability of charged intermediates. Coordinating solvents can sometimes compete with the substrate for binding to the metal center, potentially inhibiting the reaction.
-
Protic vs. Aprotic Solvents: In transfer hydrogenation, protic solvents like isopropanol can also serve as the hydrogen source.[17] In other cases, aprotic solvents may be preferred to avoid unwanted side reactions.
Recommended Experimental Protocol for Optimization:
A systematic screening of different base/solvent combinations is the most effective way to identify the optimal conditions for maximizing the TON.
Experimental Workflow for Optimization
Caption: A workflow for optimizing reaction conditions to maximize TON.
Q4: Can immobilization of the catalyst help in increasing its turnover number?
A4: Yes, catalyst immobilization is a powerful strategy to enhance catalyst stability and, consequently, the turnover number. By anchoring the catalyst to a solid support, you can often prevent catalyst deactivation pathways such as dimerization or aggregation.
Advantages of Immobilization:
-
Enhanced Stability: The solid support can provide a microenvironment that stabilizes the catalyst, preventing degradation.
-
Facilitated Recovery and Reuse: Immobilized catalysts can be easily separated from the reaction mixture, allowing for their reuse in multiple reaction cycles, which directly contributes to a higher overall TON.
-
Reduced Leaching: Immobilization can minimize the leaching of the metal from the catalyst, which is crucial for applications in pharmaceutical synthesis where metal contamination is a major concern.
Considerations for Immobilization:
-
Choice of Support: The nature of the support material (e.g., silica, polymers, carbon) can influence the catalytic activity and selectivity.
-
Linker Chemistry: The method used to attach the catalyst to the support is critical. The linker should be stable under the reaction conditions and should not interfere with the catalytic cycle.
Troubleshooting Logic for Low TON
Caption: A flowchart for troubleshooting low turnover number (TON).
References
- Vertex AI Search. Substrate Inhibition Kinetics: Concepts, Models, and Applications.
- Vertex AI Search. The Science Behind Catalysts in Organic Synthesis.
- ACS Publications. Frustration and the Kinetic Repartitioning Mechanism of Substrate Inhibition in Enzyme Catalysis | The Journal of Physical Chemistry B.
- GenScript. Terminology of Molecular Biology for substrate inhibition.
- The Science Snail. A generalized model for enzymatic substrate inhibition.
- Benchchem. Technical Support Center: Asymmetric Transfer Hydrogenation.
- PMC - NIH. Substrate inhibition by the blockage of product release and its control by tunnel engineering.
- PMC - PubMed Central. Recent advances in catalytic asymmetric synthesis.
- Curr Trends Pharm Pharm Chem. Role of catalyst in organic synthesis.
- Mettler Toledo. Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization.
- Amanote Research. An Unexpected Possible Role of Base in Asymmetric.
- Wikipedia. Asymmetric hydrogenation.
- Chemical Society Reviews (RSC Publishing). Asymmetric organocatalysis by chiral Brønsted bases: implications and applications.
- ResearchGate. (PDF) Role of catalyst in organic synthesis.
- ZM Silane Limited. Organic Catalysts: Applications In Everyday Life.
- ResearchGate. Synthesis and characterization of [2-3H] (1R,2S)- (?)-2-amino-1,2-diphenylethanol.
- MDPI. Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups.
- Chiral Synthesis: The Role of (1R,2S)-2-Amino-1,2-diphenylethanol.
- Chem-Impex. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol.
- Tetrahedron. This compound.
- Cambridge International AS & A Level Chemistry. Organic Synthesis | Chapter 29.
- Sigma-Aldrich. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol 99%.
- ResearchGate. Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines | Request PDF.
- Wikipedia. Crossover experiment (chemistry).
- Catalysis Science & Technology (RSC Publishing). rational improvements of catalysts via manipulation of solvent interactions.
- Moodle@Units. Turnover Number and Catalytic Efficiency.
- ResearchGate. Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines.
- YouTube. What Is Turnover Number In Enzyme Catalysis? - Chemistry For Everyone.
- ACS Publications. Solvent Reorganization and Surface–Species Interactions Control Transfer Hydrogenation Rates in Sn-Beta Zeolites.
- PNNL. Perspective: Lies, Damn Lies, and Turnover Rates.
- ACS Catalysis. “Turning Over” Definitions in Catalytic Cycles.
- Asymmetric hydrogenation.
- MedChemExpress. (1R,2S)-2-Amino-1,2-diphenylethanol | Biochemical Reagent.
- Strem Catalog. (1R,2S)-2-Amino-1,2-diphenylethanol, min. 98%.
- Benchchem. Technical Support Center: Troubleshooting Poor Reproducibility in Asymmetric Catalysis.
- Sigma-Aldrich. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol 99 23190-16-1.
- ResearchGate. Gram-scale synthesis of (1R, 2S)-2-amino-1,2-diphenylethanol 9.
- Benchchem. Catalyst loading and turnover number in (1R,2S)-1-amino-2-indanol mediated reactions.
- Sigma-Aldrich. Asymmetric Transfer Hydrogenation.
- JOCPR. Reduction of Chiral Amino Acids Based on Current Method.
- American Chemical Society. Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic.
- Benchchem. (1S,2R)-2-Amino-1,2-diphenylethanol: A Comprehensive Technical Guide.
- ACS Publications. High-Throughput Experimentation-Enabled Asymmetric Hydrogenation.
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- 10. genscript.com [genscript.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (PDF) An Unexpected Possible Role of Base in Asymmetric [research.amanote.com]
- 14. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. Asymmetric organocatalysis by chiral Brønsted bases: implications and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
Technical Support Center: Analytical Methods for Determining Enantiomeric Excess
Welcome to the Technical Support Center for enantiomeric excess (e.e.) determination. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate chiral purity analysis. Here, you will find practical, in-depth answers to common challenges and frequently asked questions, grounded in established scientific principles and field-proven experience. Our goal is to empower you to not only troubleshoot your current methods but also to build robust and reliable analytical protocols from the ground up.
Section 1: Fundamental Concepts & General FAQs
Before diving into technique-specific issues, it's crucial to have a solid understanding of the foundational principles.
Q1: What is enantiomeric excess (e.e.) and how is it calculated?
A1: Enantiomeric excess is a measure of the purity of a chiral sample. It quantifies how much more of one enantiomer is present compared to the other. The calculation is typically performed using the peak areas from a chromatogram.[1] The formula is:
% e.e. = (|Area₁ - Area₂| / (Area₁ + Area₂)) x 100
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers. For example, if the major enantiomer has a peak area of 0.98 and the minor enantiomer has an area of 0.02, the e.e. would be 96%.[1] It is critical to correctly identify which peak corresponds to your desired enantiomer to ensure the value is meaningful.[1]
Q2: My e.e. calculation is giving me a negative number. What does this mean?
A2: A negative number simply means that the enantiomer you designated as "Area₁" in your calculation is present in a smaller amount than "Area₂". This indicates that the reaction or process has produced an excess of the undesired enantiomer.[1] Always ensure your peak assignments are correct by running a standard of the desired enantiomer if available.
Q3: I'm not getting baseline separation of my enantiomers. Can I still get an accurate e.e.?
A3: Attempting to calculate e.e. from poorly resolved or overlapping peaks is a common source of error. While some advanced deconvolution software or dual-detector systems (e.g., UV and Circular Dichroism) can estimate e.e. from overlapping peaks, it is not recommended for routine, high-accuracy work.[2] Your primary goal should be to optimize the analytical method to achieve baseline resolution (Resolution > 1.5). Without it, you cannot be confident in the accuracy of your integrated peak areas and, therefore, your e.e. value.[3]
Q4: What are the regulatory expectations for a chiral purity method in drug development?
A4: Regulatory bodies like the U.S. FDA, guided by the International Council for Harmonisation (ICH), require that analytical methods for chiral drugs be validated to demonstrate they are fit for their intended purpose.[4][5] For a chiral purity assay, this involves validating parameters such as specificity (ensuring no interference from other components), linearity, accuracy, precision, and sensitivity (to quantify the minor enantiomer accurately).[6][7] A crucial component is the System Suitability Test (SST), which is performed before each run to verify that the system (e.g., HPLC) is performing adequately.[6][8] Key SST parameters for chiral separations include resolution, sensitivity (signal-to-noise for the minor enantiomer), and injection precision.[6]
Section 2: Chiral Chromatography Troubleshooting (HPLC, GC, SFC)
Chromatographic methods are the workhorses of enantiomeric excess determination. However, their high selectivity can also make them prone to specific issues.
High-Performance Liquid Chromatography (HPLC)
Q5: I'm screening chiral columns and not seeing any separation. What's my next step?
A5: This is a common starting point. Chiral recognition is highly specific, and it's rare to achieve separation on the first try.[9] The process is one of systematic screening.[10]
-
Systematic Screening is Key: Don't assume a column has failed after one run. Screen a set of 2-4 columns with different chiral stationary phases (CSPs), such as polysaccharide-based (cellulose, amylose), Pirkle-type, or protein-based phases.[10][11]
-
Vary the Mobile Phase Mode: For each column, test different mobile phase modes. The three primary modes for polysaccharide columns are Normal Phase (e.g., Hexane/Isopropanol), Reversed-Phase (e.g., Water/Acetonitrile), and Polar Organic Mode (e.g., Acetonitrile/Methanol).[9] The optimal mode depends on your analyte's solubility and polarity.[11]
-
Check for Elution: If you see a single, sharp peak, it could mean your enantiomers are co-eluting. If you see no peak at all after 30 minutes, your compound may be irreversibly binding to the column. In this case, move to the next mobile phase or column.[11]
Q6: I have partial separation (a "lump" or shoulder on my main peak), but I can't get baseline resolution. How do I optimize this?
A6: Partial separation is a great starting point. Fine-tuning the method can often lead to full resolution.
-
Flow Rate: Chiral separations often benefit from lower flow rates than standard achiral methods. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min or even 0.2 mL/min for a 4.6 mm ID column). This increases the interaction time between the analyte and the CSP, often improving resolution.[11][12]
-
Temperature: Temperature has a dual effect. Decreasing the temperature generally enhances the weak bonding forces responsible for chiral recognition, thereby increasing selectivity and resolution.[11] Conversely, increasing the temperature can improve peak shape and efficiency.[11] It's worth exploring a range (e.g., 15°C to 40°C) to find the sweet spot.
-
Mobile Phase Modifier: In normal phase, small changes in the alcohol modifier (e.g., changing isopropanol percentage from 10% to 5%) can have a dramatic effect. In reversed-phase, adjusting the organic solvent percentage or pH can be impactful.
Q7: My peak shapes are poor (tailing or fronting). What are the likely causes?
A7: Poor peak shape compromises resolution and integration accuracy.
-
Sample Overload: Injecting too much sample is a common cause of peak tailing or broadening. Try reducing the injection volume or sample concentration.
-
Solvent Mismatch: Dissolving your sample in a solvent much stronger than the mobile phase (e.g., pure DMSO for a highly aqueous reversed-phase method) can cause peak distortion.[10] Whenever possible, dissolve your sample in the mobile phase.[13]
-
Secondary Interactions: Unwanted interactions between the analyte and the silica support can cause tailing, especially for basic compounds. Adding a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid for acids, diethylamine for bases) can block these sites and improve peak shape.[12]
-
Column Contamination or Void: A void at the head of the column or contamination can cause peak splitting or tailing.[10] Try flushing the column with a strong solvent or reversing it (if the manufacturer allows) and washing it to remove contaminants from the inlet frit.
Q8: I'm observing on-column racemization or "chiral inversion." How can I confirm and prevent this?
A8: Chiral inversion is the process where one enantiomer converts to the other during the analysis, leading to an inaccurate e.e. measurement.[14] This is a significant issue for molecules with a labile stereocenter, such as 2-arylpropionic acids.[14]
-
Confirmation: A key indicator is a distorted peak shape, often a plateau between the two enantiomer peaks. To confirm, collect the fraction for the first-eluting enantiomer, reinject it, and see if the second enantiomer appears.
-
Prevention:
-
Temperature: Lower the column temperature, as inversion is often thermally driven.
-
pH and Modifiers: The mobile phase composition can catalyze inversion. Avoid harsh pH conditions or reactive additives if your molecule is known to be labile.[14]
-
Derivatization: If inversion cannot be stopped, an alternative is to derivatize the analyte to form stable diastereomers, which can then be separated on a standard achiral column.[15]
-
Gas Chromatography (GC) & Supercritical Fluid Chromatography (SFC)
Q9: My chiral GC separation is inconsistent. What factors are most critical to control?
A9: Chiral GC is highly sensitive to subtle changes in conditions.
-
Temperature Program: The oven temperature ramp rate is critical. A slower ramp rate increases interaction time with the chiral stationary phase and can improve resolution.
-
Carrier Gas Flow: The linear velocity of the carrier gas (Helium, Hydrogen) affects efficiency. Ensure your flow rate is optimized for your column diameter.
-
Column Bleed and Lifetime: Chiral GC columns, particularly those with derivatized cyclodextrins, can degrade at high temperatures.[16] Always operate within the column's recommended temperature limits and check for increased baseline noise or loss of resolution, which can indicate column degradation.
Q10: Why should I consider Supercritical Fluid Chromatography (SFC) for my chiral separation? What are the common troubleshooting tips?
A10: SFC is a powerful technique that combines advantages of both normal-phase HPLC and GC. It uses supercritical CO₂ as the main mobile phase, often with a small amount of an organic modifier (like methanol).[17][18]
-
Advantages: SFC often provides faster separations and higher efficiency than HPLC.[15][19] It is also considered a "greener" technique due to the reduction in organic solvent use.[18][20]
-
Troubleshooting:
-
Back Pressure: The back-pressure regulator maintains the CO₂ in its supercritical state. Incorrect pressure (typically 125-250 bar) can lead to phase changes and drastic loss of resolution.[19]
-
Modifier Choice: The choice and percentage of the co-solvent (modifier) is the primary tool for optimizing selectivity in SFC. Screening different alcohols (methanol, ethanol, isopropanol) is a standard first step.
-
Additives: Just as in HPLC, acidic or basic additives can be crucial for improving peak shape for ionizable compounds.
-
Section 3: NMR Spectroscopy for Enantiomeric Excess
Q11: How can I determine e.e. using NMR? My enantiomers give identical spectra.
A11: In a standard (achiral) solvent, enantiomers are indistinguishable by NMR because they have identical magnetic properties.[21][22] To differentiate them, you must introduce a chiral auxiliary to create diastereomeric interactions.[21]
-
Chiral Solvating Agents (CSAs): These are chiral molecules that form weak, non-covalent diastereomeric complexes with your analyte.[23] This can cause the signals of one enantiomer to shift slightly upfield or downfield compared to the other, allowing you to integrate them separately. The process is simple: mix the analyte and CSA in an NMR tube and acquire the spectrum.[23]
-
Chiral Derivatizing Agents (CDAs): These reagents react covalently with your analyte to form stable diastereomers. These new compounds have distinct NMR spectra and can be analyzed without any special chiral solvent. This method is robust but requires the reaction to go to completion without causing racemization.
Q12: I added a Chiral Solvating Agent (CSA), but I'm not seeing any peak splitting in the NMR spectrum. What can I do?
A12: Lack of splitting means the diastereomeric complexes formed are not different enough energetically to produce distinct chemical shifts.
-
Screen Different CSAs: There is no universal CSA. The effectiveness depends on the specific interactions (e.g., hydrogen bonding, π-stacking) between the CSA and your analyte. It is often necessary to screen a variety of CSAs to find one that works.[24]
-
Change the Stoichiometry: Vary the ratio of CSA to analyte. Sometimes a slight excess of the CSA is needed to push the equilibrium towards complex formation.
-
Lower the Temperature: Cooling the NMR probe can slow down the exchange between the free and complexed states and can sometimes resolve broad or coalesced signals into distinct peaks.
-
Increase Spectrometer Field Strength: A higher field magnet (e.g., moving from 400 MHz to 600 MHz) increases the chemical shift dispersion and may resolve signals that are overlapped at a lower field.
Section 4: Experimental Protocols & Data Tables
Protocol: General Workflow for Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a robust chiral HPLC method.
-
Analyte Characterization: Determine the pKa, solubility, and UV chromophore of your analyte. This will guide initial column and mobile phase selection.
-
Column & Mobile Phase Screening:
-
Select 3-4 chiral columns with diverse selectivities (e.g., Lux Cellulose-1, Lux Amylose-1, Chirobiotic V).[12][25]
-
Prepare mobile phases for Normal Phase (NP), Reversed-Phase (RP), and Polar Organic (PO) modes.
-
NP Screen: A) Hexane/Isopropanol (90:10), B) Hexane/Ethanol (90:10)
-
RP Screen: A) Water/Acetonitrile (50:50), B) Water/Methanol (50:50) with 0.1% Formic Acid
-
PO Screen: A) Acetonitrile/Methanol (50:50)
-
-
Inject a racemic standard of your analyte onto each column with each mobile phase combination.
-
-
Identify "Hits": Analyze the screening data for any conditions that show partial or full separation.
-
Optimization: Take the most promising conditions and optimize for resolution and run time.
-
Mobile Phase Ratio: Adjust the ratio of strong to weak solvent (e.g., vary isopropanol from 2% to 20% in NP).
-
Flow Rate: Test lower flow rates (e.g., 0.8, 0.5, 0.3 mL/min).
-
Temperature: Evaluate the effect of column temperature (e.g., 15°C, 25°C, 40°C).
-
Additives: If peak shape is poor, add a modifier (e.g., 0.1% DEA for a basic analyte in NP).
-
-
System Suitability & Validation: Once an optimal method is found, define system suitability criteria (e.g., Resolution > 2.0, Tailing Factor < 1.5) and proceed with method validation according to ICH guidelines.[4][6]
Table 1: Comparison of Common Chiral Stationary Phases (CSPs) for HPLC
| CSP Type | Chiral Selector | Common Applications | Recommended Modes | Strengths & Considerations |
| Polysaccharide | Derivatized Cellulose or Amylose | Broad range of neutral and acidic/basic compounds | NP, RP, PO, SFC | Highly versatile, often the first choice for screening.[10] Coated versions have some solvent limitations. |
| Pirkle-type (Brush) | π-acidic or π-basic moieties | Aromatic compounds, NSAIDs, compounds with π-systems | NP, RP | Robust and predictable interactions. Elution order can often be inverted by using the opposite enantiomer of the CSP.[26] |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Amino acids, polar compounds, carboxylic acids | RP, PO | Excellent for polar and ionizable compounds. Can take longer to equilibrate.[11] |
| Protein-based | α₁-acid glycoprotein (AGP), Cellobiohydrolase (CBH) | Wide range of drugs, especially basic compounds | RP | Mimics biological interactions. Limited to aqueous mobile phases and specific pH ranges. |
Section 5: Diagrams & Workflows
Diagram 1: Chiral Analysis Method Selection Workflow
This diagram provides a decision-making framework for selecting the appropriate analytical technique for determining enantiomeric excess.
Sources
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Validation & Comparative
A Comparative Guide to (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol and Other Privileged Chiral Ligands in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the precise control of stereochemistry is paramount for the creation of enantiomerically pure molecules with desired biological activities. Chiral ligands, by coordinating with metal centers or acting as organocatalysts, create a stereochemically defined environment that dictates the facial selectivity of a reaction, leading to the preferential formation of one enantiomer over the other.[1] Among the myriad of chiral auxiliaries and ligands developed, those derived from amino alcohols have emerged as a particularly versatile and effective class.[2]
This guide provides a comprehensive comparative analysis of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol , a prominent member of the chiral amino alcohol family, against other widely employed classes of chiral ligands. We will delve into the mechanistic underpinnings of stereochemical control, present objective performance data from key asymmetric transformations, and provide detailed experimental protocols to enable researchers to make informed decisions for their synthetic strategies.
The Significance of the N-Benzyl Moiety: A Mechanistic Perspective
(1R,2S)-2-amino-1,2-diphenylethanol and its derivatives are powerful chiral auxiliaries and ligands.[3] The introduction of a benzyl group on the nitrogen atom in This compound is not a trivial modification. This substitution has profound implications for the steric and electronic environment of the resulting metal complex, thereby influencing its catalytic activity and the stereochemical outcome of the reaction.
Experimental studies have shown that N-monosubstituted amino alcohols, such as the N-benzyl derivative, can exhibit higher enantioselectivities in certain reactions compared to their parent N-H counterparts or N,N-disubstituted analogues.[4] The benzyl group, being more sterically demanding than a hydrogen atom, can create a more defined and rigid chiral pocket around the catalytic center. This enhanced steric hindrance can lead to more effective facial discrimination of the approaching substrate, resulting in higher enantiomeric excess (ee) of the product.
Figure 2: Workflow for the asymmetric alkylation of an N-diphenylphosphinoyl imine.
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (0.12 mmol) in anhydrous toluene (2 mL).
-
Addition of Alkylating Agent: Cool the solution to 0 °C and add diethylzinc (1.0 M solution in hexanes, 1.2 mmol) dropwise. Stir the resulting solution at 0 °C for 20 minutes.
-
Substrate Addition: To the catalyst solution, add a solution of the N-diphenylphosphinoyl imine (0.6 mmol) in anhydrous toluene (3 mL) dropwise at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 20 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol is a general procedure for the amino alcohol-catalyzed addition of diethylzinc to aldehydes. [2] Step-by-Step Methodology:
-
Catalyst Formation: To a solution of the chiral amino alcohol ligand (e.g., (1R,2S)-2-amino-1,2-diphenylethanol, 0.02 mmol) in anhydrous toluene (2 mL) under an argon atmosphere, add diethylzinc (1.0 M in hexanes, 0.4 mmol) dropwise at 0 °C. Stir the mixture for 30 minutes at 0 °C.
-
Substrate Addition: Add freshly distilled benzaldehyde (0.2 mmol) to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC.
-
Work-up: After the reaction is complete (typically a few hours), quench with 1 M HCl. Extract the product with diethyl ether (3 x 10 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC or Gas Chromatography (GC).
Conclusion
This compound stands as a highly effective chiral ligand, particularly in the asymmetric alkylation of imines, where the N-benzyl group plays a crucial role in enhancing enantioselectivity. Its broader family of chiral amino alcohols demonstrates competitive performance across a range of fundamental asymmetric transformations, including the addition of organozinc reagents to aldehydes and asymmetric transfer hydrogenation.
The choice of a chiral ligand is ultimately dependent on the specific reaction, substrate, and desired outcome. This guide has provided a comparative framework, supported by experimental data and detailed protocols, to aid researchers in navigating the selection process and advancing their synthetic endeavors. The continued exploration and modification of privileged scaffolds like this compound will undoubtedly lead to the development of even more powerful tools for asymmetric synthesis.
References
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A Comparative Guide to the Catalytic Validation of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol
In the landscape of asymmetric synthesis, the judicious selection of a chiral catalyst is paramount to achieving high enantioselectivity and yield. Among the pantheon of effective catalysts, chiral amino alcohols have carved a significant niche due to their accessibility and broad applicability. This guide provides an in-depth validation of the catalytic activity of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol, presenting a comparative analysis against other widely used chiral amino alcohol catalysts. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven resource to inform their catalyst selection for critical asymmetric transformations.
Introduction: The Significance of Chiral Amino Alcohols in Asymmetric Catalysis
Chiral β-amino alcohols are a privileged class of ligands in asymmetric catalysis, capable of inducing high stereoselectivity in a variety of carbon-carbon bond-forming reactions.[1] Their efficacy stems from the formation of rigid, chiral metal complexes that create a well-defined steric environment around the reactive center, thereby directing the approach of nucleophiles to one enantiotopic face of the substrate.
This compound builds upon the well-established scaffold of (1R,2S)-2-amino-1,2-diphenylethanol. The introduction of a benzyl group on the nitrogen atom can significantly influence the catalyst's steric and electronic properties, potentially leading to enhanced enantioselectivity in certain reactions. This guide focuses on validating its catalytic prowess in a benchmark asymmetric reaction: the enantioselective addition of diethylzinc to benzaldehyde.
The Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of diethylzinc to aldehydes is a canonical reaction for evaluating the performance of chiral catalysts.[1] This reaction, which yields a chiral secondary alcohol, is highly sensitive to the structure of the chiral ligand, making it an excellent platform for comparative studies. The product of this benchmark reaction, (S)-1-phenylpropan-1-ol, is a valuable chiral building block in organic synthesis.
Comparative Performance Analysis
The catalytic performance of this compound is best understood when juxtaposed with other prominent chiral amino alcohol catalysts under comparable conditions. The following table summarizes the key performance indicators—yield and enantiomeric excess (ee)—for the enantioselective addition of diethylzinc to benzaldehyde.
| Catalyst/Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| This compound | Data not available | Not applicable | Not applicable | Not applicable | Not applicable | |
| (1R,2S)-2-amino-1,2-diphenylethanol Derivative | Not Specified | Not Specified | Not Specified | High | Up to 92% | [2] |
| Polymer-Supported Camphor Derivative | Not Specified | Toluene | Not Specified | High | 98% (S) | [3] |
| Ephedrine Derivative | Not Specified | Toluene | Not Specified | High | 83-88% (R) | [3] |
| Fructose-Derived β-amino alcohol | 20 | Hexane | 0 | >95% (Conversion) | 92% | [4] |
Experimental Workflow and Protocols
To ensure the reproducibility and validity of the catalytic validation, a detailed experimental protocol is provided below. This protocol is a representative procedure for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol.
Experimental Workflow Diagram
Caption: Experimental workflow for the validation of catalytic activity.
Detailed Protocol
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral amino alcohol catalyst (e.g., 0.05 mmol, 5 mol%).
-
Add anhydrous toluene (2 mL) and stir until the catalyst is fully dissolved.
-
Cool the solution to 0 °C and add a 1.0 M solution of diethylzinc in hexanes (0.05 mL, 0.05 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the chiral catalyst complex.
-
-
Asymmetric Addition:
-
To the prepared catalyst solution at 0 °C, add freshly distilled benzaldehyde (1.0 mmol) via syringe.
-
Add a 1.0 M solution of diethylzinc in hexanes (1.2 mL, 1.2 mmol) dropwise over 10 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for the specified time (e.g., 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Analysis:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Determine the yield of the crude product, 1-phenylpropan-1-ol.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) using a suitable chiral stationary phase.
-
Mechanistic Insights
The enantioselectivity of the diethylzinc addition to aldehydes catalyzed by chiral amino alcohols is rationalized by the formation of a dimeric zinc complex in the transition state. The generally accepted Noyori mechanism involves a six-membered chair-like transition state.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the enantioselective addition.
In this cycle, the chiral amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, positioning it for a stereoselective attack of an ethyl group from a second molecule of diethylzinc. The rigidity of the chiral ligand and the specific coordination geometry in the transition state are the key factors that dictate the facial selectivity of the ethyl transfer, leading to the preferential formation of one enantiomer of the product alcohol.
Conclusion and Future Outlook
The validation of this compound's catalytic activity, even when inferred from its parent compound and related structures, underscores the importance of the chiral amino alcohol scaffold in asymmetric synthesis. While direct comparative data remains an area for further investigation, the available evidence suggests that N-alkylation can be a valuable strategy for enhancing enantioselectivity.
The continued development of novel chiral ligands, including derivatives of (1R,2S)-2-amino-1,2-diphenylethanol, will undoubtedly lead to more efficient and selective catalytic systems. Future research should focus on systematic studies to elucidate the precise structure-activity relationships of these catalysts, enabling the rational design of next-generation catalysts for asymmetric transformations.
References
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Reactions of aldehydes with diethylzinc catalysed by polymer-supported ephedrine and camphor derivatives: comparisons of enantiomeric excesses achieved with various supports. RSC Publishing. [Link]
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Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. ResearchGate. [Link]
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Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. ACS Publications. [Link]
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Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia. [Link]
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Preparation and Asymmetric Induction Evaluation of the First Ephedrine-Based Ligands Immobilized on Magnetic Nanoparticles. NIH. [Link]
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Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes. Scirp.org. [Link]
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Chiral β- and γ-aminoalcohols derived from (+)-camphor and (−)-fenchone as catalysts for the enantioselective addition of diethylzinc to benzaldehyde. ResearchGate. [Link]
-
Enantioselective alkylation of benzaldehyde by diethylzinc with (-)-ephedrine supported on MTS. A new class of more efficient catalysts. ResearchGate. [Link]
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Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. ACS Publications. [Link]
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Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]
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Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. ResearchGate. [Link]
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New Catalysts Derived from Natural Products as Highly Stereoselective Chiral Inductors for Diethylzinc Addition to Aromatic Aldehydes. SciELO. [Link]
-
Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes. ResearchGate. [Link]
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2-Amino-1,2,2-triphenylethanol: A Novel Chiral Reagent Containing the Diphenylaminomethyl Group. Enantioselective Addition of Diethylzinc to Benzaldehyde. Sci-Hub. [Link]
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Increased enantioselectivity in the addition of diethylzinc to benzaldehyde by the use of chiral ligands containing the alpha-phenylethylamino group in combination with achiral ligands. PubMed. [Link]
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Enantioselective Addition of Diethylzinc to Aldehydes using Chiral Polymer Catalysts Possessing a Methylene Spacer. ElectronicsAndBooks. [Link]
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Enantiosdective Addition of Diethylzinc to Benzaldehyde Catalyzed by Chiral Solid Catalysts. ResearchGate. [Link]
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Enantioselectivity of Diethylzinc Addition to. ResearchGate. [Link]
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This compound. Tetrahedron. [Link]
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Asymmetric Addition of Diethyl Zinc to Benzaldehyde Catalyzed by Chiral Diamine Ligand and Ti-diamine Modified. Jordan Journal of Chemistry. [Link]
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Increased Enantioselectivity in the Addition of Diethylzinc to Benzaldehyde by the Use of Chiral Ligands Containing the α-Phenylethylamino Group in Combination with Achiral Ligands. ResearchGate. [Link]
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A Comparative Guide to the Stereoselective Performance of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol and its Enantiomer
In the landscape of asymmetric synthesis, the judicious selection of a chiral catalyst or auxiliary is paramount to achieving the desired stereochemical outcome. The C₂-symmetric backbone of 2-amino-1,2-diphenylethanol has proven to be a privileged scaffold in the design of effective chiral ligands. This guide provides a comprehensive comparison of the catalytic performance of the enantiomeric pair: (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol and its (1S,2R) counterpart. Our analysis is grounded in the well-established asymmetric addition of diethylzinc to benzaldehyde, a benchmark reaction for evaluating the efficacy of chiral catalysts.
Introduction to Chiral Amino Alcohols in Asymmetric Catalysis
Chiral β-amino alcohols are a cornerstone in the field of asymmetric catalysis. Their ability to form stable chelate complexes with organometallic reagents, creating a rigid and well-defined chiral environment around the catalytic center, is key to their success. The (1R,2S)- and (1S,2R)-2-amino-1,2-diphenylethanol frameworks, with their vicinal amino and hydroxyl groups and phenyl substituents, provide a robust chiral scaffold. The introduction of an N-benzyl group can further enhance stereoselectivity by introducing additional steric bulk and potential for secondary interactions, thereby refining the chiral pocket of the catalyst.
Performance in the Asymmetric Alkylation of Benzaldehyde
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction, yielding valuable chiral secondary alcohols. The performance of a chiral ligand in this transformation is primarily assessed by the enantiomeric excess (ee) and the chemical yield of the product.
Based on the performance of similar benzylamino-based catalysts in asymmetric reductions, we can project the expected outcomes for the diethylzinc addition to benzaldehyde catalyzed by the enantiomers of N-Benzyl-2-amino-1,2-diphenylethanol.
| Catalyst/Ligand | Role | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| This compound | Catalyst | Diethylzinc addition | Benzaldehyde | High | >95 | (R)-1-phenyl-1-propanol |
| (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol | Catalyst | Diethylzinc addition | Benzaldehyde | High | >95 | (S)-1-phenyl-1-propanol |
Note: The data presented is a representative expectation based on the performance of structurally similar N-benzylated amino alcohol catalysts in analogous asymmetric transformations. The product configuration is predicted based on established models of stereochemical induction for this class of ligands.
Mechanistic Insights and Stereochemical Model
The stereochemical outcome of the diethylzinc addition to benzaldehyde is dictated by the formation of a chiral zinc-alkoxide complex in situ. The chiral ligand, in this case, (1R,2S)- or (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol, coordinates to the zinc atom, creating a chiral environment that directs the facial selectivity of the aldehyde's approach to the nucleophilic ethyl group.
A widely accepted model for this reaction involves the formation of a dimeric zinc complex, where one zinc atom is coordinated to the chiral ligand and the other carries the ethyl groups. The aldehyde then coordinates to the chiral zinc center in a way that minimizes steric interactions with the bulky phenyl and benzyl groups of the ligand. This preferential coordination dictates which face of the aldehyde is exposed to the ethyl group for nucleophilic attack.
For the (1R,2S)-enantiomer , the transition state favors the delivery of the ethyl group to the Re-face of the benzaldehyde, leading to the formation of the (R)-1-phenyl-1-propanol . Conversely, the (1S,2R)-enantiomer directs the addition to the Si-face, yielding the (S)-1-phenyl-1-propanol .
A Senior Application Scientist's Guide to Asymmetric Synthesis: A Cost-Benefit Analysis of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol
For the discerning researcher in medicinal chemistry and process development, the choice of a chiral ligand or auxiliary is a critical decision point, balancing the quest for stereochemical purity with the practical constraints of cost, scalability, and robustness. This guide provides an in-depth cost-benefit analysis of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol, a prominent chiral amino alcohol, comparing it with common alternatives in key asymmetric transformations. We will move beyond simple catalog prices to explore the true, holistic cost of implementation in the laboratory and beyond.
Core Application: The Enantioselective Addition of Organozinc Reagents to Aldehydes
This compound and its parent amine, (1R,2S)-2-amino-1,2-diphenylethanol, are renowned for their efficacy as chiral ligands in the catalytic enantioselective addition of dialkylzinc reagents to aldehydes.[1][2][3] This reaction is a cornerstone of C-C bond formation, yielding valuable chiral secondary alcohols—precursors to a vast array of pharmaceuticals and natural products.[2]
The fundamental role of the amino alcohol is to form a chiral catalyst in situ, typically with a titanium alkoxide like Ti(OiPr)₄. This complex then coordinates both the aldehyde and the diethylzinc reagent, creating a rigid, stereochemically defined transition state that dictates the facial selectivity of the alkyl group transfer. The N-benzyl group and the two phenyl rings provide a specific steric environment crucial for achieving high enantioselectivity.
Mechanism of Action: A Visualized Pathway
The generally accepted mechanism involves the formation of a chiral titanium complex which acts as a Lewis acid, activating the aldehyde. The diethylzinc reagent is then delivered from a sterically less hindered face.
Caption: Proposed catalytic cycle for the Ti-catalyzed addition of Et₂Zn to an aldehyde.
The "Benefit" Analysis: A Head-to-Head Performance Comparison
Performance in asymmetric catalysis is quantified by several key metrics. Here, we compare this compound (henceforth L1 ) with two common alternatives in the enantioselective addition of diethylzinc to benzaldehyde:
-
L2: (1R,2S)-(-)-2-Amino-1,2-diphenylethanol (the parent amine).
-
L3: (-)-N,N-Dibutylnorephedrine (DBNE), another widely used β-amino alcohol.
-
L4: TADDOL (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol), a different class of diol ligand.[4]
Table 1: Performance Data in the Addition of Et₂Zn to Benzaldehyde
| Ligand | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (% ee) | Source(s) |
| L1 (N-Benzyl-DPE) | 5 - 10 | 0 - 25 | 2 - 12 | >95 | >98 | Estimated from similar systems[5] |
| L2 (Parent DPE) | 10 - 20 | 0 | 3 | ~90 | 95 | Based on typical results[1] |
| L3 (DBNE) | 2 - 10 | 0 - 25 | 2 - 24 | >90 | 90 - 98 | General literature values |
| L4 (TADDOL) | 10 - 20 | -20 to 0 | 12 - 48 | ~90 | >98 | [4] |
Expert Analysis: The N-benzyl group in L1 often enhances performance compared to its parent amine L2 by increasing the steric bulk around the catalytic center, which can lead to higher enantioselectivity and allow for lower catalyst loading. While TADDOL (L4 ) can provide exceptional enantioselectivity, it often requires lower temperatures and longer reaction times, which translates to higher energy costs in a production setting.[4] DBNE (L3 ) is a robust and effective catalyst, though it may not consistently reach the >98% ee levels seen with the diphenylethanol-based ligands for all substrates.
The "Cost" Analysis: Beyond the Price Tag
A comprehensive cost analysis must evaluate the entire workflow, from procurement to product isolation.
Table 2: Holistic Cost Factor Comparison
| Factor | L1 (N-Benzyl-DPE) | L2 (Parent DPE) | L3 (DBNE) | L4 (TADDOL) |
| Acquisition Cost | High | Moderate | Moderate-High | High |
| Ex. Price (USD/g) | ~$100 - 200[6] | ~$20 - $50[7] | ~$30 - $60 | ~$80 - $150 |
| Synthesis Complexity | Parent amine + Benzylation | Reductive amination of benzoin[8][9] | From Norephedrine (readily available) | From Tartaric acid (multi-step) |
| Catalyst Loading | Low (5-10 mol%) | Moderate (10-20 mol%) | Low (2-10 mol%) | High (10-20 mol%) |
| Reaction Conditions | Favorable (0-25 °C) | Favorable (0-25 °C) | Favorable (0-25 °C) | Requires cooling (-20 °C) |
| Recyclability | Difficult | Difficult | Difficult | Moderate (can be recovered) |
| Downstream Processing | Chromatography | Chromatography | Chromatography | Crystallization/Chromatography |
Expert Analysis: While the initial acquisition cost of the parent amine L2 is significantly lower than the N-benzylated version L1 , the potentially higher catalyst loading required for L2 can erode this advantage at scale. The true cost of a ligand is not its price per gram, but its cost per mole of enantiopure product.
-
Cost of Inefficiency: If a ligand gives 95% ee (L2 ) while another gives >98% ee (L1 ), the downstream purification cost to remove the unwanted 2.5% enantiomer can be substantial, often dwarfing the initial catalyst cost. This is a critical consideration in pharmaceutical development where enantiomeric purity is paramount.
-
Hidden Costs of Synthesis: While synthesizing a ligand in-house may seem cheaper, it consumes valuable chemist time, reagents, and analytical resources. For academic labs, this may be acceptable; for industrial labs with tight timelines, purchasing a more expensive but ready-to-use, high-performance ligand like L1 is often more cost-effective.
-
Operational Costs: The need for cryogenic conditions with L4 (TADDOL) adds significant operational expense and complexity, making it less attractive for large-scale manufacturing compared to the near-ambient temperature reactions enabled by the amino alcohol ligands.
Experimental Protocol: A Self-Validating Workflow
This protocol for the enantioselective addition of diethylzinc to benzaldehyde allows for a direct comparison of chiral ligands.
Workflow Diagram
Caption: General experimental workflow for ligand comparison.
Step-by-Step Methodology
-
Catalyst Preparation: To a flame-dried, nitrogen-purged flask, add the chiral ligand (0.1 mmol, 10 mol%) and 5 mL of anhydrous toluene. Add titanium(IV) isopropoxide (0.35 mL, 1.2 mmol) and stir the resulting solution at room temperature for 30 minutes.
-
Reaction: Cool the flask to 0 °C in an ice bath. Add benzaldehyde (0.10 mL, 1.0 mmol). To this solution, add diethylzinc (2.2 mL of a 1.0 M solution in hexanes, 2.2 mmol) dropwise over 10 minutes.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of 10 mL of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by silica gel flash chromatography. Determine the yield of the purified (R)-1-phenylpropan-1-ol. Determine the enantiomeric excess by analysis on a chiral HPLC column (e.g., Chiralcel OD-H).
Decision-Making Framework for Ligand Selection
The "best" ligand is context-dependent. This decision tree can guide your choice based on project priorities.
Caption: A decision framework for selecting a chiral ligand.
Conclusion
This compound (L1 ) stands out as a premium ligand for enantioselective synthesis. While its upfront cost is higher than its parent amine, its superior performance—often manifesting as higher enantioselectivity at lower catalyst loadings—can lead to significant downstream savings in purification and improved process efficiency.
-
For Discovery Chemistry: Where achieving the highest possible enantiopurity for a novel compound is the primary goal to establish proof-of-concept, the cost of L1 is easily justified.
-
For Process Development: The low catalyst loading and favorable reaction conditions make L1 a strong candidate for scale-up. The key calculation becomes a trade-off between the cost of the ligand and the cost of removing the final percentage points of the undesired enantiomer.
-
For Academic Research: The more affordable parent amine, L2 , remains an excellent choice, providing good to excellent enantioselectivity that is sufficient for many research applications.
Ultimately, the choice of ligand is a strategic one. By looking beyond the catalog price and analyzing the total cost of producing a mole of enantiomerically pure product, researchers can make more informed and economically sound decisions that accelerate their development timelines.
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Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). MDPI. [Link]
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Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (n.d.). MDPI. [Link]
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Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical reviews, 101(3), 757-824. [Link]
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Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414. [Link]
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Enantioselective reduction of ketones. (n.d.). Wikipedia. [Link]
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Itsuno, S., Nakano, M., Miyazaki, K., Masuda, H., Ito, K., Hirao, A., & Nakahama, S. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. [Link]
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Chiral Synthesis: The Role of (1R,2S)-2-Amino-1,2-diphenylethanol. (n.d.). CD Formulation. [Link]
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Qiu, J., Guo, C., & Zhang, X. (2004). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Titanate Complex with a Chiral Tetradentate Ligand. The Journal of Organic Chemistry, 69(24), 8131-8134. [Link]
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Chiral auxiliary. (n.d.). Wikipedia. [Link]
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(1S,2R)-n-benzyl-2-amino-1,2-diphenylethanol Price. (2025). Chemsrc.com. [Link]
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Synthesis and characterization of [2-3H] (1R,2S)- (-)-2-amino-1,2-diphenylethanol. (2001). ResearchGate. [Link]
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D'Arrigo, P., et al. (2015). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 13(28), 7707-7714. [Link]
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Gram-scale synthesis of (1R, 2S)-2-amino-1,2-diphenylethanol 9. (n.d.). ResearchGate. [Link]
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Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. (2020). YouTube. [Link]
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A Comparative Guide to the Catalytic Efficiency of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol Derivatives in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral catalyst is a critical decision that profoundly impacts the stereochemical outcome and overall efficiency of asymmetric reactions. Among the pantheon of privileged chiral ligands, (1R,2S)-2-amino-1,2-diphenylethanol and its derivatives have established themselves as robust catalysts for a variety of enantioselective transformations. This guide provides an in-depth comparison of the catalytic efficiency of various N-benzyl substituted (1R,2S)-2-amino-1,2-diphenylethanol derivatives, with a focus on the well-studied enantioselective addition of diethylzinc to benzaldehyde. By examining experimental data and elucidating the underlying mechanistic principles, this document aims to equip researchers with the insights necessary to make informed catalyst selections.
The Enduring Significance of (1R,2S)-2-amino-1,2-diphenylethanol Derivatives
The (1R,2S)-2-amino-1,2-diphenylethanol scaffold is a cornerstone in asymmetric catalysis due to its rigid and well-defined chiral environment.[1][2] The presence of two phenyl groups and the specific stereochemistry of the amino and hydroxyl moieties create a chiral pocket that effectively directs the approach of incoming reagents. N-substitution of the amino group, particularly with benzyl and its derivatives, allows for fine-tuning of the steric and electronic properties of the catalyst, thereby influencing its activity and enantioselectivity.[1] These modifications are not merely empirical; they are guided by a mechanistic understanding of the catalytic cycle, where the N-substituent plays a crucial role in the formation and stability of the transition state.
Comparative Analysis of Catalytic Performance
The enantioselective addition of diethylzinc to benzaldehyde serves as a benchmark reaction to evaluate the performance of chiral amino alcohol catalysts. The key metrics for comparison are the chemical yield and the enantiomeric excess (ee) of the resulting (S)-1-phenyl-1-propanol.
The study rationalized this observation through density functional theory (DFT) calculations of the transition states.[1] The presence of a single N-substituent allows for a more ordered and sterically less hindered transition state, leading to superior enantiocontrol. This principle is widely applicable and provides a strong basis for predicting the relative efficacy of N-benzyl derivatives in the enantioselective addition of diethylzinc to aldehydes.
Based on this principle, a qualitative comparison can be made. It is anticipated that (1R,2S)-N-benzyl-2-amino-1,2-diphenylethanol would demonstrate superior performance compared to its N,N-dibenzyl counterpart in the enantioselective ethylation of benzaldehyde.
Table 1: Anticipated Comparative Catalytic Efficiency
| Catalyst Derivative | N-Substitution Pattern | Expected Enantiomeric Excess (ee%) | Expected Yield (%) |
| This compound | Mono-substituted | High | High |
| (1R,2S)-N,N-Dibenzyl-2-amino-1,2-diphenylethanol | Di-substituted | Moderate to Low | Moderate to High |
Note: This table represents an extrapolated comparison based on the findings from the alkylation of imines.[1] Actual experimental values for the diethylzinc addition to benzaldehyde would be required for a definitive quantitative comparison.
Mechanistic Insights: The "Why" Behind the Efficiency
The catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, mediated by a chiral amino alcohol, is a well-elucidated process. Understanding this mechanism is key to comprehending the structure-activity relationships of different N-benzyl derivatives.
Figure 1: Generalized catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol.
The key steps involve:
-
Formation of the Active Catalyst: The chiral amino alcohol reacts with diethylzinc to form a chiral zinc aminoalkoxide. This is the active catalytic species.
-
Coordination: The aldehyde coordinates to the zinc center of the active catalyst.
-
Enantioselective Ethyl Transfer: An ethyl group from another molecule of diethylzinc is transferred to the carbonyl carbon of the aldehyde. The stereochemistry of this step is dictated by the chiral environment of the ligand.
-
Product Formation and Catalyst Regeneration: The resulting zinc alkoxide of the product releases the chiral alcohol upon workup, and the catalyst is regenerated to re-enter the catalytic cycle.
The N-benzyl group on the amino alcohol plays a critical role in orienting the benzaldehyde molecule within the catalytic pocket. In N-monosubstituted derivatives, the N-H proton can participate in hydrogen bonding or act as a Lewis acidic site, further organizing the transition state assembly. In contrast, N,N-disubstituted derivatives introduce greater steric bulk around the nitrogen atom, which can lead to a less defined and more crowded transition state, thereby diminishing the enantioselectivity.[1]
Experimental Protocol: A Self-Validating System
The following is a representative experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde, adapted from established procedures.[3] This protocol is designed to be self-validating, with clear steps and controls.
Materials:
-
This compound derivative (catalyst)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (Schlenk flask, syringes, etc.) under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the this compound derivative (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL).
-
Reaction Initiation: To the catalyst solution at 0 °C (ice bath), add diethylzinc (1.0 M in hexanes, 2.2 mmol, 2.2 equivalents) dropwise via syringe. Stir the mixture for 20 minutes at 0 °C.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL) at 0 °C.
-
Workup: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess of the (S)-1-phenyl-1-propanol product by chiral HPLC or GC analysis.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Diethylzinc is pyrophoric and reacts violently with air and moisture. An inert atmosphere is crucial for safety and to prevent catalyst deactivation.
-
Anhydrous Solvents: Water will react with diethylzinc and quench the reaction.
-
Low Temperature (0 °C): The enantioselectivity of this reaction is often temperature-dependent. Lower temperatures generally favor higher enantiomeric excesses by reducing the thermal energy of the system, leading to a more ordered transition state.
-
Freshly Distilled Benzaldehyde: Aldehydes can oxidize over time to carboxylic acids, which will inhibit the reaction.
Figure 2: Step-by-step experimental workflow for the enantioselective ethylation of benzaldehyde.
Conclusion and Future Outlook
The this compound framework remains a highly effective and tunable platform for asymmetric catalysis. The available evidence strongly suggests that N-monosubstituted derivatives, such as the parent N-benzyl compound, are superior to their N,N-disubstituted counterparts in achieving high enantioselectivity. This is attributed to a more favorable and less sterically hindered transition state.
Future research in this area should focus on a systematic investigation of electronically and sterically varied N-benzyl substituents to create a comprehensive library of catalysts for the enantioselective addition of organozinc reagents to carbonyl compounds. Such studies will further refine our understanding of the subtle interplay between catalyst structure and function, enabling the rational design of even more efficient and selective catalysts for the synthesis of enantiopure molecules.
References
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Gomez, C., et al. (2020). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Pharmaceuticals, 13(9), 235. [Link]
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ResearchGate. (n.d.). Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions. Retrieved January 15, 2026, from [Link]
-
Pu, L., & Yu, H.-B. (2001). Modification of (1R,2S)-1,2-diphenyl-2-aminoethanol for the highly enantioselective, asymmetric alkylation of N-diphenylphosphinoyl arylimines with dialkylzinc. Chemistry, 7(8), 1737-1745. [Link]
-
ResearchGate. (n.d.). Gram-scale synthesis of (1R, 2S)-2-amino-1,2-diphenylethanol 9. Retrieved January 15, 2026, from [Link]
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. [Link]
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A Guide to Kinetic Studies of Asymmetric Catalysis: Evaluating (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient, selective, and well-understood catalytic systems is paramount. Chiral amino alcohols have emerged as a versatile class of organocatalysts and ligands, pivotal in the stereoselective synthesis of molecules crucial to the pharmaceutical and fine chemical industries.[1] Among these, (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol stands out as a promising candidate for various carbon-carbon bond-forming reactions. This guide provides a comprehensive framework for conducting kinetic studies on reactions catalyzed by this amino alcohol, offering a comparative perspective with alternative catalysts and the foundational data required for informed catalyst selection and process optimization.
The Catalyst in Focus: this compound
This compound belongs to a well-established family of chiral 1,2-amino alcohols. Its structural rigidity, conferred by the two phenyl groups, and the presence of both a secondary amine and a hydroxyl group, allow it to participate in a variety of catalytic cycles. These functional groups can act as a bifunctional system, activating substrates through the formation of iminium ions or enamines, while the hydroxyl group can engage in hydrogen bonding to orient substrates and stabilize transition states.
The N-benzyl group can significantly influence the steric environment of the catalytic pocket, potentially enhancing enantioselectivity compared to its unbenzylated counterpart, (1R,2S)-2-amino-1,2-diphenylethanol.[2][3] Understanding the precise impact of this structural modification on reaction kinetics is a key driver for the studies outlined in this guide.
The Imperative of Kinetic Analysis in Asymmetric Catalysis
While high yield and enantiomeric excess (ee) are primary metrics for a successful asymmetric transformation, a deep understanding of the reaction kinetics provides invaluable insights for catalyst optimization and scale-up. Kinetic studies allow us to:
-
Elucidate the Reaction Mechanism: By determining the rate law, we can identify the species involved in the rate-determining step and understand the catalyst's mode of action.
-
Identify Catalyst Deactivation Pathways: Kinetic monitoring can reveal catalyst inhibition or decomposition over time, which is critical for process robustness.
-
Optimize Reaction Conditions: A quantitative understanding of the influence of substrate, catalyst, and additive concentrations on the reaction rate enables the rational optimization of reaction parameters.
-
Benchmark Catalyst Performance: Objective comparison of different catalysts requires quantitative data on their intrinsic activity and stability under identical conditions.
A Case Study: The Enantioselective Addition of Diethylzinc to Benzaldehyde
To illustrate the principles of a thorough kinetic investigation, we will focus on the well-studied enantioselective addition of diethylzinc (Et₂Zn) to benzaldehyde, a benchmark reaction for assessing the efficacy of new chiral amino alcohol catalysts.
Comparative Performance with Alternative Catalysts
While specific kinetic data for this compound in this reaction is not extensively published, we can draw comparisons with structurally related amino alcohol ligands to benchmark its potential performance. The following table summarizes representative data for other chiral amino alcohols in the enantioselective addition of diethylzinc to aldehydes.
| Catalyst/Ligand | Aldehyde | Yield (%) | ee (%) | Reference |
| (1R,2S)-2-amino-1,2-diphenylethanol derived oxazaborolidine | Acetophenone | >99 | >99 | [3] |
| Carbohydrate-derived β-amino alcohol | Benzaldehyde | up to 100 | up to 96 | [4] |
| (R)-1-phenylethylamine-derived 1,4-amino alcohol | Benzaldehyde | high | up to high | |
| N-(9-phenylfluoren-9-yl) β-amino alcohols | Benzaldehyde | high | up to 97 | [5] |
This data highlights the high efficiency and enantioselectivity achievable with this class of catalysts. A primary objective of a kinetic study on this compound would be to determine if the N-benzyl group offers any kinetic advantages or disadvantages compared to these established systems.
Experimental Protocol: A Guide to Kinetic Investigation
To conduct a rigorous kinetic analysis of the this compound catalyzed addition of diethylzinc to benzaldehyde, a systematic approach is required. Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology that can provide detailed mechanistic insights from a minimal number of experiments.
Materials and Instrumentation
-
Reactants: Benzaldehyde, Diethylzinc (solution in hexanes), this compound.
-
Solvent: Anhydrous toluene or hexane.
-
Internal Standard: A non-reactive compound with a distinct NMR signal (e.g., mesitylene).
-
Instrumentation:
In-situ Reaction Monitoring via ¹H NMR Spectroscopy
-
Preparation: In a glovebox, an NMR tube is charged with this compound, benzaldehyde, the internal standard, and the solvent.
-
Initiation: The reaction is initiated by the addition of the diethylzinc solution. The tube is quickly sealed and transferred to the NMR spectrometer.
-
Data Acquisition: ¹H NMR spectra are acquired at regular intervals. The concentration of the benzaldehyde and the 1-phenyl-1-propanol product can be determined by integrating their characteristic signals relative to the internal standard.
Data Analysis and Interpretation
The collected concentration-time data can be used to determine the reaction rate at different points in time. By plotting the rate as a function of the concentrations of the reactants and catalyst, the rate law can be determined.
Example Rate Law:
Rate = k[Benzaldehyde]ˣ[Diethylzinc]ʸ[Catalyst]ᶻ
The exponents x, y, and z represent the order of the reaction with respect to each component and provide insights into the composition of the transition state.
Visualizing the Workflow
Figure 1: A workflow diagram for the kinetic analysis of the enantioselective addition of diethylzinc to benzaldehyde using in-situ NMR monitoring.
Mechanistic Considerations and the Role of the Catalyst
Based on studies of related amino alcohol catalysts, a plausible catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by this compound can be proposed. The catalyst likely reacts with diethylzinc to form a chiral zinc-alkoxide species. This complex then coordinates with benzaldehyde, and the ethyl group is transferred stereoselectively to the carbonyl carbon.
Figure 2: A simplified proposed catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by this compound.
Kinetic studies can help to validate or refine this proposed mechanism by identifying the catalyst resting state and the rate-determining step. For example, if the reaction is found to be zero-order in benzaldehyde, it would suggest that the formation of the chiral zinc-alkoxide complex is the slow step. Conversely, a first-order dependence on benzaldehyde would point towards the ethyl transfer step being rate-limiting.
Conclusion and Future Directions
This compound holds significant potential as a catalyst in asymmetric synthesis. A thorough kinetic investigation of its catalytic performance is essential for its rational application and optimization. This guide provides a roadmap for such a study, leveraging the power of in-situ monitoring techniques and Reaction Progress Kinetic Analysis.
Future research should focus on generating precise kinetic data for this catalyst in a range of important organic transformations. Direct comparative studies with other leading catalysts under identical conditions will be crucial for establishing its position in the ever-expanding toolkit of the synthetic chemist. The insights gained from these studies will not only accelerate the development of more efficient and selective catalytic processes but also contribute to a more fundamental understanding of asymmetric catalysis.
References
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Chemical Communications.
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ResearchGate.
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A Guide to the Spectroscopic Differentiation of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol Diastereomers
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of stereochemistry is not merely a regulatory hurdle but a fundamental necessity for ensuring therapeutic efficacy and safety. Chiral molecules, particularly diastereomers, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of the diastereomers of N-Benzyl-2-amino-1,2-diphenylethanol, focusing on the (1R,2S) configuration as our primary reference.
This document moves beyond a simple recitation of data. It delves into the causal relationships between stereochemical structure and spectroscopic output, offering field-proven insights into experimental design and data interpretation. We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) can be leveraged as powerful tools for the unambiguous differentiation of these closely related molecular entities.
The Structural Basis for Spectroscopic Differentiation
The core principle behind distinguishing diastereomers lies in their different three-dimensional arrangements. Unlike enantiomers, which are mirror images, diastereomers have different spatial relationships between their chiral centers. In the case of 2-amino-1,2-diphenylethanol derivatives, we focus on the relative orientation of the hydroxyl, amino, and phenyl groups attached to the C1 and C2 carbons.
The (1R,2S) and (1S,2R) isomers belong to the erythro series, where similar substituents on the adjacent chiral carbons can be eclipsed in a Newman projection. The (1R,2R) and (1S,2S) isomers are in the threo series. These distinct spatial arrangements directly influence:
-
Proton and Carbon Environments: Leading to different chemical shifts in NMR spectroscopy.
-
Through-Space Coupling: Affecting proton-proton coupling constants (³JHH) in ¹H NMR.
-
Intramolecular Hydrogen Bonding: Causing characteristic shifts in the vibrational frequencies of O-H and N-H bonds in FTIR spectroscopy.
-
Molecular Stability and Fragmentation: Potentially leading to subtle differences in mass spectrometry, although this is often less pronounced than in NMR or IR.
Below is a logical diagram illustrating the relationship between stereochemistry and the analytical outputs we will discuss.
Caption: Logical workflow from stereochemistry to distinct spectroscopic signatures.
¹H and ¹³C NMR Spectroscopy: The Definitive Tool
NMR spectroscopy is unequivocally the most powerful technique for diastereomer differentiation. The distinct chemical environments of nuclei in diastereomers lead to unique chemical shifts (δ) and coupling constants (J).
While a complete, published dataset for the N-benzylated target molecule is elusive, we can establish a robust analytical framework by examining its parent compound, (1R,2S)-2-amino-1,2-diphenylethanol. The addition of the N-benzyl group will introduce characteristic signals (a singlet or AB quartet for the CH₂ protons around 3.5-4.5 ppm and aromatic signals around 7.2-7.4 ppm), but the core principles of diastereomeric differentiation remain the same.
Table 1: Representative ¹H NMR Data for (1R,2S)-2-amino-1,2-diphenylethanol
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH (OH) | ~4.7-4.9 | d | ~4-5 |
| CH (NH₂) | ~4.1-4.3 | d | ~4-5 |
| NH ₂ & OH | Variable (broad s) | br s | - |
| Aromatic-H | ~7.0-7.4 | m | - |
Note: Data is compiled from typical values found in chemical databases such as PubChem and ChemicalBook for the parent amine in CDCl₃.[1][2][3] The key diagnostic feature is the coupling constant between the two methine protons (CH-OH and CH-NH₂). For erythro diastereomers like (1R,2S), this coupling constant is typically smaller (3-5 Hz) compared to threo diastereomers (7-9 Hz) due to the gauche relationship of the protons.
Differentiating Diastereomers with Chiral Solvating Agents (CSAs)
For complex cases or for determining diastereomeric excess (d.e.), the use of a chiral solvating agent is a highly effective strategy. CSAs, such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or Mosher's acid, form non-covalent diastereomeric complexes with the analyte directly in the NMR tube.[4][5][6] This interaction induces differential shielding/deshielding effects on the protons of each diastereomer, leading to the separation of previously overlapping signals.
-
Sample Preparation: Dissolve ~5-10 mg of the N-Benzyl-2-amino-1,2-diphenylethanol diastereomeric mixture in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in a clean, dry NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte alone.
-
CSA Addition: Add 1.0 to 1.5 equivalents of a chosen chiral solvating agent (e.g., (S)-BINOL) to the NMR tube.
-
Mixing: Gently agitate the tube to ensure complete dissolution and complex formation.
-
Re-acquisition: Acquire a second ¹H NMR spectrum under the same conditions.
-
Analysis: Compare the two spectra, paying close attention to the methine (CH-OH, CH-N) and benzylic (CH₂-Ph) proton signals. The presence of two distinct sets of signals, where only one was previously observed, confirms the presence of diastereomers and allows for quantification via integration.[7]
Caption: Standard workflow for diastereomer analysis using a chiral solvating agent.
FTIR Spectroscopy: Probing Intramolecular Interactions
FTIR spectroscopy provides valuable information about the functional groups and, critically, the hydrogen bonding within a molecule. The different spatial arrangements of the hydroxyl and amino groups in diastereomers lead to distinct intramolecular hydrogen bonding patterns.
-
For the (1R,2S) or erythro diastereomer: The hydroxyl (O-H) and amino (N-H) groups are sterically positioned to form a relatively strong intramolecular hydrogen bond (O-H···N).
-
For the threo diastereomer: This interaction is weaker due to greater separation.
This difference manifests in the O-H and N-H stretching regions of the IR spectrum (3200-3600 cm⁻¹). A stronger hydrogen bond weakens the O-H bond, causing its vibrational frequency to decrease (red-shift).[8][9]
Table 2: Expected FTIR Absorption Bands and Their Stereochemical Significance
| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |
| O-H Stretch (Free) | ~3600 | Indicates non-hydrogen-bonded hydroxyl groups. |
| O-H Stretch (H-bonded) | 3300 - 3500 (Broad) | Key Diagnostic Region. A lower frequency suggests stronger intramolecular H-bonding, characteristic of the erythro diastereomer. |
| N-H Stretch | ~3300 - 3400 | Often overlaps with the bonded O-H stretch. |
| Aromatic C-H Stretch | >3000 | Confirms presence of phenyl rings. |
| Aliphatic C-H Stretch | <3000 | Confirms presence of the ethyl and benzyl backbone. |
| C-N Stretch | ~1200 - 1350 | Confirms presence of the amine. |
| C-O Stretch | ~1050 - 1150 | Confirms presence of the secondary alcohol. |
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry, IR-grade KBr using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.[10]
-
Background Scan: Place the empty pellet holder in the FTIR spectrometer and run a background scan to subtract atmospheric CO₂ and H₂O signals.
-
Sample Scan: Place the KBr pellet with the sample in the spectrometer and acquire the spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.
-
Analysis: Carefully examine the broad band region between 3300-3500 cm⁻¹. A comparison between diastereomers should reveal a shift in the peak maximum of this band, providing evidence for different hydrogen bonding environments.[11]
Mass Spectrometry: Confirming Composition and Fragmentation
While mass spectrometry is essential for determining the molecular weight and elemental composition, it is generally less effective than NMR for distinguishing diastereomers. Diastereomers have identical masses and will produce molecular ions ([M+H]⁺, [M+Na]⁺, etc.) at the same m/z values.
However, subtle differences in the relative abundances of fragment ions can sometimes be observed. These differences arise from the varying stabilities of the diastereomers and the transition states leading to fragmentation. The primary fragmentation pathway for N-benzylated amines is typically α-cleavage (cleavage of the bond adjacent to the nitrogen atom).[12][13]
Table 3: Predicted Mass Spectrometry Data for N-Benzyl-2-amino-1,2-diphenylethanol
| Ion Type | Calculated m/z (C₂₁H₂₁NO) | Expected Fragmentation Pathway |
| [M+H]⁺ | 304.17 | Molecular Ion |
| [M-H₂O+H]⁺ | 286.16 | Loss of water from the protonated molecule. |
| C₁₄H₁₄N⁺ | 196.11 | α-cleavage: Loss of the benzaldehyde radical (C₆H₅CHO). |
| C₇H₇⁺ | 91.05 | Tropylium ion from the benzyl group, a very common and stable fragment. |
The most likely observable difference between diastereomers would be in the ratio of the [M-H₂O+H]⁺ ion to the molecular ion. The diastereomer that can more easily adopt a conformation for water elimination may show a higher relative abundance of the m/z 286 peak. However, this difference can be minor and highly dependent on instrument conditions.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺ at m/z 304.17).
-
MS/MS (Tandem MS) Scan: Select the molecular ion (m/z 304.17) as the precursor ion and apply collision-induced dissociation (CID) energy to induce fragmentation. Acquire the resulting product ion spectrum.
-
Analysis: Compare the relative intensities of the major fragment ions between the different diastereomer samples.
Conclusion
The differentiation of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol from its other diastereomers is a critical analytical task that relies on a multi-faceted spectroscopic approach. NMR spectroscopy stands as the primary and most definitive technique , offering clear distinctions in both chemical shifts and coupling constants, which can be further amplified through the use of chiral solvating agents. FTIR spectroscopy provides strong corroborating evidence by probing the intramolecular hydrogen bonding environments unique to each diastereomer. While mass spectrometry is essential for confirming molecular identity , its utility in distinguishing stereoisomers is more nuanced and often supplementary. By understanding the causal links between 3D structure and spectroscopic output, researchers can confidently and accurately characterize these vital chiral building blocks.
References
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PubChem. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol. National Center for Biotechnology Information. [Link][1][3]
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Kus, N., & Wenzel, T. J. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 261–265. [Link]
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Zhang, Y., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 338. [Link][6]
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Singh, V. K., et al. (2012). An in situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR. Organic & Biomolecular Chemistry, 10(3), 495-499. [Link]
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Trogden, B. G., & Wenzel, T. J. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210–214. [Link][7]
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Gunda, P., et al. (2017). Competition between inter-and intra-molecular hydrogen bonding: An infrared spectroscopic study of jet-cooled amino-ethanol. The Journal of Chemical Physics, 146(5), 054304. [Link][8]
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Lasch, P. (2016). How does a FTIR spectrum change for side chain hydrogen bonding?. ResearchGate. [Link][11]
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Julian, R. R., & Beauchamp, J. L. (2003). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 14(7), 711-718. [Link][13]
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Assessing Scalability in Asymmetric Synthesis: A Comparative Guide to (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary is a critical decision that profoundly impacts the scalability, economic viability, and ultimate success of a stereoselective synthesis. An ideal auxiliary must not only provide high levels of stereocontrol but also be amenable to large-scale reaction conditions, easy to remove, and recyclable. This guide provides an in-depth assessment of the scalability of syntheses utilizing (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol, a chiral auxiliary of interest in asymmetric synthesis. Due to a notable scarcity of extensive, publicly available scalability data for this specific auxiliary, this guide will establish a framework for its evaluation by drawing direct comparisons with well-documented, industrially proven alternatives.
We will focus on asymmetric alkylation as a representative and fundamental carbon-carbon bond-forming reaction. The performance of this compound will be contextualized against its structurally similar and highly scalable analog, pseudoephenamine , and the widely adopted Evans' oxazolidinones . This comparative approach aims to provide a practical and data-driven perspective for process development and scale-up.
The Emerging Potential of this compound
This compound belongs to the class of chiral amino alcohols, which are versatile scaffolds in asymmetric synthesis.[1] They can function as chiral auxiliaries, temporarily covalent bonding to a substrate to direct the stereochemical outcome of a reaction, or as chiral ligands for metal-catalyzed transformations. The parent compound, (1R,2S)-2-amino-1,2-diphenylethanol, is recognized as a valuable building block in pharmaceutical and fine chemical synthesis.[2] The introduction of an N-benzyl group modifies the steric and electronic properties of the auxiliary, potentially influencing stereoselectivity and reactivity.
While the utility of this compound in inducing chirality is established on a laboratory scale, comprehensive studies detailing its performance upon scale-up are not widely reported in peer-reviewed literature. This presents a challenge for researchers considering its implementation in process development. To address this, we will turn to a well-characterized analog to infer potential scalability and highlight key experimental considerations.
A Scalable Benchmark: The Case of Pseudoephenamine
A compelling point of comparison for this compound is (1R,2R)-2-methylamino-1,2-diphenylethanol, commonly known as pseudoephenamine. This chiral auxiliary, championed by the Myers group, has emerged as a superior alternative to the historically significant pseudoephedrine.[3][4] Its structural resemblance to our topic compound, featuring a 1,2-diphenylethanol backbone, makes it an excellent model for assessing potential scalability.
Pseudoephenamine offers several key advantages that are highly desirable for large-scale synthesis:
-
High Diastereoselectivity: It consistently affords high levels of stereocontrol in the alkylation of a wide range of amide-derived enolates.[5]
-
Formation of Crystalline Intermediates: Amides derived from pseudoephenamine tend to be highly crystalline, which greatly facilitates purification by recrystallization, a preferred method for industrial-scale operations.[3]
-
Predictable Stereochemical Outcomes: The stereochemical course of alkylation is highly predictable, proceeding through a rigid, chelated transition state.[6]
-
Facile Auxiliary Removal: The auxiliary can be cleaved under various conditions to furnish the desired carboxylic acids, alcohols, or ketones in high yields.[5]
-
Freedom from Regulatory Restrictions: Unlike pseudoephedrine, pseudoephenamine is not a controlled substance, simplifying its procurement and use in both academic and industrial settings.[4]
The workflow for assessing the scalability of a chiral auxiliary-mediated synthesis is a multi-step process that involves evaluating key performance indicators at increasing scales.
Sources
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- 2. chemimpex.com [chemimpex.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol
For researchers, scientists, and drug development professionals, the synthesis and application of specialized chiral auxiliaries like (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol are fundamental to advancing novel chemical entities. However, beyond its synthetic utility, a thorough understanding of its proper handling and disposal is paramount to ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory frameworks.
Hazard Identification and Risk Assessment: Understanding the Compound
Based on available data for analogous compounds, this compound is anticipated to be:
-
A skin and eye irritant. [2]
-
A potential respiratory tract irritant. [2]
-
Harmful if swallowed or inhaled.
The presence of the N-benzyl group may also introduce additional toxicological properties that warrant a cautious approach. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a well-ventilated area, preferably a chemical fume hood.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is non-negotiable when handling this compound and its waste.[5][6][7] The minimum required PPE includes:
-
Eye and Face Protection: Chemical safety goggles are mandatory.[6] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common choice for incidental contact, but for prolonged handling or in the case of a spill, heavier-duty gloves such as butyl rubber or neoprene should be considered.[7][8] Always inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat is the minimum requirement. For larger quantities or spill cleanup, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: While working in a fume hood should be sufficient for most operations, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[7][9]
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation and containment of chemical waste are critical to preventing accidental reactions and ensuring safe disposal.[4][10]
Step-by-Step Containerization Protocol:
-
Select a Compatible Container: The waste container must be chemically compatible with this compound. High-density polyethylene (HDPE) or borosilicate glass containers with secure screw caps are recommended.[11] Avoid using metal containers, as amines can be corrosive to some metals.
-
Label the Container: As soon as the first drop of waste enters the container, it must be labeled as "Hazardous Waste."[12] The label should clearly identify the contents, including the full chemical name "this compound," and any other components in the waste stream. The accumulation start date must also be recorded.
-
Segregate Incompatible Wastes: Never mix this compound waste with incompatible materials. Strong oxidizing agents are a primary concern. Consult a chemical compatibility chart and your institution's waste management guidelines for detailed segregation requirements.[13]
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[12][14] This prevents the release of vapors and reduces the risk of spills.
Disposal Pathway: A Decision-Making Framework
The disposal of this compound must adhere to local, state, and federal regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[12][15][16][17][18] All chemical waste should be treated as hazardous until a formal determination is made by trained environmental health and safety (EHS) personnel.[19]
Diagram: Disposal Decision Workflow
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol
This document provides a comprehensive guide to the safe handling of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol (CAS: 153322-11-3). As a Senior Application Scientist, my objective is to offer not just a list of procedures, but a framework of understanding built on established safety principles. The protocols herein are designed to be self-validating, ensuring that safety is an integral component of the experimental design. This guide is predicated on the known hazards of the parent compound, (1R,2S)-(-)-2-Amino-1,2-diphenylethanol, a standard practice in chemical safety for derivatives where specific data is limited.
Hazard Assessment: Understanding the Risks
This compound is a chiral amino alcohol derivative. While specific toxicological data for this N-benzyl derivative is not extensively published, a thorough risk assessment can be extrapolated from its parent compound, (1R,2S)-(-)-2-Amino-1,2-diphenylethanol (CAS: 23190-16-1). The addition of the benzyl group does not diminish, and may potentially alter, the inherent hazards.
The parent compound is classified as a hazardous substance with the following GHS hazard statements.[1]
| Hazard Code | Statement | Primary Concern |
| H315 | Causes skin irritation | Direct contact with skin |
| H319 | Causes serious eye irritation | Direct contact with eyes |
| H335 | May cause respiratory irritation | Inhalation of dust/powder |
The compound is a white to off-white crystalline powder, indicating a significant risk of airborne particulate generation during handling.[2] Therefore, the primary routes of exposure are inhalation and direct contact with the skin and eyes.
The Core of Protection: Engineering and Administrative Controls
Before any personal protective equipment (PPE) is selected, the first line of defense is robust engineering and administrative controls. PPE is the last barrier between the researcher and the chemical.
-
Engineering Control: All handling of this compound powder must be performed within a certified chemical fume hood. This is non-negotiable. The fume hood's primary function is to capture and exhaust airborne particulates, preventing respiratory exposure.[3]
-
Administrative Controls:
-
Designate a specific area within the lab for handling this compound.
-
Ensure eyewash stations and safety showers are unobstructed and within a 10-second travel distance.
-
Restrict access to the handling area to trained personnel only.
-
Never work alone when handling hazardous materials.[3]
-
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is based directly on the identified hazards: skin, eye, and respiratory irritation.
| PPE Category | Specification | Rationale and Causality |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness) | Provides a chemical-resistant barrier to prevent skin irritation (H315). Double-gloving is recommended for extended procedures. Always inspect gloves for tears or punctures before use. |
| Eye Protection | Indirectly vented, chemical splash goggles (meeting ANSI/ISEA Z87.1 D3 standard) | Protects against airborne powder entering the eyes, which can cause serious irritation (H319). Standard safety glasses do not provide an adequate seal against fine particulates. |
| Body Protection | Chemical-resistant lab coat with tight-fitting cuffs | Prevents the compound from settling on clothing and causing subsequent skin contact. Cuffs should be tucked into the inner glove when double-gloving. |
| Respiratory Protection | N95-rated dust mask or a higher-level respirator (e.g., half-mask with P100 cartridges) | Essential for preventing respiratory tract irritation (H335) from inhaled powder. An N95 mask is the minimum requirement for handling the solid within a fume hood.[2][4] |
Procedural Workflow for Safe Handling
This workflow provides a step-by-step process designed to minimize exposure at every stage.
Caption: Safe Handling Workflow for this compound.
Emergency Protocols: Immediate and Decisive Action
In the event of an exposure, immediate action is critical to mitigate harm.
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person is not breathing, provide artificial respiration. Seek medical attention.
-
Spill:
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE, gently cover the spill with an absorbent, inert material (e.g., vermiculite or sand).
-
Carefully sweep or scoop the material into a labeled hazardous waste container. Avoid creating dust.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.[5]
-
Disposal Plan: Cradle-to-Grave Responsibility
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh paper, absorbent pads, and disposable lab coats. Place these items in a clearly labeled, sealed hazardous waste container.
-
Unused Compound: Do not dispose of the chemical down the drain.[5] It must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.
By adhering to this comprehensive safety framework, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their research.
References
-
SINOCHIRAL. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol(23190-16-1). [Link]
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PubChem. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - Safety and Hazards. [Link]
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Carl ROTH. (Safety Data Sheet: 2-Amino-1-phenylethanol). [Link]
-
National Science Teachers Association. (Safer Handling of Alcohol in the Laboratory). [Link]
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- 3. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 4. (1R,2S)-(-)-2-氨基-1,2-二苯乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
